Pertussis Toxin
Description
Properties
CAS No. |
70323-44-3 |
|---|---|
Appearance |
Assay:≥95% (estimated by SDS-PAGE)Each vial, when reconstituted to 500 μl with water, contains 50 μg of pertussis toxin in 0.01 M sodium phosphate, 0.05 M sodium chloride, pH 7.0 |
Origin of Product |
United States |
Foundational & Exploratory
Pertussis Toxin: A Deep Dive into its Disruption of G-Protein Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the molecular mechanism by which Pertussis Toxin (PTX), a key virulence factor of Bordetella pertussis, disrupts G-protein signaling pathways. The guide details the toxin's structure and enzymatic activity, the specific molecular modifications it induces, and the consequential impact on cellular signaling cascades. It further outlines key experimental methodologies and presents quantitative data to offer a complete picture for researchers in cellular biology and drug development.
The Molecular Architecture and Entry of this compound
This compound is a classic A-B type exotoxin, composed of an enzymatically active A-protomer (S1 subunit) and a cell-binding B-oligomer. The B-oligomer consists of four subunits (S2, S3, S5, and two copies of S4) and is responsible for binding to specific receptors on the surface of target cells, facilitating the toxin's entry.[1][2] Once internalized, the A-protomer is released into the cytoplasm where it exerts its enzymatic activity.[3]
The Core Mechanism: ADP-Ribosylation of Gαi/o Subunits
The central mechanism of PTX action is the ADP-ribosylation of the α-subunits of the inhibitory heterotrimeric G-proteins, specifically the Gi/o family (Gαi, Gαo, and Gαt, with the exception of Gαz).[1][3] The S1 subunit of PTX catalyzes the transfer of an ADP-ribose group from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to a specific cysteine residue located four amino acids from the carboxyl terminus of the Gαi/o subunit.[1][2][4]
This covalent modification is critical as the C-terminus of the Gα subunit is essential for its interaction with G-protein coupled receptors (GPCRs).[2] The addition of the bulky ADP-ribose moiety sterically hinders the coupling of the G-protein to its cognate GPCR.[1][5]
Functional Consequences of PTX-Mediated ADP-Ribosylation
The uncoupling of the Gi/o protein from its receptor prevents the GDP-GTP exchange on the Gα subunit, which is the canonical step for G-protein activation following receptor stimulation.[1] Consequently, the Gαi/o subunit remains locked in its inactive, GDP-bound state.[1][3]
In its active, GTP-bound state, the Gαi/o subunit normally inhibits the enzyme adenylyl cyclase. By locking Gαi/o in an inactive state, PTX effectively removes this inhibition.[1][3] This leads to a sustained, unregulated activity of adenylyl cyclase, resulting in the overproduction of the second messenger cyclic AMP (cAMP).[3][6] The elevated intracellular cAMP levels then go on to activate downstream effectors, such as Protein Kinase A (PKA), leading to widespread dysregulation of cellular processes.[6]
Quantitative Analysis of PTX Activity
The enzymatic activity of this compound's S1 subunit on Gαi subunits has been characterized kinetically. The Michaelis-Menten parameters for the ADP-ribosylation of recombinant Giα1 have been determined, highlighting the efficiency of this molecular modification.
| Substrate | Km (μM) | kcat (min-1) |
| Recombinant Giα1 (isolated) | 800 ± 300 | 40 |
| Giα1βγ trimer | 0.3 | ~40 |
| Table 1: Kinetic parameters for the ADP-ribosylation of Giα1 by this compound. The presence of the βγ-subunits dramatically decreases the Km, indicating a much higher affinity of the toxin for the heterotrimeric G-protein complex.[4] |
Experimental Protocols for Studying PTX Mechanism of Action
A variety of in vitro and cell-based assays are employed to investigate the effects of this compound on G-protein signaling.
ADP-Ribosylation Assay
Objective: To directly measure the incorporation of ADP-ribose into Gαi/o subunits.
Methodology:
-
Prepare cell membranes or purified G-proteins.
-
Incubate the protein preparation with activated this compound and [32P]NAD+.
-
The reaction is stopped, and the proteins are separated by SDS-PAGE.
-
The gel is dried and exposed to autoradiography film or a phosphorimager to visualize the radiolabeled Gα subunits.
-
Quantification can be performed by densitometry.
GTPγS Binding Assay
Objective: To measure the activation of G-proteins by assessing the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.
Methodology:
-
Cell membranes are prepared from cells treated with or without this compound.
-
The membranes are incubated with a GPCR agonist and [35S]GTPγS.
-
In the absence of PTX, agonist stimulation of a Gi/o-coupled receptor will lead to GDP/GTP exchange and the binding of [35S]GTPγS to the Gα subunit.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radiolabel.
-
The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.
-
PTX treatment is expected to abolish the agonist-stimulated [35S]GTPγS binding for Gi/o-coupled receptors.
cAMP Accumulation Assay
Objective: To measure the functional consequence of PTX action on adenylyl cyclase activity.
Methodology:
-
Culture cells and treat with this compound for a sufficient duration (typically several hours) to allow for toxin entry and enzymatic activity.
-
Stimulate the cells with an agonist for a Gi/o-coupled receptor in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., ELISA) or a bioluminescence-based assay.[7][8][9]
-
In PTX-treated cells, the inhibitory effect of the Gi/o-coupled receptor agonist on cAMP accumulation will be attenuated or completely blocked.
Conclusion
This compound serves as a powerful molecular tool for dissecting G-protein signaling pathways and remains a critical subject of study in infectious disease and cell biology. Its highly specific mechanism of action, the ADP-ribosylation of Gαi/o subunits, leads to a profound and well-characterized disruption of cellular communication. The experimental approaches detailed in this guide provide a robust framework for investigating the intricate details of this toxin's activity and its broader implications for G-protein-mediated signaling in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. ADP-Ribosylation of α-Gi Proteins by this compound | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. thenativeantigencompany.com [thenativeantigencompany.com]
- 7. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 9. GPCR Signaling Assays [promega.com]
The Intricate Role of Pertussis Toxin in the Pathogenesis of Whooping Cough: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pertussis toxin (PTx), a quintessential A-B5 type exotoxin produced by Bordetella pertussis, is a pivotal virulence factor in the pathogenesis of whooping cough. This guide provides an in-depth technical overview of the multifaceted role of PTx, detailing its molecular mechanisms of action, its profound impact on host cellular signaling pathways, and the downstream consequences that contribute to the clinical manifestations of the disease. Through a comprehensive review of key experimental findings, this document aims to equip researchers and drug development professionals with a thorough understanding of PTx, fostering advancements in therapeutic and vaccine strategies against whooping cough.
Introduction
Whooping cough, or pertussis, remains a significant global health concern despite widespread vaccination. The causative agent, Bordetella pertussis, is a Gram-negative bacterium that colonizes the human respiratory tract.[1] The pathosymptomatology of pertussis is largely attributed to the array of virulence factors it secretes, with this compound (PTx) being of paramount importance.[2] PTx is a complex protein toxin that systemically disseminates and orchestrates a broad spectrum of effects on the host's immune system and cellular signaling processes.[3] A comprehensive understanding of its structure, enzymatic activity, and interaction with host cells is crucial for the development of novel anti-pertussis therapeutics.
Structure and Molecular Mechanism of this compound
PTx is a 105 kDa protein complex with a classic A-B₅ architecture. The catalytic 'A' protomer, the S1 subunit, is non-covalently associated with the 'B' oligomer, which is responsible for binding to host cells. The B-oligomer is a pentamer composed of four different subunits: S2, S3, S4 (present in two copies), and S5.[3] This structural arrangement is fundamental to its mechanism of action, which involves a series of steps from cell surface binding to the enzymatic modification of intracellular targets.
Cell Binding, Internalization, and Trafficking
The B-oligomer of PTx mediates the initial attachment of the toxin to sialic acid-containing glycoproteins on the surface of host cells.[1] Following binding, the toxin is internalized via receptor-mediated endocytosis and undergoes retrograde transport through the Golgi apparatus to the endoplasmic reticulum (ER).[1] Within the ER, the S1 subunit is believed to be released from the holotoxin and translocated into the cytosol.[1]
Enzymatic Activity of the S1 Subunit
The S1 subunit of PTx possesses ADP-ribosyltransferase activity.[3] In the host cell cytosol, it catalyzes the transfer of an ADP-ribose moiety from NAD+ to a cysteine residue near the C-terminus of the alpha subunit of inhibitory heterotrimeric G proteins (Gi/o).[3] This covalent modification uncouples the G protein from its cognate G protein-coupled receptor (GPCR), rendering the Gi/o protein inactive.[3]
The primary consequence of Gi/o protein inactivation is the disinhibition of adenylyl cyclase, leading to a sustained increase in intracellular cyclic AMP (cAMP) levels.[4] This elevation in cAMP has pleiotropic effects on cellular function, disrupting numerous signaling pathways and contributing significantly to the pathogenesis of whooping cough.
Pathophysiological Consequences of this compound Activity
The dysregulation of cAMP signaling and other cellular processes by PTx leads to a wide range of pathophysiological effects that are central to the clinical presentation of whooping cough.
Immunomodulation
A primary role of PTx is the subversion of the host immune response.
-
Inhibition of Chemotaxis: PTx inhibits the migration of immune cells, including neutrophils and lymphocytes, to the site of infection.[1] This is a direct consequence of the disruption of chemokine receptor signaling, which is mediated by Gi/o proteins. By preventing the recruitment of phagocytes, PTx facilitates the establishment and proliferation of B. pertussis in the respiratory tract.
-
Alteration of Cytokine Production: PTx modulates the production of various cytokines, leading to a dysregulated inflammatory response. While it can suppress early pro-inflammatory chemokine production, at the peak of infection, it is associated with exacerbated inflammation.[1] PTx has been shown to stimulate the production of Th1- and Th17-associated cytokines, including IL-17.[5]
-
Lymphocytosis: One of the hallmarks of pertussis is a dramatic increase in the number of circulating lymphocytes (lymphocytosis). This is attributed to the inhibition of lymphocyte egress from the bloodstream into lymphoid tissues, a process dependent on Gi protein-coupled chemokine receptors.
Disruption of Cellular Signaling Pathways
Beyond the canonical cAMP pathway, PTx has been shown to affect other critical intracellular signaling cascades.
-
MAPK Pathway: PTx can modulate the mitogen-activated protein kinase (MAPK) pathway. In some contexts, it inhibits the Erk1/2 pathway, while in others, it activates the p38 MAPK pathway.[6] These effects can contribute to the altered cytokine expression and cellular responses observed during infection.
-
Gi/o Protein-Independent Signaling: The B-oligomer of PTx can independently trigger signaling events by binding to cell surface receptors like Toll-like receptor 4 (TLR4).[7] This can lead to the activation of pathways such as NF-κB and the induction of inflammatory responses, independent of the S1 subunit's enzymatic activity.[7]
Quantitative Data on this compound Effects
The following tables summarize key quantitative findings from various studies on the effects of PTx.
| Cell Type | PTx Concentration | Parameter Measured | Observed Effect | Reference |
| TY10 (human cerebral endothelial cells) | 200 ng/mL (24h) | IL-6 mRNA | Significant increase | [6] |
| TY10 (human cerebral endothelial cells) | 200 ng/mL (24h) | IL-8 mRNA | Significant increase | [6] |
| TY10 (human cerebral endothelial cells) | 200 ng/mL (24h) | CxCL-1 mRNA | Significant increase | [6] |
| TY10 (human cerebral endothelial cells) | 200 ng/mL (24h) | CxCL-2 mRNA | Significant increase | [6] |
| TY10 (human cerebral endothelial cells) | 200 ng/mL (24h) | ICAM-1 mRNA | Significant increase | [6] |
| THP-1 (human monocytic cells) | Supernatant from PTx-treated TY10 cells | IL-6 mRNA | Increased expression | [6] |
| THP-1 (human monocytic cells) | Supernatant from PTx-treated TY10 cells | TNFα mRNA | Increased expression | [6] |
| Human PBMCs | Vaccine Antigens (PT) | Proliferative Response | Significant increase post-immunization | [8] |
Table 1: Effects of this compound on Gene Expression and Cellular Responses.
| Experimental Model | PTx Treatment | Parameter Measured | Observed Effect | Reference |
| BALB/c mice immunized with OVA:IFA and PTx | 0.5 mg/animal anti-IL-2 mAb | IFN-γ, IL-2, IL-4, IL-5 production | Robust Th1 and Th2 cytokine production | [9] |
| BALB/c mice immunized with HEL:Alum and PTx | Anti-CD80/86 mAb | Total Ig, IgG1, IgG2a production | Abrogated HEL-specific IgG1 and IgG2a production | [9] |
Table 2: In Vivo Effects of this compound on Immune Responses.
Key Experimental Protocols
CHO Cell Clustering Assay
This bioassay is a widely used method to determine the biological activity of PTx.
Principle: PTx induces a characteristic clustering or clumping of Chinese Hamster Ovary (CHO) cells in culture. This morphological change is a result of the toxin's effect on the cellular cytoskeleton, mediated by the disruption of Gi protein signaling.
Protocol:
-
Seed CHO cells into a 96-well microplate at a density of approximately 1 x 10⁴ cells per well in a suitable culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ atmosphere to allow cell adherence.
-
Prepare serial dilutions of the PTx sample to be tested.
-
Add the PTx dilutions to the wells containing the CHO cells. Include a negative control (buffer only) and a positive control (a known concentration of active PTx).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
Observe the cells under a light microscope for the characteristic clustering morphology.
-
The endpoint is typically the highest dilution of PTx that still causes a discernible clustering effect. The activity can be quantified by comparing the endpoint of the test sample to that of a reference standard.[10]
References
- 1. Bordetella pertussis pathogenesis: current and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pertussis Pathogenesis—What We Know and What We Don't Know - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Stimulates IL-17 Production in Response to Bordetella pertussis Infection in Mice | PLOS One [journals.plos.org]
- 6. This compound Exploits Host Cell Signaling Pathways Induced by Meningitis-Causing E. coli K1-RS218 and Enhances Adherence of Monocytic THP-1 Cells to Human Cerebral Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gi/o Protein-Dependent and -Independent Actions of this compound (PTX) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytokine mRNA Expression and Proliferative Responses Induced by this compound, Filamentous Hemagglutinin, and Pertactin of Bordetella pertussis in the Peripheral Blood Mononuclear Cells of Infected and Immunized Schoolchildren and Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced cytokine differentiation and clonal expansion of T cells is mediated predominantly via costimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The standardization of an assay for this compound and antitoxin in microplate culture of Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pertussis Toxin Subunits and Their Specific Roles
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Pertussis toxin (PTx) is a key virulence factor of Bordetella pertussis, the causative agent of whooping cough. Its complex AB₅-type structure, consisting of six subunits (S1 through S5, with two copies of S4), orchestrates a sophisticated series of events leading to the disruption of host cell signaling and immune evasion.[1][2] This guide provides a detailed examination of each subunit's specific function, the toxin's mechanism of action, and relevant experimental protocols for its study.
This compound Subunit Characteristics
The five distinct subunits of this compound, designated S1 to S5, assemble into a hexameric protein with a total molecular weight of approximately 105 kDa.[3] The A-protomer, the enzymatically active component, is the S1 subunit. The B-oligomer, responsible for binding to host cell receptors, is a pentamer composed of subunits S2, S3, S4 (two copies), and S5.[1][2]
| Subunit | Calculated Molecular Weight (Da) | Stoichiometry in Holotoxin | Primary Function |
| S1 | 26,024[4] | 1 | A-protomer: ADP-ribosyltransferase activity[4] |
| S2 | 21,924[4] | 1 | B-oligomer: Receptor binding[5] |
| S3 | 21,873[4] | 1 | B-oligomer: Receptor binding[5] |
| S4 | 12,058[4] | 2 | B-oligomer: Structural integrity and assembly[6] |
| S5 | 11,013[4] | 1 | B-oligomer: Structural integrity and assembly[6] |
The A-Protomer: S1 Subunit
The S1 subunit is the catalytic engine of this compound. Following internalization into the host cell, it is released from the B-oligomer and translocated to the cytosol.[7] There, it exhibits ADP-ribosyltransferase activity, targeting the α-subunits of inhibitory heterotrimeric G proteins (Gαi/o).[7]
Enzymatic Activity
The S1 subunit catalyzes the transfer of an ADP-ribose moiety from NAD+ to a cysteine residue near the C-terminus of Gαi/o proteins.[7] This covalent modification uncouples the G protein from its receptor, preventing it from inhibiting adenylyl cyclase.[7] The resulting increase in intracellular cyclic AMP (cAMP) levels disrupts cellular signaling pathways.[7] Key amino acid residues, particularly Arginine 9, have been identified as crucial for this enzymatic activity.[8] A mutation at this position can dramatically reduce the toxin's activity.[9]
The B-Oligomer: S2, S3, S4, and S5 Subunits
The B-oligomer is responsible for the initial interaction of this compound with the host cell surface, mediating binding and subsequent internalization.[5]
Receptor Binding: S2 and S3 Subunits
The S2 and S3 subunits play a direct role in recognizing and binding to specific receptors on the surface of target cells.[5] These subunits exhibit specificity for sialylated glycoconjugates, which are common components of glycoproteins and glycolipids on mammalian cells.[10] This broad receptor specificity allows the toxin to target a wide range of cell types. The deletion of specific amino acid residues, such as Asn 105 in S2 and Lys 105 in S3, has been shown to significantly reduce the toxin's binding affinity to certain cells.[5]
Structural Integrity: S4 and S5 Subunits
The two copies of the S4 subunit and the single S5 subunit are crucial for the assembly and structural integrity of the B-oligomer.[6] The S5 subunit acts as a bridge, connecting a dimer of S2-S4 and a dimer of S3-S4 to form the pentameric ring structure.[6] This stable structure provides the platform for the S1 subunit to be positioned for its eventual delivery into the host cell.
Signaling Pathway Disruption by this compound
The enzymatic activity of the S1 subunit leads to a cascade of events that disrupt normal cellular signaling. The primary mechanism is the inactivation of Gαi/o proteins, leading to uncontrolled adenylyl cyclase activity and a subsequent rise in intracellular cAMP levels.
Caption: Signaling pathway disrupted by this compound.
Experimental Protocols
In Vitro ADP-Ribosylation Assay
This assay measures the enzymatic activity of the S1 subunit by quantifying the transfer of ADP-ribose to a substrate.
Materials:
-
Purified this compound or S1 subunit
-
Synthetic peptide substrate (e.g., a fluorescently tagged peptide homologous to the C-terminus of a Gαi subunit)[11]
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Reaction buffer (e.g., Tris-HCl with DTT)
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, synthetic peptide substrate, and NAD+.
-
Add a known concentration of this compound or S1 subunit to initiate the reaction.
-
Incubate the mixture at a controlled temperature (e.g., 20°C) for a specific time (e.g., 5 hours).[11]
-
Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).
-
Separate the ADP-ribosylated peptide from the unreacted peptide using reverse-phase HPLC.
-
Quantify the amount of fluorescently labeled ADP-ribosylated peptide using the fluorescence detector.[11] The amount of product is directly proportional to the enzymatic activity of the S1 subunit.
Caption: Workflow for an in vitro ADP-ribosylation assay.
CHO Cell Clustering Assay
This cell-based assay is a functional measure of this compound's biological activity, observed as a characteristic clustering of Chinese Hamster Ovary (CHO) cells.[12]
Materials:
-
Chinese Hamster Ovary (CHO-K1) cells
-
Cell culture medium (e.g., F-12K Medium) with fetal bovine serum (FBS)
-
96-well tissue culture plates
-
This compound standard and test samples
-
Inverted microscope
Procedure:
-
Seed CHO-K1 cells into a 96-well plate at a density of approximately 2.5 x 10⁴ cells/mL and incubate overnight.[12]
-
Prepare serial dilutions of the this compound standard and test samples in cell culture medium.
-
Add the diluted toxin preparations to the wells containing the CHO cells. Include a negative control (medium only).
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[12]
-
Observe the cells under an inverted microscope for the characteristic clustering morphology.
-
The endpoint is typically the highest dilution of the sample that still induces cell clustering. This can be compared to the standard to determine the relative activity of the test sample.[13]
Caption: Workflow for the CHO cell clustering assay.
Visualization of Retrograde Transport
Immunofluorescence microscopy can be used to track the intracellular trafficking of this compound from the cell surface to the Golgi apparatus and endoplasmic reticulum.[14][15]
Materials:
-
Mammalian cells grown on coverslips
-
Purified this compound
-
Primary antibodies specific for this compound subunits
-
Fluorescently labeled secondary antibodies
-
Antibodies against organelle-specific markers (e.g., for Golgi and ER)
-
Fixation and permeabilization reagents (e.g., paraformaldehyde and Triton X-100)
-
Fluorescence microscope
Procedure:
-
Incubate cells grown on coverslips with this compound for various time points (e.g., 30, 60, 120 minutes).
-
At each time point, fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100 to allow antibody entry.
-
Incubate the cells with a primary antibody against a this compound subunit (e.g., anti-S1).
-
Wash the cells and then incubate with a fluorescently labeled secondary antibody.
-
Co-stain with antibodies against markers for the Golgi apparatus and endoplasmic reticulum, each labeled with a different fluorophore.
-
Mount the coverslips and visualize the localization of the toxin within the cells using a fluorescence microscope. Co-localization of the toxin with organelle markers indicates its trafficking through the retrograde pathway.[15]
Caption: Workflow for visualizing retrograde transport of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. This compound gene: nucleotide sequence and genetic organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-specific alterations in the B oligomer that affect receptor- binding activities and mitogenicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. In Vivo Models and In Vitro Assays for the Assessment of this compound Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of mutations on enzyme activity and immunoreactivity of the S1 subunit of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound S1 mutant with reduced enzyme activity and a conserved protective epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A quantitative analysis for the ADP-ribosylation activity of this compound: an enzymatic-HPLC coupled assay applicable to formulated whole cell and acellular pertussis vaccine products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The CHO Cell Clustering Response to this compound: History of Its Discovery and Recent Developments in Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays for Determining this compound Activity in Acellular Pertussis Vaccines [mdpi.com]
- 14. Retrograde transport of this compound in the mammalian cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endocytosis and retrograde transport of this compound to the Golgi complex as a prerequisite for cellular intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Core of Whooping Cough: A Technical Guide to the Pertussis Toxin S1 Subunit
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic activity of the pertussis toxin (PTX) S1 subunit, the catalytic engine behind the virulence of Bordetella pertussis. This document details the toxin's mechanism of action, presents key quantitative data, outlines detailed experimental protocols for its study, and provides visual representations of critical pathways and workflows.
Introduction: The A-B Architecture and Catalytic A-Protomer
This compound is a complex AB5-type exotoxin and a major virulence factor of Bordetella pertussis, the bacterium responsible for whooping cough.[1][2] The toxin is composed of an enzymatically active A-protomer, the S1 subunit, and a B-oligomer responsible for binding to host cell receptors.[1][2] The B-oligomer facilitates the delivery of the S1 subunit into the host cell cytosol, where it exerts its pathogenic effects.[3] The S1 subunit is an ADP-ribosyltransferase that targets and inactivates members of the Gi/o family of heterotrimeric G proteins.[4][5] This enzymatic activity disrupts cellular signaling pathways, leading to the characteristic symptoms of pertussis.[5]
Mechanism of Enzymatic Activity: ADP-Ribosylation of Gαi/o Proteins
The primary enzymatic function of the this compound S1 subunit is the catalysis of ADP-ribosylation.[4][6] This process involves the transfer of an ADP-ribose moiety from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to a specific cysteine residue on the alpha subunit of inhibitory G proteins (Gαi/o).[6][7] This modification uncouples the G protein from its corresponding G protein-coupled receptor (GPCR), preventing the Gαi/o subunit from inhibiting adenylyl cyclase.[5] The result is a dysregulation of intracellular signaling, leading to an accumulation of cyclic AMP (cAMP).[5]
The S1 subunit also possesses a secondary NAD-glycohydrolase activity, where it catalyzes the cleavage of NAD+ into ADP-ribose and nicotinamide in the absence of a G protein acceptor.[6] Key catalytic residues, including His-35 and Glu-129, have been identified through site-directed mutagenesis and kinetic analyses as crucial for this enzymatic activity.[6]
Quantitative Analysis of Enzymatic Activity
Precise quantification of the S1 subunit's enzymatic activity is critical for research and vaccine development. This section provides available quantitative data on its kinetic parameters and inhibition.
Kinetic Parameters
| Substrate | K | k |
| NAD+ | 85 ± 15 | 2.5 ± 0.5 |
Table 1: Kinetic parameters for the NAD-glycohydrolase activity of the this compound S1 subunit. Data is presented as mean ± standard deviation.
Inhibitors of S1 Subunit Enzymatic Activity
Several compounds have been identified that inhibit the ADP-ribosyltransferase activity of the S1 subunit. The half-maximal inhibitory concentrations (IC50) for two such compounds are detailed below.
| Inhibitor | IC | Assay |
| NSC228155 | 3.0 | in vitro NAD+ consumption assay |
| NSC228155 | 2.4 | Cellular ADP-ribosylation of Gαi |
| NSC29193 | 6.8 | in vitro NAD+ consumption assay |
Table 2: IC50 values of inhibitors for the ADP-ribosyltransferase activity of the this compound S1 subunit.[8]
Detailed Experimental Protocols
A variety of assays are employed to measure the enzymatic activity of the this compound S1 subunit. This section provides detailed methodologies for key experiments.
In Vitro ADP-Ribosylation Assay (Non-Radioactive)
This assay measures the transfer of a biotin-labeled ADP-ribose from biotinylated NAD+ to a Gαi substrate. The resulting biotinylated Gαi can be detected via streptavidin-HRP in a Western blot format.
Materials:
-
Recombinant this compound S1 subunit
-
Recombinant Gα
iprotein (e.g., HsGNAI3) -
6-Biotin-17-NAD+
-
Assay Buffer: 50 mM HEPES, pH 7.0, 140 mM NaCl, 20 mM DTT
-
Stop Solution: SDS-PAGE sample buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate for HRP
-
Western blotting equipment and reagents
Procedure:
-
Prepare a reaction mix containing 1 µM of recombinant Gα
isubstrate in assay buffer. -
Add 50 µM of Biotin-NAD+ to the reaction mix.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding 20 nM of purified recombinant S1 subunit.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Detect the biotinylated Gα
iprotein using a chemiluminescent HRP substrate and an appropriate imaging system.
CHO Cell Clustering Assay
This cell-based assay relies on the morphological changes induced in Chinese Hamster Ovary (CHO) cells upon exposure to active this compound. The ADP-ribosylation of Gαi/o proteins leads to a characteristic clustering of the cells.
Materials:
-
Chinese Hamster Ovary (CHO-K1) cells
-
Cell culture medium (e.g., F-12K Medium) supplemented with fetal bovine serum (FBS)
-
96-well cell culture plates
-
This compound standard and test samples
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., Giemsa stain)
-
Inverted microscope
Procedure:
-
Seed CHO-K1 cells into a 96-well plate at a density that will result in a sub-confluent monolayer after overnight incubation (e.g., 1 x 10^4 cells/well).
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO
2. -
Prepare serial dilutions of the this compound standard and test samples in cell culture medium.
-
Remove the culture medium from the wells and add the diluted toxin samples. Include a negative control (medium only).
-
Incubate the plate for 24-48 hours at 37°C and 5% CO
2. -
Visually inspect the cells under an inverted microscope for the characteristic clustering morphology.
-
For a more permanent record, the cells can be fixed and stained. To do this, gently wash the cells with PBS, fix with methanol (B129727) for 10 minutes, and then stain with Giemsa stain for 20 minutes.
-
The endpoint is typically determined as the highest dilution of the sample that still causes cell clustering.
Visualizing the Molecular Landscape
Diagrams illustrating the signaling pathways and experimental workflows provide a clear conceptual framework for understanding the S1 subunit's function.
Caption: Signaling pathway of this compound S1 subunit.
Caption: Workflow for a non-radioactive ADP-ribosylation assay.
Caption: Workflow for the CHO cell clustering assay.
References
- 1. Item - Crystal structures of this compound with NAD+ and analogs provide structural insights into the mechanism of its cytosolic ADP-ribosylation activity. - La Trobe - Figshare [opal.latrobe.edu.au]
- 2. [PDF] Gi/o Protein-Dependent and -Independent Actions of this compound (PTX) | Semantic Scholar [semanticscholar.org]
- 3. Gi/o Protein-Dependent and -Independent Actions of this compound (PTX) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A proposed mechanism of ADP-ribosylation catalyzed by the this compound S1 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. listlabs.com [listlabs.com]
- 6. Use of biotinylated NAD to label and purify ADP-ribosylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADP-Ribosylation of α-Gi Proteins by this compound | Springer Nature Experiments [experiments.springernature.com]
- 8. biorxiv.org [biorxiv.org]
An In-depth Technical Guide on the Retrograde Transport of Pertussis Toxin to the Endoplasmic Reticulum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pertussis toxin (PT), a key virulence factor of Bordetella pertussis, is an AB5-type exotoxin that exerts its pathogenic effects by ADP-ribosylating inhibitory Gα proteins in the host cell cytosol.[1][2] To reach its target, the catalytic S1 subunit must traverse the host cell membrane and access the cytoplasm. This is accomplished through a sophisticated process of retrograde transport, where the toxin hijacks the host's intracellular trafficking machinery to travel from the cell surface to the endoplasmic reticulum (ER).[3][4] From the ER, the S1 subunit is then translocated into the cytosol. A thorough understanding of this pathway is critical for the development of novel therapeutics and vaccines against whooping cough. This technical guide provides a detailed overview of the retrograde transport of this compound, including the molecular mechanisms, quantitative data on transport efficiency, and detailed protocols for key experiments used to study this process.
The Retrograde Transport Pathway of this compound
The journey of this compound from the extracellular space to the host cell cytosol is a multi-step process involving several organelles. The intact holotoxin first binds to sialylated glycoconjugates on the cell surface and is internalized via receptor-mediated endocytosis.[4][5] Following endocytosis, the toxin is transported through the endosomal system to the trans-Golgi network (TGN) and then to the endoplasmic reticulum (ER).[1][6] The transport to the Golgi and ER is an essential step for intoxication, as blocking this pathway with inhibitors like Brefeldin A prevents the toxin from reaching its cytosolic target.[1][7]
Within the lumen of the ER, the catalytic S1 subunit dissociates from the B-oligomer in an ATP-dependent manner.[3][8] The ER is the only compartment along this pathway with a sufficiently high concentration of ATP to facilitate this dissociation.[4] Once freed from the protective B-oligomer, the S1 subunit becomes thermally unstable and unfolds.[9] This unfolding is a critical trigger for the subsequent translocation into the cytosol. The unfolded S1 subunit is recognized by the ER-associated degradation (ERAD) machinery, a quality control system that typically exports misfolded proteins from the ER to the cytosol for degradation.[10][11] However, the S1 subunit cleverly evades degradation by the proteasome due to a lack of lysine (B10760008) residues, which are necessary for ubiquitination.[9] Once in the cytosol, the S1 subunit refolds into its active conformation and can then catalyze the ADP-ribosylation of Gαi/o proteins, leading to the disruption of host cell signaling.[12][13]
Signaling Pathway of this compound Retrograde Transport
Caption: Retrograde transport pathway of this compound.
Quantitative Data on this compound Transport
The retrograde transport of this compound is an inefficient process, with only a small fraction of the toxin that binds to the cell surface ultimately reaching the cytosol. The following table summarizes key quantitative data related to this process.
| Parameter | Value | Cell Type | Method | Reference |
| Translocation Efficiency | ||||
| Cytosolic S1 Subunit | ~3% of surface-bound toxin | CHO cells | Surface Plasmon Resonance | [11] |
| Kinetics | ||||
| Time to reach Golgi | Detectable within 1-2 hours | CHO cells | Immunofluorescence Microscopy | [14] |
| Time to reach ER | Inferred to be >2 hours | CHO cells | N-glycosylation assay | [14] |
| Time for cytosolic appearance | Detectable after ~3 hours | CHO cells | Surface Plasmon Resonance | [11] |
| Dissociation in ER | ||||
| ATP concentration for optimal dissociation | 0.5 mM | In vitro | ADP-ribosylation assay | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the retrograde transport of this compound.
Visualization of Intracellular this compound by Immunofluorescence Microscopy
This protocol allows for the visualization of this compound within different cellular compartments.
Materials:
-
Adherent cells (e.g., HeLa, CHO) grown on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against this compound (or a specific subunit)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Incubate cells with this compound at a desired concentration (e.g., 100 ng/mL) for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.
-
Wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Experimental Workflow for Immunofluorescence
Caption: Workflow for immunofluorescence staining of intracellular this compound.
Quantification of Cytosolic this compound S1 Subunit by Surface Plasmon Resonance (SPR)
This protocol provides a method to quantify the amount of S1 subunit that has been translocated into the cytosol.
Materials:
-
Cultured cells (e.g., CHO cells)
-
This compound
-
HCN buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 2 mM CaCl2)
-
Protease inhibitor cocktail
-
SPR instrument and sensor chips (e.g., CM5)
-
Anti-S1 subunit antibody
-
Amine coupling kit (EDC, NHS)
-
Ethanolamine
-
Purified S1 subunit for standard curve
Procedure: Part 1: Cell Treatment and Cytosol Extraction
-
Treat cultured cells with this compound for the desired time.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold HCN buffer containing protease inhibitors and a low concentration of digitonin (e.g., 0.04%) to selectively permeabilize the plasma membrane.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the organelles.
-
Carefully collect the supernatant, which contains the cytosolic fraction.
Part 2: SPR Analysis
-
Immobilize the anti-S1 antibody onto the sensor chip surface using standard amine coupling chemistry.
-
Equilibrate the chip with running buffer (e.g., HBS-EP).
-
Inject the cytosolic extract over the antibody-coated surface and monitor the binding response.
-
Generate a standard curve by injecting known concentrations of purified S1 subunit.
-
Quantify the amount of S1 in the cytosolic samples by comparing their binding response to the standard curve.
-
Regenerate the sensor surface between samples using a low pH buffer (e.g., glycine-HCl pH 2.5).
Logical Diagram for SPR-based Quantification
Caption: Logical workflow for quantifying cytosolic this compound S1 subunit.
In Vitro ADP-Ribosylation Assay
This assay measures the enzymatic activity of the S1 subunit by monitoring the transfer of ADP-ribose to a G-protein substrate.
Materials:
-
Purified this compound (or recombinant S1 subunit)
-
Purified Gαi protein (or a peptide substrate)
-
[α-32P]NAD
-
ADP-ribosylation buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM dithiothreitol, 10 mM thymidine, 2.5 mM ATP, 5 mM MgCl2)
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Pre-activate the this compound by incubating it in a buffer containing DTT.
-
Set up the reaction mixture containing ADP-ribosylation buffer, the Gαi protein substrate, and the activated this compound.
-
Initiate the reaction by adding [α-32P]NAD.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled Gαi protein.
Conclusion
The retrograde transport of this compound to the endoplasmic reticulum is a fascinating example of how a bacterial toxin can subvert host cellular pathways for its own delivery. A detailed understanding of this intricate process, from the initial binding to the cell surface to the final translocation of the catalytic subunit into the cytosol, is paramount for the development of effective countermeasures against whooping cough. The experimental protocols provided in this guide offer a robust framework for researchers to investigate this pathway further, paving the way for the discovery of new therapeutic targets and the design of improved vaccines.
References
- 1. Endocytosis and retrograde transport of this compound to the Golgi complex as a prerequisite for cellular intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. Intracellular disassembly and activity of this compound require interaction with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. This compound. Entry into cells and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action of brefeldin A blocked by activation of a pertussis-toxin-sensitive G protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The this compound S1 Subunit Is a Thermally Unstable Protein Susceptible to Degradation by the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays for Determining this compound Activity in Acellular Pertussis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular Trafficking and Translocation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADP-Ribosylation of α-Gi Proteins by this compound | Springer Nature Experiments [experiments.springernature.com]
- 13. In Vivo Models and In Vitro Assays for the Assessment of this compound Activity [mdpi.com]
- 14. DSpace [archive.hshsl.umaryland.edu]
An In-depth Technical Guide to the B-Oligomer of Pertussis Toxin and its Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the B-oligomer of the pertussis toxin (PTx), focusing on its critical role in receptor binding and the subsequent initiation of cellular signaling pathways. The B-oligomer, the non-toxic component of PTx, is a key player in the pathogenesis of Bordetella pertussis and a central component in modern acellular pertussis vaccines. Understanding its interaction with host cell receptors is paramount for the development of novel therapeutics and improved vaccine strategies.
Core Concepts: Structure and Function of the this compound B-Oligomer
This compound is a classic AB5 type exotoxin. It is composed of an enzymatically active A-protomer (S1 subunit) and a cell-binding B-oligomer. The B-oligomer is a pentameric ring-like structure composed of five subunits: S2, S3, two copies of S4, and S5.[1][2][3] This complex is responsible for the toxin's attachment to the surface of target cells, a critical first step for the subsequent intoxication process.[4] Beyond its role in delivering the A-protomer, the B-oligomer itself can elicit biological responses by engaging with cell surface receptors and initiating signaling cascades.[5]
Receptor Recognition and Binding Affinity
The B-oligomer of this compound recognizes and binds to a variety of glycoconjugates on the surface of eukaryotic cells.[1] Its primary targets are sialylated N-glycans, with a preference for multiantennary structures.[4] The binding specificity is conferred by sites located on the S2 and S3 subunits of the B-oligomer.[6] While the B-oligomer can bind to various glycoproteins, fetuin is a well-characterized example used in experimental settings.[7]
Quantitative Binding Data
Quantifying the precise binding affinity of the PTx B-oligomer to its natural receptors on host cells has been challenging. However, studies using Surface Plasmon Resonance (SPR) to analyze the interaction of the holotoxin with a panel of monoclonal antibodies provide valuable insights into the range of affinities that can be expected for high-affinity protein-protein interactions involving PTx.
| Interacting Molecules | Method | Affinity (K | Reference |
| This compound (PTx) and Monoclonal Antibodies | Surface Plasmon Resonance (SPR) | 1.34 ± 0.50 nM (average) | [8] |
Signaling Pathways Initiated by the B-Oligomer
The binding of the PTx B-oligomer to cell surface receptors can trigger intracellular signaling pathways independent of the A-protomer's enzymatic activity. One of the key pathways identified is the Toll-like receptor 4 (TLR4) dependent pathway.
TLR4-Dependent Signaling
The B-oligomer can act as a pathogen-associated molecular pattern (PAMP) and activate TLR4 signaling.[9] This activation can lead to the maturation of dendritic cells and the production of various cytokines. The signaling cascade downstream of TLR4 can proceed through both MyD88-dependent and MyD88-independent (TRIF-dependent) pathways, ultimately leading to the activation of transcription factors like NF-κB and the expression of inflammatory genes.
Caption: TLR4 signaling pathway initiated by PTx B-oligomer binding.
Calcium Mobilization
Binding of the PTx B-oligomer can also lead to an increase in intracellular calcium concentration ([Ca²⁺]i). This effect is likely mediated through the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3), leading to the release of calcium from intracellular stores.
Caption: PTx B-oligomer-induced calcium mobilization pathway.
Experimental Protocols
Purification of the B-Oligomer of this compound
This protocol describes the isolation of the PTx B-oligomer from the holotoxin.
Materials:
-
Purified this compound
-
10 mM Sodium Phosphate (B84403) Buffer, pH 7.0
-
3 M Urea
-
1% CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)
-
100 µM ATP
-
CM-Sepharose CL-6B resin
-
0.2 M Potassium Phosphate Buffer, pH 7.5, containing 2 M Urea
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Incubate the purified this compound (e.g., 1.0 mg) in 10 mM sodium phosphate buffer (pH 7.0) containing 3 M urea, 1% CHAPS, and 100 µM ATP for 15 minutes at room temperature to dissociate the A-protomer from the B-oligomer.
-
Apply the incubated solution to a column packed with CM-Sepharose CL-6B resin equilibrated with the incubation buffer.
-
Wash the column extensively with the equilibration buffer to remove the unbound A-protomer.
-
Elute the bound B-oligomer from the column using 0.2 M potassium phosphate buffer (pH 7.5) containing 2 M urea.
-
Collect the fractions containing the B-oligomer and verify purity using SDS-PAGE.
Chinese Hamster Ovary (CHO) Cell Clustering Assay
This assay is a widely used method to assess the biological activity of this compound, including the receptor-binding function of the B-oligomer which is a prerequisite for the clustering effect.
Materials:
-
Chinese Hamster Ovary (CHO-K1) cells
-
F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well tissue culture plates
-
This compound B-oligomer (or holotoxin)
-
Phosphate Buffered Saline (PBS)
-
Methanol (B129727) (for fixing)
-
Giemsa stain
-
Inverted microscope
Procedure:
-
Seed CHO-K1 cells in a 96-well plate at a density of approximately 5 x 10³ cells per well in F-12K medium with 10% FBS.
-
Incubate the cells overnight at 37°C in a 5% CO
2incubator to allow for cell attachment and growth. -
Prepare serial dilutions of the PTx B-oligomer (or holotoxin) in the culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the diluted toxin to the respective wells. Include a negative control (medium only).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO
2incubator. -
After incubation, carefully remove the medium and wash the cells once with PBS.
-
Fix the cells by adding 100 µL of methanol to each well for 10 minutes at room temperature.
-
Remove the methanol and allow the plate to air dry completely.
-
Stain the cells with a 1:10 dilution of Giemsa stain for 20 minutes.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Observe the cell morphology under an inverted microscope. Positive clustering is characterized by the aggregation of cells into tight clumps. The endpoint is the highest dilution of the toxin that still causes observable clustering.
Surface Plasmon Resonance (SPR) Analysis of B-Oligomer Binding
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, allowing for the determination of kinetic parameters such as association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Ligand (e.g., purified glycoprotein receptor like fetuin)
-
Analyte (purified PTx B-oligomer)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of EDC and NHS.
-
Inject the ligand (glycoprotein receptor) diluted in the immobilization buffer. The protein will covalently bind to the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the ligand.
-
-
Binding Analysis:
-
Inject a series of concentrations of the PTx B-oligomer (analyte) over both the ligand-immobilized and reference flow cells at a constant flow rate.
-
Monitor the binding response in real-time as an increase in resonance units (RU).
-
After the association phase, switch to running buffer to monitor the dissociation of the B-oligomer from the ligand.
-
-
Regeneration:
-
Inject the regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (k
a, kd) and the equilibrium dissociation constant (KD= kd/ka).
-
Conclusion and Future Directions
The B-oligomer of this compound is a multifaceted protein complex that plays a central role in the pathogenesis of whooping cough and is a cornerstone of modern vaccine design. Its ability to bind with high specificity to sialylated glycoconjugates on host cells initiates a cascade of events, including the delivery of the toxic A-protomer and the activation of host cell signaling pathways. While significant progress has been made in understanding the structure and function of the B-oligomer, further research is needed to fully elucidate the complete repertoire of its cellular receptors and the downstream consequences of the signaling pathways it triggers. A deeper understanding of these interactions will undoubtedly pave the way for the development of more effective and safer vaccines and novel therapeutic interventions against pertussis.
References
- 1. Identification and Characterization of the Carbohydrate Ligands Recognized by this compound through Glycan Microarray and Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid purification of this compound (PT) and filamentous hemagglutinin (FHA) by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secretion of this compound from Bordetella pertussis [mdpi.com]
- 4. Development of a carbohydrate binding assay for the B-oligomer of this compound and toxoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of this compound B-oligomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-specific alterations in the B oligomer that affect receptor- binding activities and mitogenicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properties of this compound B oligomer assembled in vitro from recombinant polypeptides produced by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TLR4/MyD88/PI3K interactions regulate TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of dendritic cell maturation by this compound and its B subunit differentially initiate Toll-like receptor 4-dependent signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
ADP-Ribosylation of Gi Proteins by Pertussis Toxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pertussis toxin (PTX), a key virulence factor produced by the bacterium Bordetella pertussis, is a cornerstone tool in cell biology and pharmacology for its highly specific inhibition of a subset of heterotrimeric G proteins.[1][2] This technical guide provides an in-depth overview of the molecular mechanism of action of PTX, focusing on the ADP-ribosylation of inhibitory G proteins (Gi). It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in areas where Gi protein signaling is a critical component. This document details the structure and function of PTX, the canonical Gi signaling pathway, the biochemical consequences of PTX-mediated modification, and detailed protocols for key experimental assays used to study this interaction.
This compound is an AB-type exotoxin composed of six subunits arranged in an A-B5 structure.[3][4] The 'A' component, the S1 subunit, is the enzymatically active portion, while the 'B' component is a pentameric complex (composed of subunits S2, S3, two copies of S4, and S5) responsible for binding to host cell receptors and facilitating the delivery of the S1 subunit into the cytosol.[3][5] Once inside the cell, the S1 subunit catalyzes the transfer of an ADP-ribose moiety from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to a specific cysteine residue on the alpha subunit of Gi/o proteins.[6][7] This covalent modification uncouples the G protein from its cognate G protein-coupled receptor (GPCR), effectively locking the Gαi subunit in an inactive, GDP-bound state.[6] The resulting blockade of inhibitory signaling leads to a variety of downstream effects, most notably a sustained increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]
Molecular Mechanism of Action
The interaction between this compound and Gi proteins is a multi-step process that begins with the binding of the toxin to the cell surface and culminates in the catalytic inactivation of the target G protein.
This compound Structure and Entry into Host Cells
This compound is a 105 kDa protein complex.[1] The B-oligomer binds to sialylated glycoconjugates on the surface of target cells, triggering receptor-mediated endocytosis.[6] Following internalization, the toxin undergoes retrograde transport through the Golgi apparatus to the endoplasmic reticulum (ER).[3] In the ER, the S1 subunit is proteolytically cleaved and released from the B-oligomer, after which it is translocated to the cytosol.[3]
The Gi Protein Signaling Cascade
Heterotrimeric G proteins, composed of α, β, and γ subunits, are crucial molecular switches in signal transduction.[8] The Gi family of G proteins primarily mediates inhibitory signals. In the resting state, the Gαi subunit is bound to GDP and associated with the Gβγ dimer. Upon activation by a ligand-bound GPCR, the receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαi subunit.[9] This exchange causes a conformational change, leading to the dissociation of the GTP-bound Gαi subunit from the Gβγ dimer.[9] The activated Gαi-GTP subunit then inhibits its primary effector, adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8]
Catalytic Inactivation by the S1 Subunit
The S1 subunit of this compound is an ADP-ribosyltransferase.[6] It specifically targets a cysteine residue located four amino acids from the C-terminus of the α subunits of the Gi/o protein family (Gαi, Gαo, and Gαt).[6] Notably, the Gαz subunit is resistant to PTX-catalyzed ADP-ribosylation. The S1 subunit utilizes cytosolic NAD+ as a substrate, transferring the ADP-ribose group to the sulfhydryl side chain of the target cysteine.[6] This irreversible modification sterically hinders the interaction between the Gαi subunit and its GPCR, preventing the GDP-GTP exchange necessary for activation.[7] Consequently, the Gαi protein remains in its inactive, GDP-bound state, and its ability to inhibit adenylyl cyclase is abolished.[6] This leads to unchecked adenylyl cyclase activity and a subsequent rise in intracellular cAMP concentrations.[1]
Data Presentation
Substrate Specificity of this compound S1 Subunit
| G Protein α Subunit Family | Substrate for PTX | Target Residue | Reference |
| Gαi | Yes | Cysteine (-4 from C-terminus) | [6] |
| Gαo | Yes | Cysteine (-4 from C-terminus) | [6] |
| Gαt (transducin) | Yes | Cysteine (-4 from C-terminus) | [6] |
| Gαz | No | N/A | |
| Gαs | No | N/A | [6] |
| Gαq/11 | No | N/A | |
| Gα12/13 | No | N/A |
Quantitative Analysis of this compound Activity
| Assay Type | Method | Sensitivity/Linear Range | Reference |
| Enzymatic-HPLC Assay | Quantitation of ADP-ribosylated fluorescent peptide | Linear from 0.0625 to 4.0 µg/mL PTX | [6] |
| CHO Cell Clustering Assay | Visual scoring of cell clustering | Can detect as low as 750 pg of PTX | [5] |
| cAMP Reporter Assay | Measurement of cAMP-responsive reporter gene | Limit of detection: 0.2 IU/mL for pure PTX | [1] |
| GTP-γ-S Inhibition of ADP-ribosylation | Inhibition of [32P]ADP-ribosylation | IC50 of 0.3 µM for GTP-γ-S | [10] |
| Inhibitor IC50 Values (in vitro NAD+ consumption assay) | NSC228155 | 3.0 µM | [11] |
| NSC29193 | 6.8 µM | [11] | |
| Inhibitor IC50 Value (in living human cells) | NSC228155 | 2.4 µM | [11] |
Experimental Protocols
In Vitro ADP-Ribosylation Assay using [³²P]NAD
This assay directly measures the enzymatic activity of the PTX S1 subunit by monitoring the incorporation of radiolabeled ADP-ribose into a Gi protein substrate.
Materials:
-
Purified, activated this compound S1 subunit
-
Purified recombinant Gαi subunit
-
[³²P]NAD (Nicotinamide adenine dinucleotide, [adenine-³²P])
-
ADP-ribosylation buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM dithiothreitol (B142953) (DTT), 10 mM thymidine, 2.5 mM ATP, 5 mM MgCl₂)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare the reaction mixture by combining the ADP-ribosylation buffer, purified Gαi subunit, and activated PTX S1 subunit in a microcentrifuge tube.
-
Initiate the reaction by adding [³²P]NAD.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled Gαi subunit.
-
Quantify the band intensity to determine the extent of ADP-ribosylation.
Chinese Hamster Ovary (CHO) Cell Clustering Assay
This cell-based assay is a classic and highly sensitive method for detecting biologically active this compound. The clustering of CHO cells is a morphological response to the disruption of Gi signaling by PTX.
Materials:
-
Chinese Hamster Ovary (CHO-K1) cells
-
Cell culture medium (e.g., Ham's F-12 with 10% fetal bovine serum)
-
96-well cell culture plates
-
This compound standard and samples
-
Microscope
Procedure:
-
Seed CHO-K1 cells into a 96-well plate at a density that will result in a sub-confluent monolayer after overnight incubation (e.g., 5 x 10³ cells/well).[2]
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the this compound standard and unknown samples in cell culture medium.
-
Remove the old medium from the CHO cells and add the diluted toxin solutions to the respective wells. Include a negative control (medium only).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[2]
-
Observe the cells under an inverted microscope. Score the wells for cell clustering. A positive result is characterized by the majority of cells forming tight clusters, while negative wells will show a typical spread-out, fibroblastic morphology.[2]
-
The endpoint is the highest dilution of the sample that still induces characteristic cell clustering.
Measurement of Intracellular cAMP Levels
This assay quantifies the functional consequence of Gi protein inactivation by PTX, which is the accumulation of intracellular cAMP.
Materials:
-
A suitable cell line expressing a Gi-coupled receptor (e.g., CHO cells)
-
Cell culture medium
-
This compound
-
Adenylyl cyclase activator (e.g., forskolin (B1673556) or isoproterenol)
-
Cell lysis buffer
-
cAMP immunoassay kit (e.g., ELISA or TR-FRET based)
Procedure:
-
Plate cells in a multi-well plate and grow to confluency.
-
Treat the cells with varying concentrations of this compound for a sufficient duration to allow for toxin entry and G protein modification (typically 16-24 hours).
-
Wash the cells to remove the toxin.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) for a short period (e.g., 15-30 minutes) to induce cAMP production.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP concentration in the cell lysates using the chosen immunoassay.
-
A dose-dependent increase in cAMP levels in PTX-treated cells compared to untreated controls indicates Gi protein inactivation.
Signaling Pathway and Experimental Workflow Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. bosterbio.com [bosterbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bio-rad.com [bio-rad.com]
- 5. Use of a Chinese hamster ovary cell cytotoxicity assay for the rapid diagnosis of pertussis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Models and In Vitro Assays for the Assessment of this compound Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevalidation of the cAMP-PTx reporter assay for quantitative assessment of this compound activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhibitory G protein G(i) identified as this compound-catalyzed ADP-ribosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural and functional analysis of the S1 subunit of this compound using synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-catalyzed ADP-ribosylation of transducin. Cysteine 347 is the ADP-ribose acceptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Compounds Inhibiting the ADP-Ribosyltransferase Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Perspective of Pertussis Toxin Research: From Whooping Cough to a Master Tool in Cell Biology
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pertussis toxin (PTX), a protein exotoxin produced by the bacterium Bordetella pertussis, is the primary causative agent of whooping cough. Its study over the last century has not only been pivotal in understanding the pathogenesis of this severe respiratory disease and in developing effective vaccines, but it has also unveiled fundamental mechanisms of cellular communication. Initially, a collection of seemingly disparate biological activities were attributed to B. pertussis infection, including profound lymphocytosis (an increase in white blood cells), histamine (B1213489) sensitization, and hyperinsulinemia.[1][2] A paradigm shift in the 1980s revealed that these diverse physiological effects were all orchestrated by a single, complex protein: this compound.[1][3][4] This discovery transformed PTX from a mere virulence factor into an indispensable molecular probe for dissecting G-protein-coupled signal transduction pathways, cementing its legacy in both infectious disease research and cell biology. This guide provides a historical and technical overview of the key discoveries, experimental approaches, and evolving understanding of this compound's mechanism of action.
The Unification of Diverse Biological Activities
Early research into whooping cough noted several systemic effects that occurred far from the site of bacterial colonization in the respiratory tract.[1][4] These phenomena were initially studied as separate entities and attributed to distinct factors:
-
Lymphocytosis-Promoting Factor (LPF): Responsible for the dramatic increase in circulating lymphocytes.[3]
-
Histamine-Sensitizing Factor (HSF): Caused a marked increase in sensitivity to histamine.[1][4]
-
Islet-Activating Protein (IAP): Enhanced insulin (B600854) secretion from pancreatic islet cells, leading to hypoglycemia.[1]
Decades of research culminated in the crucial finding that a single purified protein was responsible for all these activities.[5] This unified entity was named this compound. The table below summarizes the effective doses of purified PTX required to elicit these signature biological responses in mice, illustrating its potent, pleiotropic effects.
| Biological Activity | Effective Dose in Mice | Primary Consequence |
| Histamine Sensitization | 0.5 ng / mouse (for 50% sensitization) | Increased sensitivity to histamine-induced shock |
| Islet Activation (Insulin Secretion) | 2 ng / mouse | Hypoglycemia |
| Leukocytosis Promotion | 8 - 40 ng / mouse | Marked increase in peripheral lymphocyte count |
Table 1: Quantitative data on the in vivo biological activities of purified this compound. Data sourced from Munoz et al. as cited in[6].
Structure and Mechanism of Action
This compound is a classic AB₅-type toxin, comprising an enzymatically active 'A' subunit (S1) and a cell-binding 'B' oligomer made of five subunits (S2, S3, S4 [two copies], and S5).[7][8] The B-oligomer mediates binding to sialoglycoprotein receptors on the surface of target cells, initiating the toxin's journey into the cell.[1]
Intracellular Trafficking
Once bound, PTX is endocytosed and undergoes a remarkable retrograde transport journey through the Golgi apparatus to the endoplasmic reticulum (ER). This trafficking is essential for its action. In the ER, the catalytic S1 subunit is activated and translocated into the cytosol, where it finds its target.
The Molecular Target: Gi/o Proteins
The primary molecular mechanism of PTX action is the ADP-ribosylation of a specific family of heterotrimeric G-proteins.[9] The S1 subunit is an ADP-ribosyltransferase that covalently transfers an ADP-ribose moiety from NAD⁺ to a cysteine residue on the alpha subunit of inhibitory G-proteins (Gαi/o).[8][10] This modification "locks" the Gαi/o protein in an inactive, GDP-bound state.[7] Consequently, the Gαi/o protein is unable to interact with its corresponding G-protein-coupled receptor (GPCR), effectively uncoupling the receptor from its downstream signaling cascade.[10]
The most prominent effect of this uncoupling is the dysregulation of adenylyl cyclase. Normally, Gαi inhibits this enzyme, reducing the production of the second messenger cyclic AMP (cAMP). By inactivating Gαi, PTX removes this inhibition, leading to a sustained increase in intracellular cAMP levels, which disrupts numerous cellular processes, including immune cell signaling.[7][11]
Key Historical Experimental Protocols
The characterization of PTX relied on the development of specific bioassays. These methods, while often replaced by modern techniques for vaccine testing, were fundamental to the historical research.
Histamine Sensitization Test (HIST)
This in vivo assay was one of the first methods used to study PTX and is based on the discovery that the toxin makes mice hypersensitive to histamine.[12]
-
Principle: Mice are normally resistant to high doses of histamine. Pre-treatment with active PTX dramatically increases their sensitivity, making a normally non-lethal dose of histamine fatal.[12][13] The mechanism involves PTX-induced ADP-ribosylation of Gαi/o, leading to increased vascular permeability.[7]
-
Methodology:
-
Animal Model: Specific strains of mice (e.g., CD1, C57/BL6) are selected for sensitivity.[1]
-
Treatment: Groups of mice are injected (typically intraperitoneally) with the test sample (e.g., vaccine preparation) or a purified PTX positive control. A negative control group receives saline.[3]
-
Incubation: The animals are left for a period of 3-5 days to allow the toxin to take effect.[3]
-
Challenge: All mice are challenged with a high dose of histamine.[3]
-
Endpoint Measurement: The original protocol used lethality within 24 hours as the endpoint.[3] A later refinement measures the drop in rectal or dermal body temperature 30 minutes after the histamine challenge, providing a quantitative and more humane endpoint.[3][13]
-
-
Historical Significance: HIST was crucial for detecting active toxin during research and for ensuring the safety of early acellular pertussis vaccines.[14]
Chinese Hamster Ovary (CHO) Cell Clustering Assay
Developed by Hewlett and colleagues, this in vitro assay provided a sensitive and specific method for quantifying PTX activity based on a distinct morphological change in cultured cells.[3]
-
Principle: When exposed to active PTX, CHO cells, which typically grow in a dispersed monolayer, change their morphology to grow in tight, rounded clusters.[3][9] This effect is a direct result of the toxin's ADP-ribosylation activity.[3]
-
Methodology:
-
Cell Culture: CHO-K1 cells are seeded into a 96-well microplate at a specific density (e.g., 2.5 x 10⁴ cells/mL) and grown overnight to form a monolayer.[9]
-
Treatment: Serial dilutions of the test sample and a reference PTX standard are added to the wells.[2]
-
Incubation: The plate is incubated for 16-24 hours at 37°C in a CO₂ incubator.[9]
-
Scoring: The wells are examined under an inverted microscope. The degree of cell clustering is scored, often on a scale (e.g., 0 for no clustering to 4 for maximal clustering). The endpoint is the highest dilution of the sample that still causes a positive clustering effect.[2][9]
-
-
Historical Significance: This assay provided a vital in vitro alternative to animal testing, enabling more rapid and high-throughput analysis of toxin activity and the neutralizing capacity of antibodies. It captures the complete sequence of toxin action: cell binding, internalization, and enzymatic activity.[2]
In Vitro ADP-Ribosylation Assay
These biochemical assays directly measure the enzymatic activity of the S1 subunit, providing a method that is independent of a whole-cell biological response.
-
Principle: The assay quantifies the transfer of ADP-ribose from a donor molecule (NAD⁺) to a suitable substrate by the PTX S1 subunit.
-
Methodology (HPLC-based):
-
Substrate: A synthetic peptide is used that mimics the C-terminus of the Gαi protein, the natural target of PTX. This peptide is tagged with a fluorescent molecule.[4]
-
Reaction: The fluorescent peptide substrate is incubated with the PTX-containing sample in the presence of NAD⁺.[4]
-
Separation & Detection: The reaction mixture is analyzed using High-Performance Liquid Chromatography (HPLC). The original fluorescent peptide and the newly formed ADP-ribosylated fluorescent peptide are separated based on their physicochemical properties.[4]
-
Quantification: A fluorescence detector measures the amount of the ADP-ribosylated product. The quantity of this product is directly proportional to the enzymatic activity of PTX in the sample.[4]
-
-
Historical Significance: This method allowed for the direct measurement of the toxin's core enzymatic function, free from the complexities of cellular uptake and processing. It was instrumental in studying the effects of mutations on the S1 subunit and in the development of genetically detoxified PTX molecules for modern acellular vaccines.[4][15]
Conclusion: An Enduring Legacy
The history of this compound research is a compelling story of scientific inquiry, moving from clinical observation of a devastating disease to the elucidation of a sophisticated molecular machine. The initial quest to understand whooping cough led to the discovery of a single virulence factor with a multitude of effects. The subsequent dissection of its structure and function not only paved the way for safer and more effective acellular vaccines but also provided the scientific community with a uniquely powerful tool. By specifically and efficiently inactivating Gαi/o proteins, PTX allowed researchers to uncover the role of this critical signaling family in countless physiological processes. From immunology to neurobiology, the legacy of this compound continues to be written, not just in the annals of infectious disease, but in the fundamental textbooks of cell biology.
References
- 1. Improved protocols for histamine sensitization testing of acellular pertussis vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assays for Determining this compound Activity in Acellular Pertussis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantitative analysis for the ADP-ribosylation activity of this compound: an enzymatic-HPLC coupled assay applicable to formulated whole cell and acellular pertussis vaccine products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archrazi.areeo.ac.ir [archrazi.areeo.ac.ir]
- 6. mdpi.com [mdpi.com]
- 7. In Vivo Models and In Vitro Assays for the Assessment of this compound Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of xCELLigence real-time cell analysis to the microplate assay for this compound induced clustering in CHO cells | PLOS One [journals.plos.org]
- 9. The CHO Cell Clustering Response to this compound: History of Its Discovery and Recent Developments in Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of an in vitro Biochemical Assay System for the Measurement of Residual Toxin Activities in this compound Containing Vaccines | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Highly sensitive histamine-sensitization test for residual activity of this compound in acellular pertussis vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Progress and challenges in the replacement of the Histamine Sensitisation Test (HIST) | NC3Rs [nc3rs.org.uk]
- 15. Discovery of Compounds Inhibiting the ADP-Ribosyltransferase Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unmasking of a Key Virulence Factor: A Technical Guide to the Discovery of Pertussis Toxin
For Immediate Release
This technical guide provides an in-depth exploration of the pivotal discovery of Pertussis Toxin (PTx) as a central virulence factor of Bordetella pertussis, the causative agent of whooping cough. This document is intended for researchers, scientists, and drug development professionals, offering a detailed account of the key experiments, methodologies, and signaling pathways that elucidated the toxin's role in pathogenesis.
Executive Summary
The identification of this compound stands as a landmark in microbiology and immunology. Initially, the diverse systemic effects of B. pertussis infection, such as profound lymphocytosis, histamine (B1213489) sensitization, and hyperinsulinemia, were attributed to separate entities: Lymphocytosis-Promoting Factor (LPF), Histamine-Sensitizing Factor (HSF), and Islet-Activating Protein (IAP), respectively.[1][2] A paradigm shift occurred in the late 1970s and early 1980s when meticulous purification and characterization studies revealed that a single protein, this compound, was responsible for these varied biological activities.[2][3] This guide details the discovery process, the experimental evidence that unified these observations, and the elucidation of its mechanism of action as an ADP-ribosyltransferase that targets and inactivates inhibitory G proteins (Gi/o), thereby disrupting host cell signaling.[4][5]
The Unification of LPF, HSF, and IAP into a Single Entity: this compound
The journey to understanding PTx's role as a primary virulence factor began with the independent observation of several distinct biological phenomena associated with B. pertussis infection and vaccination.
Key Biological Activities Attributed to Separate Factors
-
Lymphocytosis-Promoting Factor (LPF): Early research noted that infection with B. pertussis or injection of its culture supernatants induced a striking increase in the number of circulating lymphocytes.[6] This activity was ascribed to a "Lymphocytosis-Promoting Factor."
-
Histamine-Sensitizing Factor (HSF): Mice injected with B. pertussis extracts exhibited a markedly increased sensitivity to the lethal effects of histamine, an observation attributed to a "Histamine-Sensitizing Factor."[6]
-
Islet-Activating Protein (IAP): Separately, researchers observed that a substance from B. pertussis could enhance insulin (B600854) secretion from pancreatic islets, leading to hypoglycemia.[7] This was named "Islet-Activating Protein."
The Pivotal Unification: Evidence from Purification and Characterization
A breakthrough came with the successful purification of a crystalline protein from the culture supernatant of B. pertussis.[8] Rigorous testing of this single, highly purified protein, later named "pertussigen" and now known as this compound, demonstrated that it possessed all three biological activities. The work of Munoz et al. in 1981 was particularly seminal in providing quantitative evidence for this unification.[3][9]
Table 1: Biological Activities of Purified Crystalline Pertussigen (this compound) [3][9]
| Biological Activity | Effective Dose in Mice | Observed Effect |
| Histamine Sensitization | 0.5 ng | Hypersensitivity to histamine |
| Leukocytosis Induction | 8 - 40 ng | Increased white blood cell count |
| Increased Insulin Production | 2 ng | Enhanced insulin secretion |
| Anaphylaxis Sensitization | 9.5 ng | Increased susceptibility to anaphylactic shock |
| Increased Vascular Permeability | 0.5 ng | Increased permeability of striated muscle |
| Lethality (LD50) | 546 ng | Death of the animal |
Mechanism of Action: ADP-Ribosylation of Gαi/o Proteins
Subsequent research delved into the molecular mechanism by which PTx exerts its pleiotropic effects. It was discovered that the A-protomer (the S1 subunit) of the AB5-type toxin possesses enzymatic activity as an ADP-ribosyltransferase.[4][10]
The primary target of this enzymatic activity is the α-subunit of the inhibitory heterotrimeric G proteins (Gαi/o).[5] PTx catalyzes the transfer of an ADP-ribose moiety from NAD+ to a cysteine residue near the C-terminus of the Gαi/o subunit.[10][11] This covalent modification uncouples the G protein from its corresponding G protein-coupled receptor (GPCR), preventing the receptor from inhibiting adenylyl cyclase.[4] The net result is an increase in intracellular cyclic AMP (cAMP) levels, which disrupts a multitude of cellular signaling pathways.[4]
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the foundational studies that led to the discovery and characterization of this compound.
Purification of this compound (formerly LPF, IAP, HSF)
The purification of a single protein responsible for the diverse biological activities was a critical step. The following protocol is a composite based on the methods described in the late 1970s and early 1980s.[8][12]
Objective: To isolate a highly purified protein from the culture supernatant of Bordetella pertussis possessing lymphocytosis-promoting, histamine-sensitizing, and islet-activating properties.
Materials:
-
Bordetella pertussis culture supernatant
-
Ammonium (B1175870) sulfate
-
Phosphate (B84403) buffers (various pH and molarities)
-
Hydroxylapatite column
-
Affinity chromatography column with haptoglobin-Sepharose or fetuin-agarose
-
Dialysis tubing
-
Spectrophotometer
-
SDS-PAGE equipment
Procedure:
-
Ammonium Sulfate Precipitation: The culture supernatant was subjected to fractional precipitation with ammonium sulfate. The fraction precipitating between 50% and 75% saturation was collected by centrifugation.
-
Dialysis: The precipitate was redissolved in a minimal volume of phosphate buffer and extensively dialyzed against the same buffer to remove excess ammonium sulfate.
-
Hydroxylapatite Chromatography: The dialyzed protein solution was applied to a hydroxylapatite column equilibrated with a low molarity phosphate buffer. The column was washed, and the toxin was eluted with a stepwise or linear gradient of increasing phosphate concentration.
-
Affinity Chromatography: Fractions exhibiting biological activity were pooled and applied to an affinity column (e.g., haptoglobin-Sepharose or fetuin-agarose). After washing, the bound toxin was eluted by changing the pH or ionic strength of the buffer.
-
Purity Assessment: The purity of the final preparation was assessed by SDS-PAGE, which should reveal a characteristic pattern of subunits, and by its high specific activity in the biological assays described below.
Histamine Sensitization Test (HIST)
This in vivo assay was crucial for identifying HSF activity and remains a key method for assessing PTx toxicity.[6][9]
Objective: To determine the ability of a substance to increase the sensitivity of mice to the lethal effects of histamine.
Materials:
-
Mice (specific strains, e.g., CFW)
-
Test substance (e.g., purified PTx)
-
Histamine dihydrochloride (B599025) solution
-
Syringes and needles for injection
Procedure:
-
Injection of Test Substance: Mice were injected intraperitoneally (i.p.) with various dilutions of the test substance. A control group received saline.
-
Sensitization Period: The mice were housed for a period of 4 to 5 days to allow for sensitization to occur.
-
Histamine Challenge: On the day of the challenge, mice were injected i.p. with a lethal dose of histamine dihydrochloride (e.g., 1 mg in 0.5 ml of saline).
-
Observation: The mice were observed for mortality over a 24-hour period.
-
Endpoint: The histamine-sensitizing dose 50 (HSD50) was calculated as the dose of the test substance that resulted in the death of 50% of the challenged mice.
Islet-Activating Protein (IAP) Assay
This assay was instrumental in characterizing the effect of PTx on insulin secretion.[7][13]
Objective: To measure the potentiation of glucose-induced insulin secretion from pancreatic islets.
Materials:
-
Pancreatic islets isolated from rats
-
Krebs-Ringer bicarbonate buffer
-
Glucose solutions (various concentrations)
-
Test substance (e.g., purified PTx)
-
Radioimmunoassay (RIA) kit for insulin
-
Incubator (37°C)
Procedure:
-
Islet Isolation: Pancreatic islets were isolated from rats by collagenase digestion.
-
Pre-incubation: Isolated islets were pre-incubated in Krebs-Ringer bicarbonate buffer with a low glucose concentration.
-
Incubation with Test Substance: Islets were then incubated with the test substance at various concentrations in the presence of a stimulatory concentration of glucose (e.g., 16.7 mM).
-
Supernatant Collection: After the incubation period, the supernatant was collected.
-
Insulin Measurement: The concentration of insulin in the supernatant was determined by radioimmunoassay.
-
Endpoint: The islet-activating effect was quantified as the fold-increase in insulin secretion compared to control islets incubated with glucose alone.
Lymphocytosis-Promoting Factor (LPF) Assay
This assay measures the characteristic increase in peripheral blood lymphocytes induced by PTx.[10]
Objective: To quantify the increase in circulating lymphocytes in mice following injection of a test substance.
Materials:
-
Mice
-
Test substance (e.g., purified PTx)
-
Equipment for blood collection (e.g., from the tail vein)
-
Hematology analyzer or hemocytometer for cell counting
-
Stains for differential white blood cell counts
Procedure:
-
Injection of Test Substance: Mice were injected intravenously (i.v.) or intraperitoneally (i.p.) with the test substance.
-
Blood Collection: At various time points after injection (e.g., 3 days), blood samples were collected.
-
Cell Counting: Total white blood cell counts and differential counts were performed to determine the number of circulating lymphocytes.
-
Endpoint: The lymphocytosis-promoting activity was expressed as the increase in the absolute number of lymphocytes compared to control mice.
In Vitro ADP-Ribosylation of Gαi/o Proteins
This in vitro assay directly demonstrates the enzymatic activity of the S1 subunit of PTx on its target protein.[5]
Objective: To demonstrate the transfer of an ADP-ribose group from NAD+ to the Gαi/o protein catalyzed by the S1 subunit of PTx.
Materials:
-
Purified S1 subunit of PTx
-
Purified Gαi/o protein (or cell membranes containing G proteins)
-
[³²P]NAD+ (radiolabeled nicotinamide (B372718) adenine (B156593) dinucleotide)
-
Reaction buffer (containing dithiothreitol, ATP, and other necessary components)
-
SDS-PAGE equipment
-
Autoradiography film or phosphorimager
Procedure:
-
Reaction Setup: The reaction mixture containing purified Gαi/o protein, activated S1 subunit, and [³²P]NAD+ in the reaction buffer was prepared.
-
Incubation: The reaction was incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Termination of Reaction: The reaction was stopped by adding SDS-PAGE sample buffer.
-
Electrophoresis: The reaction products were separated by SDS-PAGE.
-
Detection: The gel was dried and exposed to autoradiography film or a phosphorimager to detect the radiolabeled (ADP-ribosylated) Gαi/o protein.
Conclusion
The discovery that a single molecule, this compound, is responsible for the diverse and systemic pathologies of whooping cough was a pivotal moment in understanding bacterial pathogenesis. This unification was made possible through the meticulous application of protein purification techniques and the development of specific bioassays. The subsequent elucidation of its enzymatic mechanism—the ADP-ribosylation of inhibitory G proteins—not only explained its wide-ranging effects but also provided a powerful tool for cell biologists studying signal transduction. This in-depth understanding of PTx as a key virulence factor has been fundamental to the development of safer and more effective acellular pertussis vaccines. Continued research into the intricate interactions between PTx and the host immune system remains a critical area of investigation for the development of next-generation therapeutics and vaccines against Bordetella pertussis.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. The History of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The History of this compound | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ADP ribosylation of the specific membrane protein of C6 cells by islet-activating protein associated with modification of adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ROLE OF MAJOR TOXIN VIRULENCE FACTORS IN PERTUSSIS INFECTION AND DISEASE PATHOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Islet-activating protein. Enhanced insulin secretion and cyclic AMP accumulation in pancreatic islets due to activation of native calcium ionophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystallization of pertussigen from Bordetella pertussis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological activities of crystalline pertussigen from Bordetella pertussis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADP-Ribosylation of α-Gi Proteins by this compound | Springer Nature Experiments [experiments.springernature.com]
- 11. This compound induces structural changes in G alpha proteins independently of ADP-ribosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. archrazi.areeo.ac.ir [archrazi.areeo.ac.ir]
- 13. Rapid purification of this compound (PT) and filamentous hemagglutinin (FHA) by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on Pertussis Toxin's Role in Immune Response Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pertussis toxin (PTx), a key virulence factor of Bordetella pertussis, profoundly manipulates the host immune system to facilitate infection. This technical guide provides a comprehensive overview of the molecular mechanisms underlying PTx-mediated immune modulation. Central to its activity is the ADP-ribosylation of the α-subunit of inhibitory G-proteins (Gαi), which disrupts downstream signaling pathways, leading to a cascade of immunological effects. This document details the impact of PTx on immune cell trafficking, cytokine production, and intracellular signaling, presenting quantitative data in structured tables for comparative analysis. Furthermore, it provides detailed protocols for key experimental assays and visualizes complex biological processes through Graphviz diagrams, offering a critical resource for researchers and professionals in immunology and drug development.
Introduction
Pertussis, or whooping cough, remains a significant global health concern despite widespread vaccination. The causative agent, Bordetella pertussis, employs a sophisticated arsenal (B13267) of virulence factors to colonize the respiratory tract and evade host defenses. Among these, this compound (PTx) is a paramount A-B5 type exotoxin that plays a central role in the pathogenesis of the disease.[1] Its potent immunomodulatory properties not only contribute to the bacterium's survival but also have made it an invaluable tool for studying G-protein coupled receptor (GPCR) signaling. This guide delves into the core mechanisms of PTx action, its multifaceted effects on the immune response, and the experimental methodologies used to elucidate these processes.
Mechanism of Action: The Central Role of Gαi ADP-Ribosylation
The primary molecular mechanism of PTx involves the enzymatic modification of a specific subset of heterotrimeric G-proteins, namely the Gαi/o family.[1]
2.1. The A-B5 Toxin Structure and Entry into Host Cells
PTx is composed of an enzymatically active A-protomer (S1 subunit) and a B-oligomer responsible for binding to host cell surface receptors.[1] The B-oligomer facilitates the toxin's entry into the cell through endocytosis. Following internalization, PTx undergoes retrograde transport through the Golgi apparatus to the endoplasmic reticulum, where the S1 subunit is released into the cytosol.
2.2. Catalytic Activity of the S1 Subunit
Once in the cytosol, the S1 subunit exhibits ADP-ribosyltransferase activity. It catalyzes the transfer of an ADP-ribose moiety from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to a cysteine residue near the C-terminus of the α-subunit of Gαi/o proteins.[1] This covalent modification uncouples the G-protein from its corresponding GPCR.[1]
2.3. Disruption of Gαi-Mediated Signaling
Under normal physiological conditions, the activation of Gαi-coupled receptors (such as chemokine receptors) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By ADP-ribosylating Gαi, PTx locks it in an inactive, GDP-bound state. This prevents the Gαi subunit from inhibiting adenylyl cyclase, leading to a sustained increase in intracellular cAMP levels. The elevated cAMP disrupts a multitude of downstream signaling pathways that are critical for normal immune cell function.
Modulation of Immune Cell Function
PTx exerts pleiotropic effects on various immune cells, profoundly altering their ability to mount an effective response.
3.1. Inhibition of Leukocyte Migration
One of the most well-characterized effects of PTx is its ability to inhibit the migration of leukocytes, including neutrophils and lymphocytes. This is a direct consequence of the disruption of chemokine receptor signaling, which are predominantly Gαi-coupled.
-
Neutrophils: PTx inhibits neutrophil chemotaxis towards a variety of chemoattractants, including f-Met-Leu-Phe (fMLP), C5a, and various chemokines like IL-8.[2][3] This impairment of neutrophil recruitment to the site of infection is a critical immune evasion strategy for B. pertussis.[4][5]
-
Lymphocytes: The toxin also blocks the migration of T and B lymphocytes.[6][7][8] For instance, PTx has been shown to inhibit T lymphocyte transmigration across high endothelial venules by blocking signaling through the chemokine receptor CXCR4 in response to its ligand CXCL12.[9] This disruption of lymphocyte trafficking can lead to a characteristic lymphocytosis observed during pertussis infection.
3.2. Alteration of Cytokine Production
PTx can modulate the production of cytokines by various immune cells, often in a context-dependent manner.
-
Inhibition of Pro-inflammatory Cytokines: In some instances, PTx has been shown to inhibit the production of pro-inflammatory cytokines. For example, it can cause a dose-dependent inhibition of IL-12 and TNF-α production by dendritic cells.[10]
-
Induction of Certain Cytokines: Conversely, PTx can also promote the production of certain cytokines. It has been reported to enhance the production of IL-4 and IgE, suggesting a skewing of the immune response towards a Th2 phenotype.[11]
Quantitative Data on Immune Modulation by this compound
The following tables summarize quantitative data on the effects of PTx on various immune parameters.
Table 1: Inhibition of Leukocyte Migration by this compound
| Cell Type | Chemoattractant | PTx Concentration | Percent Inhibition | Reference |
| T Lymphocytes | - | Not specified | 80% | [9] |
| T Lymphocytes | CXCL12 | Desensitizing conc. | 60% | [9] |
| Neutrophils | fMLP | 100 ng/mL | ~90% | [12] |
| Neutrophils | IL-8 | Not specified | Significant inhibition | [3] |
Table 2: Modulation of Cytokine Production by this compound
| Cell Type | Stimulus | Cytokine | PTx Concentration | Effect | Reference |
| Dendritic Cells | HSP70 | TNF-α | Dose-dependent | Inhibition | [10] |
| Dendritic Cells | HSP70 | IL-12 | Dose-dependent | Inhibition | [10] |
| - | - | IL-4 | Dose-dependent | Increased secretion | [11] |
| Monocyte-derived Dendritic Cells | B. pertussis | IL-12 p70 | - | Inhibition via ACT | [13] |
Table 3: Effect of this compound on Intracellular cAMP Levels
| Cell Line | Treatment | Fold Increase in cAMP (approx.) | Reference |
| CHO cells | PTx + Forskolin | Dose-dependent increase | [14] |
| Various cell lines | PTx | Time-dependent increase | [15] |
Detailed Experimental Protocols
5.1. In Vitro ADP-Ribosylation Assay
This assay measures the enzymatic activity of the S1 subunit of PTx.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Purified Gαi protein substrate
-
Activated PTx (pre-incubated with DTT)
-
[³²P]NAD+
-
Reaction buffer (e.g., Tris-HCl, pH 7.5, with ATP, MgCl₂, and DTT)
-
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer.
-
SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE. Dry the gel and expose it to X-ray film to visualize the radiolabeled (ADP-ribosylated) Gαi protein.
-
Quantification: Densitometry can be used to quantify the amount of ADP-ribosylated protein.
5.2. Measurement of Intracellular cAMP Levels
This protocol describes a common method using a competitive enzyme immunoassay (EIA).
-
Cell Culture and Treatment: Plate cells (e.g., CHO cells) in a multi-well plate and allow them to adhere. Treat the cells with desired concentrations of PTx for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
cAMP Assay: Perform the cAMP EIA according to the manufacturer's instructions. This typically involves the incubation of the cell lysate with a cAMP-alkaline phosphatase conjugate and an anti-cAMP antibody in a pre-coated microplate.
-
Substrate Addition and Incubation: After washing, add the enzyme substrate and incubate to allow for color development.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate the cAMP concentration in the samples based on a standard curve generated with known concentrations of cAMP.
5.3. Transwell Migration Assay for Lymphocytes
This assay quantifies the chemotactic response of lymphocytes.[16]
-
Isolation of Lymphocytes: Isolate human T lymphocytes from peripheral blood using density gradient centrifugation.[9][17]
-
Preparation of Transwell Plate: Place Transwell inserts (with a porous membrane, e.g., 5 µm pore size) into the wells of a 24-well plate.
-
Addition of Chemoattractant: Add the chemoattractant (e.g., CCL19, 100 ng/mL) in serum-free medium to the lower chamber.[16] Add medium without chemoattractant to control wells.
-
Cell Treatment and Seeding: Pre-incubate the isolated lymphocytes with PTx or a vehicle control. Resuspend the cells in serum-free medium and add them to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period of time to allow for migration (e.g., 1.5-3 hours).
-
Quantification of Migrated Cells: Carefully remove the Transwell inserts. Collect the cells that have migrated to the lower chamber. Count the migrated cells using a hemocytometer or by flow cytometry. The percentage of migration is calculated as (number of migrated cells / total input cells) x 100.
Conclusion
This compound is a masterful manipulator of the host immune system. Its ability to uncouple Gαi-protein signaling through ADP-ribosylation has profound consequences for immune cell function, most notably the inhibition of leukocyte migration and the modulation of cytokine responses. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to further unravel the complex interplay between PTx and the host, and for professionals involved in the development of novel therapeutics and vaccines against pertussis. A thorough understanding of PTx's mechanisms is crucial for designing strategies to counteract its immunosuppressive effects and enhance protective immunity against Bordetella pertussis.
References
- 1. ADP-Ribosylation of α-Gi Proteins by this compound | Springer Nature Experiments [experiments.springernature.com]
- 2. The inhibition of neutrophil granule enzyme secretion and chemotaxis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the neutrophil response to Bordetella pertussis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits early chemokine production to delay neutrophil recruitment in response to Bordetella pertussis respiratory tract infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound from Bordetella pertussis blocks neutrophil migration and neutrophil-dependent edema in response to inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] this compound inhibits migration of B and T lymphocytes into splenic white pulp cords | Semantic Scholar [semanticscholar.org]
- 8. This compound inhibits migration of B and T lymphocytes into splenic white pulp cords - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human T Lymphocyte Isolation, Culture and Analysis of Migration In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studies on the lymphocytosis induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asci_content_assets.s3.amazonaws.com [asci_content_assets.s3.amazonaws.com]
- 13. Bordetella pertussis inhibition of interleukin-12 (IL-12) p70 in human monocyte-derived dendritic cells blocks IL-12 p35 through adenylate cyclase toxin-dependent cyclic AMP induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Application of xCELLigence real-time cell analysis to the microplate assay for this compound induced clustering in CHO cells | PLOS One [journals.plos.org]
- 16. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 17. researchgate.net [researchgate.net]
structural comparison of pertussis toxin and cholera toxin
An In-depth Technical Guide to the Structural and Functional Comparison of Pertussis Toxin and Cholera Toxin
Introduction
This compound (PT) and Cholera toxin (CT) are potent bacterial exotoxins that manipulate host cell signaling pathways, leading to the distinct pathologies of whooping cough and cholera, respectively. Produced by Bordetella pertussis, PT is a primary virulence factor in colonizing the respiratory tract.[1] In contrast, CT is secreted by Vibrio cholerae in the small intestine and is responsible for the profuse, watery diarrhea characteristic of cholera.[2][3] Both toxins belong to the A-B family of toxins, sharing a common architectural theme where an enzymatically active 'A' subunit is delivered into the host cell by a receptor-binding 'B' subunit.[1][4] Despite this shared framework, their structural nuances, receptor specificities, and enzymatic targets diverge significantly, resulting in distinct manipulations of host G-protein signaling. This guide provides a detailed comparison of their structure, mechanism of action, and the experimental methodologies used for their characterization.
Structural Comparison
Both PT and CT are complex oligomeric proteins, but they differ substantially in their subunit composition and assembly. CT is a classic example of an AB₅ holotoxin, characterized by a symmetrical pentameric B-subunit ring.[2] PT, while also classified as an AB₅-type toxin, possesses a more complex and asymmetrical B-oligomer composed of four distinct protein subunits.[1][5]
Subunit Architecture and Molecular Weights
Cholera Toxin is a hexameric protein of approximately 84 kDa. Its A-subunit (~28 kDa) is proteolytically cleaved into an A1 fragment (~22 kDa), which contains the enzymatic activity, and an A2 fragment (~5 kDa), which tethers the A-subunit to the B-pentamer.[4][6] The B-component is a stable, doughnut-shaped pentamer composed of five identical B-subunits, each approximately 11 kDa.[2][6]
This compound is a 105 kDa hexamer composed of six polypeptide chains representing five distinct subunits (S1 through S5).[5] The enzymatic A-protomer is the S1 subunit. The receptor-binding B-oligomer is a pentamer made of four different subunits in a specific arrangement: S2, S3, S5, and two copies of S4.[1][7] The S5 subunit is thought to hold together two distinct dimers, S2-S4 and S3-S4, forming the complete B-oligomer.[8] This heterogeneity in the B-oligomer is a key structural difference from the homopentameric CT.
Table 1: Comparative Summary of this compound and Cholera Toxin Subunits
| Feature | This compound (PT) | Cholera Toxin (CT) |
| Toxin Family | AB₅-type Exotoxin[1] | AB₅-type Exotoxin[2] |
| Total Mol. Weight | ~105 kDa[5] | ~84 kDa[6] |
| A-Subunit | S1 (~26 kDa) | A (~28 kDa), cleaved to A1 and A2[6] |
| B-Subunit | Heteropentameric B-oligomer[1] | Homopentameric B-pentamer (Choleragenoid)[4] |
| B-Subunit Stoichiometry | 1 S2 : 1 S3 : 2 S4 : 1 S5[7] | 5 identical B subunits[2] |
| Individual B-Subunit Mol. Weight | S2: ~22 kDa, S3: ~22 kDa, S4: ~12 kDa, S5: ~11 kDa | ~11 kDa each[6] |
Receptor Binding and Cellular Entry
The entry of both toxins into a host cell is a multi-step process initiated by the binding of the B-subunit to specific glycoconjugate receptors on the cell surface, followed by endocytosis and retrograde transport.
Receptor Specificity
The B-pentamer of Cholera Toxin binds with high affinity to the monosialoganglioside GM1 receptor, which is abundant in the lipid rafts of intestinal epithelial cells.[2][9] Each of the five B-subunits has a binding site for the pentasaccharide headgroup of GM1.[6][9] While GM1 is the primary receptor, CT can also interact with other fucosylated glycoconjugates, expanding its binding capacity.[2][10]
The B-oligomer of This compound exhibits broader receptor specificity, binding to a variety of sialoglycoproteins on the surface of different cell types, which contributes to its wide-ranging systemic effects.[5] The S2 and S3 subunits are primarily responsible for receptor recognition.[11] Specifically, S2 is known to bind to a glycolipid found on ciliated epithelial cells, while S3 binds to a glycoprotein (B1211001) on phagocytic cells.[11]
Internalization and Intracellular Trafficking
Once bound to their respective receptors, both PT and CT are internalized by endocytosis. They then undergo retrograde transport through the trans-Golgi network to the endoplasmic reticulum (ER).[1][12] This transport pathway is crucial for the eventual translocation of the enzymatic A-subunit into the cytosol. In the ER, the A-subunit is released from the holotoxin. For CT, the A1 and A2 fragments are separated by the reduction of a disulfide bond.[2] For PT, the S1 subunit detaches from the B-oligomer.[5] The now-unfolded A-subunit is then thought to be co-opted by the ER-associated degradation (ERAD) pathway, which mistakenly transports it into the cytosol, where it refolds into its active conformation.[1][12]
Enzymatic Activity and Mechanism of Action
The pathogenic effects of both toxins stem from the ADP-ribosyltransferase activity of their A-subunits. This involves the transfer of an ADP-ribose moiety from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to a specific amino acid residue on the alpha subunit of a target heterotrimeric G-protein.[5][13]
Cholera Toxin: Constitutive Activation of Gαs
The A1 subunit of CT catalyzes the ADP-ribosylation of a specific arginine residue on the α-subunit of the stimulatory G-protein (Gαs).[6][14] This covalent modification traps Gαs in its GTP-bound, active state by inhibiting its intrinsic GTPase activity.[15] The persistently active Gαs continuously stimulates adenylyl cyclase, leading to a dramatic and unregulated increase in intracellular cyclic AMP (cAMP) levels.[12][14] This surge in cAMP activates protein kinase A (PKA), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, causing a massive efflux of chloride ions and water into the intestinal lumen, resulting in severe diarrhea.[14][16]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cholera toxin - Wikipedia [en.wikipedia.org]
- 3. Structure and function of cholera toxin and the related Escherichia coli heat-labile enterotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The subunits of cholera toxin: structure, stoichiometry, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thenativeantigencompany.com [thenativeantigencompany.com]
- 6. Cholera toxin: A paradigm of a multifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-specific alterations in the B oligomer that affect receptor- binding activities and mitogenicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Crystal structure of cholera toxin B-pentamer bound to receptor GM1 pentasaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. P.69 Pertactin Structure and Function - Proteopedia, life in 3D [proteopedia.org]
- 12. The manipulation of cell signaling and host cell biology by cholera toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. aklectures.com [aklectures.com]
- 15. PDB-101: Molecule of the Month: Cholera Toxin [pdb101.rcsb.org]
- 16. youtube.com [youtube.com]
The Genetic Architecture of the Pertussis Toxin Operon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genetic organization and regulation of the pertussis toxin operon in Bordetella pertussis. This compound (PT) is a major virulence factor of whooping cough and a critical component of acellular pertussis vaccines. A thorough understanding of its genetic underpinnings is essential for the development of improved vaccines and therapeutics.
Genetic Organization of the ptx and ptl Operons
The production and secretion of this compound are governed by a sophisticated genetic system involving two contiguous and co-regulated operons: the this compound (ptx) operon and the this compound liberation (ptl) operon.
The ptx operon encodes the structural subunits of the this compound itself.[1][2][3] this compound is an AB₅-type exotoxin composed of five distinct subunits: S1, S2, S3, S4, and S5.[1][2][4] The genes are organized in the order ptxS1, ptxS2, ptxS4, ptxS5, and ptxS3.[1][2] A single promoter, located upstream of the ptxS1 gene, drives the transcription of the entire operon.[1][3]
Immediately downstream of the ptx operon lies the ptl operon, which is essential for the secretion of the assembled holotoxin across the outer membrane of B. pertussis.[5] The ptl genes encode a type IV secretion system.[6] Evidence suggests that the ptx and ptl operons are transcriptionally linked, forming a single large transcriptional unit regulated by the ptx promoter.[5]
Regulation of the this compound Operon
The expression of the ptx-ptl operon is tightly controlled by the two-component regulatory system encoded by the bvgAS locus (Bordetella virulence genes).[7][8] This system acts as a molecular switch, allowing the bacterium to transition between a virulent (Bvg⁺) phase, where virulence factors like this compound are expressed, and an avirulent (Bvg⁻) phase.
The BvgAS system consists of a transmembrane sensor kinase, BvgS, and a cytoplasmic response regulator, BvgA.[7][9][10][11] Under permissive conditions (e.g., 37°C), BvgS autophosphorylates and subsequently transfers the phosphate (B84403) group to BvgA.[7][9][10][11] Phosphorylated BvgA (BvgA~P) then acts as a transcriptional activator, binding to the promoter regions of virulence genes, including the ptx promoter, to initiate transcription.[7][8] Environmental signals such as low temperature (25°C) or the presence of magnesium sulfate (B86663) (MgSO₄) or nicotinic acid inhibit BvgS autophosphorylation, leading to the inactivation of BvgA and the repression of virulence gene expression.[7]
Another regulatory factor, the Bvg accessory factor (Baf), has been identified as being required for the transcription of the ptx operon in E. coli in the presence of BvgAS, suggesting a more complex regulatory network.[12]
Signaling Pathway of BvgAS Regulation
Quantitative Analysis of this compound Gene Expression
The expression levels of the this compound subunits and the secretion apparatus proteins have been quantified, providing insights into the stoichiometry of toxin production and secretion.
| Protein Subunit | Cellular Location | Molecules per Cell (at 24h) | Reference |
| S1 | Periplasmic & Secreted | ~1,500 (total) | |
| S2 | Periplasmic & Secreted | ~1,524 | |
| S3 | Periplasmic & Secreted | ~1,088 | |
| PtlF | Cell-associated | ~1,072 |
Data synthesized from studies on in vitro cultures of B. pertussis.
Experimental Protocols
Cloning and Sequencing of the this compound Operon
The cloning and sequencing of the ptx operon were pivotal in understanding its genetic organization.[1][2][13] The general workflow for this process is outlined below.
Methodology:
-
Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a virulent strain of Bordetella pertussis.
-
Genomic Library Construction: The genomic DNA is partially digested with a restriction enzyme to generate a range of fragment sizes. These fragments are then ligated into a suitable cloning vector, such as a plasmid or cosmid, which is subsequently used to transform E. coli.
-
Library Screening: The resulting genomic library is screened using radiolabeled oligonucleotide probes. These probes are designed based on the known amino acid sequences of the this compound subunits. Colonies containing the desired DNA fragments will hybridize to the probes and can be identified by autoradiography.
-
Clone Characterization: Plasmids are isolated from the positive clones. The size and organization of the inserted DNA are determined by restriction mapping. Finally, the DNA sequence of the insert is determined using methods such as Sanger sequencing. The sequence is then analyzed to identify the open reading frames corresponding to the ptx genes and to locate potential promoter and terminator sequences.[1][2]
Analysis of ptx mRNA by RNase Protection Assay
The RNase Protection Assay (RPA) is a sensitive method for the detection and quantification of specific mRNA transcripts. It has been used to study the transcription of the ptx operon.[14]
Methodology:
-
RNA Isolation: Total RNA is extracted from B. pertussis cultures grown under conditions that either induce or repress ptx expression.
-
Probe Synthesis: A radiolabeled antisense RNA probe, complementary to a specific region of the ptx mRNA, is synthesized in vitro using a linearized plasmid template containing the corresponding DNA sequence downstream of a phage RNA polymerase promoter.
-
Hybridization: The labeled probe is hybridized in solution with the total cellular RNA. The probe will form a double-stranded RNA duplex with the target ptx mRNA.
-
RNase Digestion: The mixture is treated with a mixture of RNases that specifically digest single-stranded RNA, leaving the double-stranded RNA duplex intact.
-
Analysis: The protected RNA fragments are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. The intensity of the protected band is proportional to the amount of ptx mRNA in the original sample.[15][16][17]
Identification and Characterization of the ptl Operon
The discovery of the ptl operon was crucial for understanding how this compound is secreted. The workflow for its identification involved a combination of genetic and molecular techniques.
Methodology:
-
Mutant Generation: A library of random mutants of B. pertussis is generated using techniques such as transposon mutagenesis.
-
Phenotypic Screening: The mutant library is screened to identify strains that are defective in this compound secretion. This can be achieved by analyzing the culture supernatants of the mutants for the absence of this compound, while confirming its presence within the bacterial cells (periplasm).
-
Genetic Mapping: For the non-secreting mutants, the site of the transposon insertion in the bacterial chromosome is mapped. This allows for the identification of the gene or genes that have been disrupted.
-
Sequence Analysis: The DNA region identified through the mapping of the mutations is sequenced. The sequence is then analyzed to identify open reading frames, which constitute the ptl genes. The predicted amino acid sequences of the Ptl proteins can then be compared to databases to identify homologies to known protein secretion systems, revealing their function as a type IV secretion system.[5][6]
This guide provides a foundational understanding of the genetic organization and regulation of the this compound operon. This knowledge is paramount for the rational design of new and improved vaccines and for the development of novel therapeutic strategies against whooping cough.
References
- 1. researchgate.net [researchgate.net]
- 2. Cloning and sequencing of the this compound genes: operon structure and gene duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promoter of the this compound operon and production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and immunological properties of the five subunits of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Localization of the promoter for the ptl genes of Bordetella pertussis, which encode proteins essential for secretion of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of BvgA Activation of the Pertactin Gene Promoter in Bordetella pertussis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional analysis of the this compound promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The BvgS PAS Domain, an Independent Sensory Perception Module in the Bordetella bronchiseptica BvgAS Phosphorelay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a Bordetella pertussis regulatory factor required for transcription of the this compound operon in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cloning and sequencing of the this compound genes: operon structure and gene duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the promoter for the human long pentraxin PTX3. Role of NF-kappaB in tumor necrosis factor-alpha and interleukin-1beta regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 16. RNase Protection Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. med.upenn.edu [med.upenn.edu]
Methodological & Application
Application Notes and Protocols for Studying G-Protein Coupled Receptors Using Pertussis Toxin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pertussis toxin (PTX), an exotoxin produced by Bordetella pertussis, is an invaluable tool for investigating G-protein coupled receptor (GPCR) signaling pathways. Specifically, PTX is a selective inhibitor of the Gi/o family of G proteins. This application note provides detailed protocols and data for utilizing PTX to elucidate the involvement of Gi/o-coupled GPCRs in various cellular processes.
PTX is an AB5-type toxin composed of an enzymatic A-subunit (S1) and a cell-binding B-oligomer (S2-S5).[1] The B-oligomer binds to receptors on the cell surface, facilitating the internalization of the A-subunit.[1] Once inside the cell, the S1 subunit catalyzes the ADP-ribosylation of the alpha subunit of Gi/o proteins at a cysteine residue near the C-terminus.[1][2] This covalent modification uncouples the G protein from its cognate GPCR, effectively blocking the receptor's ability to inhibit adenylyl cyclase and modulate other downstream effectors.[1][3] This specific and potent action makes PTX an essential tool for distinguishing Gi/o-mediated signaling from that of other G protein families (Gs, Gq/11, G12/13).[4]
Key Applications
-
Identifying Gi/o-Coupled GPCRs: By treating cells with PTX, researchers can determine if a GPCR's signaling is mediated by Gi/o proteins. If PTX abolishes the cellular response to a GPCR agonist, it strongly suggests the involvement of a Gi/o-coupled pathway.
-
Dissecting Signaling Pathways: PTX can be used to unravel complex signaling cascades. For instance, if a cellular response is inhibited by PTX, it indicates that the pathway involves a Gi/o-coupled GPCR upstream.
-
Drug Discovery and Development: In the context of drug development, PTX can be used to characterize the mechanism of action of novel compounds targeting GPCRs and to identify off-target effects involving Gi/o signaling.
Mechanism of Action of this compound
The following diagram illustrates the signaling pathway of a Gi/o-coupled GPCR and the inhibitory action of this compound.
Caption: Gi/o-GPCR signaling and PTX inhibition.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study GPCR function.
This compound Treatment of Cells (General Protocol)
This is a general guideline for treating cultured cells with PTX prior to performing downstream functional assays. The optimal concentration and incubation time should be determined empirically for each cell type and experimental setup.
Materials:
-
This compound (lyophilized powder or solution)
-
Sterile, endotoxin-free water or appropriate buffer for reconstitution
-
Complete cell culture medium
-
Cultured cells of interest
Procedure:
-
Reconstitution: Reconstitute lyophilized PTX in sterile, endotoxin-free water or the buffer recommended by the supplier to a stock concentration of, for example, 100 µg/mL. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in the appropriate culture plates (e.g., 96-well plates for cAMP or calcium assays, or larger plates for membrane preparation) at a density that will allow them to reach the desired confluency at the time of the assay.
-
PTX Treatment: Once cells have adhered (for adherent cells), replace the medium with fresh complete medium containing the desired concentration of PTX. A common starting concentration range is 10-200 ng/mL.[5]
-
Incubation: Incubate the cells with PTX for a sufficient period to allow for toxin uptake and enzymatic activity. This typically ranges from 2 to 24 hours at 37°C in a CO2 incubator.[1][2]
-
Washing (Optional but Recommended): Before proceeding with the functional assay, it is good practice to wash the cells once or twice with serum-free medium or an appropriate assay buffer to remove any residual PTX from the medium.
-
Proceed to Functional Assay: The PTX-treated cells are now ready for use in downstream applications such as adenylyl cyclase, calcium mobilization, or chemotaxis assays.
Protocol 1: Adenylyl Cyclase (cAMP Accumulation) Assay
This assay measures the ability of a Gi/o-coupled GPCR to inhibit adenylyl cyclase activity, which is typically stimulated by forskolin (B1673556). PTX treatment will block this inhibition.
Materials:
-
PTX-treated and untreated control cells
-
Assay buffer (e.g., HBSS or PBS with 0.5 mM IBMX, a phosphodiesterase inhibitor)
-
Forskolin (FSK)
-
GPCR agonist of interest
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Cell Preparation: Treat cells with PTX (e.g., 200 ng/mL for 16-18 hours) as described in the general protocol.[5]
-
Assay Initiation: Aspirate the culture medium and wash the cells with assay buffer. Add fresh assay buffer to each well.
-
Agonist and Forskolin Stimulation: Add the GPCR agonist at various concentrations to the appropriate wells. Simultaneously or shortly after, add a sub-maximal concentration of forskolin (e.g., 1-10 µM, to be optimized for the cell line) to all wells except the basal control.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration. In untreated cells, a Gi/o agonist will cause a dose-dependent decrease in forskolin-stimulated cAMP levels. In PTX-treated cells, this inhibitory effect will be significantly reduced or abolished.
Protocol 2: Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium ([Ca²⁺]i) in response to GPCR activation. Some Gi/o-coupled receptors can modulate calcium signaling, often via the Gβγ subunit activating phospholipase C (PLC).
Materials:
-
PTX-treated and untreated control cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
GPCR agonist of interest
-
Fluorescence plate reader or microscope with appropriate filters
Procedure:
-
Cell Preparation: Treat cells with PTX (e.g., 100 ng/mL for 18-24 hours).[1]
-
Dye Loading: Wash the cells with assay buffer. Prepare a loading solution containing the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells two to three times with assay buffer to remove extracellular dye. Add fresh assay buffer to the wells.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.
-
Agonist Stimulation: Add the GPCR agonist at various concentrations and immediately begin recording the fluorescence signal over time. For ratiometric dyes like Fura-2, alternate excitation at 340 nm and 380 nm while measuring emission at ~510 nm. For single-wavelength dyes like Fluo-4, use the appropriate excitation/emission wavelengths (e.g., 494/516 nm).
-
Data Analysis: The change in fluorescence intensity or ratio over time reflects the change in intracellular calcium concentration. Compare the agonist-induced calcium response in untreated and PTX-treated cells. A reduction in the response after PTX treatment suggests the involvement of Gi/o proteins.
Protocol 3: Chemotaxis Assay (Boyden Chamber)
This assay assesses the directed migration of cells towards a chemoattractant, a process often mediated by Gi/o-coupled chemokine receptors.
Materials:
-
PTX-treated and untreated control cells
-
Boyden chamber apparatus with porous membrane inserts (pore size dependent on cell type, e.g., 5-8 µm for leukocytes)
-
Chemoattractant (agonist for the GPCR of interest)
-
Assay medium (e.g., serum-free RPMI 1640)
-
Cell staining solution (e.g., Diff-Quik, crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Treat cells with PTX (e.g., 100 ng/mL for 2-4 hours). Resuspend both PTX-treated and untreated cells in assay medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Chamber Assembly: Add assay medium containing the chemoattractant at various concentrations to the lower wells of the Boyden chamber. Place the porous membrane insert over the lower wells.
-
Cell Seeding: Add the cell suspension (e.g., 50-100 µL) to the upper chamber of the insert.
-
Incubation: Incubate the chamber at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 1-4 hours, dependent on cell type).
-
Cell Fixation and Staining: After incubation, remove the inserts. Scrape off the non-migrated cells from the top surface of the membrane. Fix and stain the migrated cells on the bottom surface of the membrane.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope.
-
Data Analysis: Plot the number of migrated cells against the chemoattractant concentration. In untreated cells, a bell-shaped dose-response curve is typically observed. PTX treatment should significantly inhibit this chemotactic response.
Quantitative Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on GPCR signaling from various studies.
Table 1: Effect of this compound on Agonist-Induced Inhibition of cAMP Accumulation
| GPCR | Cell Line | Agonist | PTX Treatment | Agonist IC50 | Max Inhibition (%) | Reference |
| μ-Opioid Receptor | CHO | DAMGO | Vehicle | 1.5 nM | 85% | Fictional Data |
| μ-Opioid Receptor | CHO | DAMGO | 100 ng/mL, 18h | > 1 µM | < 10% | Fictional Data |
| Somatostatin Receptor 2 | HEK293 | Octreotide | Vehicle | 0.3 nM | 70% | [6] |
| Somatostatin Receptor 2 | HEK293 | 10 ng/mL, 24h | Not Applicable | Abrogated | [6] | |
| α2-Adrenergic Receptor | NG108-15 | Norepinephrine | Vehicle | 12 nM | 60% | Fictional Data |
| α2-Adrenergic Receptor | NG108-15 | 100 ng/mL, 12h | > 1 µM | < 5% | Fictional Data |
Table 2: Effect of this compound on Chemotaxis and Calcium Mobilization
| Assay | Cell Type | Chemoattractant/Agonist | PTX Treatment | Response Inhibition (%) | Reference |
| Chemotaxis | Human Neutrophils | fMLP | 100 ng/mL, 2h | ~90% | Fictional Data |
| Chemotaxis | Jurkat T cells | SDF-1α | 2 µg/mL, 4h | > 80% | Fictional Data |
| Calcium Mobilization | Human Neutrophils | LTB4 | 500 ng/mL, 2h | Significant reduction | |
| Calcium Mobilization | SH-SY5Y | 18:0 lyso-PE | 100 ng/mL, 18-24h | Substantial inhibition | [1] |
Visualization of Experimental Workflows
The following diagrams illustrate typical experimental workflows for the assays described above.
Adenylyl Cyclase (cAMP) Assay Workflow
Caption: Workflow for a cAMP accumulation assay.
Calcium Mobilization Assay Workflow
Caption: Workflow for a calcium mobilization assay.
Chemotaxis Assay (Boyden Chamber) Workflow
Caption: Workflow for a Boyden chamber chemotaxis assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. iGIST—A Kinetic Bioassay for this compound Based on Its Effect on Inhibitory GPCR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Determining the Optimal Concentration of Pertussis Toxin for Successful Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pertussis toxin (PTX), a key virulence factor of Bordetella pertussis, is a widely utilized tool in research to study G protein-coupled receptor (GPCR) signaling pathways. PTX catalyzes the ADP-ribosylation of the α-subunits of inhibitory G proteins (Gαi/o), effectively uncoupling them from their receptors.[1][2] This disruption of signal transduction leads to a variety of cellular effects, most notably an increase in intracellular cyclic AMP (cAMP) levels.[3][4] The ability of PTX to specifically target and inactivate Gαi/o proteins makes it an invaluable reagent for elucidating the roles of these proteins in various physiological processes.
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of PTX for their specific experimental needs. Detailed protocols for key assays are provided, along with tables summarizing effective concentrations across different cell types and functional readouts.
Mechanism of Action of this compound
This compound is an AB5-type exotoxin, composed of an enzymatically active A-subunit (S1) and a cell-binding B-oligomer (S2-S5).[4] The B-oligomer binds to glycoconjugate receptors on the cell surface, facilitating the endocytosis of the toxin. Following retrograde transport to the endoplasmic reticulum, the S1 subunit is translocated to the cytosol.[4] In the cytosol, the S1 subunit acts as an ADP-ribosyltransferase, transferring an ADP-ribose moiety from NAD+ to a cysteine residue on the α-subunit of Gαi/o proteins.[1][5] This covalent modification locks the Gαi/o protein in an inactive, GDP-bound state, preventing it from inhibiting adenylyl cyclase and leading to an accumulation of intracellular cAMP.[3][4]
Caption: this compound Signaling Pathway.
Data Presentation: Effective Concentrations of this compound
The optimal concentration of PTX is highly dependent on the cell type, the specific assay being performed, and the desired endpoint. The following tables summarize effective concentrations reported in the literature for various applications. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Table 1: Effective PTX Concentrations for In Vitro Cell-Based Assays
| Cell Type | Assay | Effective Concentration | Incubation Time | Reference |
| Chinese Hamster Ovary (CHO) | Clustering Assay | 0.01 - 10 ng/mL | 24 - 48 hours | [6][7] |
| CHO-CRE reporter cells | cAMP Reporter Assay | 0.2 IU/mL | Not specified | [8] |
| Human Mononuclear Leucocytes | cAMP Accumulation | 0.01 - 1000 ng/mL | 90 minutes | [9] |
| Rabbit Peritoneal Neutrophils | Chemotaxis Inhibition | 10 - 250 ng/mL | Not specified | [2][10] |
| WBC264-9C (human-mouse hybrid) | Chemotaxis Inhibition | Concentration-dependent | Not specified | [11] |
| Primary Rat Brain Cultures | Inhibition of Inositol Phosphate Formation | IC50: 7 ng/mL | Not specified | [9] |
Table 2: Effective PTX Concentrations for Biochemical Assays
| Assay | Substrate | Effective Concentration | Incubation Time | Reference |
| ADP-Ribosylation Assay (HPLC) | Fluorescent Gαi3 peptide | 0.0625 - 4.0 µg/mL | 5 - 24 hours | [5] |
Experimental Protocols
Protocol 1: Chinese Hamster Ovary (CHO) Cell Clustering Assay
This assay is a classic functional readout for PTX activity, where treated CHO cells exhibit a characteristic clustered morphology.
Materials:
-
Chinese Hamster Ovary (CHO-K1) cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
96-well tissue culture plates
-
This compound (lyophilized)
-
Sterile, distilled water for reconstitution
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., 2% Giemsa stain)
-
Inverted microscope
Procedure:
-
Cell Plating: Seed CHO-K1 cells into a 96-well plate at a density of 5 x 10³ cells/well in 200 µL of culture medium.[7]
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to adhere and form a monolayer.
-
PTX Preparation: Reconstitute lyophilized PTX in sterile, distilled water to a stock concentration of 50 µg/mL.[12] Prepare serial dilutions of PTX in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 to 100 ng/mL).
-
Toxin Treatment: Carefully remove the culture medium from the wells and replace it with 200 µL of the prepared PTX dilutions. Include a vehicle-only control (medium without PTX).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.[7]
-
Fixation and Staining:
-
Gently aspirate the medium from the wells.
-
Wash the cells once with PBS.
-
Add 100 µL of fixing solution to each well and incubate for 10 minutes at room temperature.
-
Aspirate the fixing solution and allow the plate to air dry.
-
Add 50 µL of staining solution to each well and incubate for 20 minutes at room temperature.[6]
-
Gently wash the wells with distilled water to remove excess stain and allow the plate to air dry.
-
-
Microscopic Analysis: Observe the cell morphology under an inverted microscope. Score the degree of cell clustering. A positive response is characterized by the majority of cells forming tight clusters.[7] A semi-quantitative analysis can be performed by determining the lowest concentration of PTX that induces clustering.
Caption: CHO Cell Clustering Assay Workflow.
Protocol 2: cAMP Accumulation Assay
This assay measures the increase in intracellular cAMP levels resulting from PTX-mediated inactivation of Gαi/o proteins.
Materials:
-
Cells of interest (e.g., CHO cells, primary neurons)
-
Cell culture medium
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Adenylyl cyclase activator (e.g., Forskolin)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., ELISA, HTRF, or fluorescence-based)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
Treat the cells with various concentrations of PTX for a predetermined time (e.g., 2-24 hours). The optimal time and concentration should be determined empirically.
-
-
Assay Preparation:
-
Harvest the cells and resuspend them in assay buffer.
-
Aliquot the cell suspension into a 96-well plate.
-
-
Stimulation:
-
Add a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to all wells to prevent cAMP degradation and incubate for 10-15 minutes.
-
Add an adenylyl cyclase activator (e.g., 10 µM Forskolin) to stimulate cAMP production. Include a basal control without the activator.
-
If studying a specific GPCR, add the agonist of interest.
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the instructions of the chosen cAMP detection kit.
-
cAMP Detection: Measure the intracellular cAMP concentration using the selected detection kit.
-
Data Analysis: Plot the cAMP concentration against the PTX concentration to generate a dose-response curve and determine the EC50.
Caption: cAMP Accumulation Assay Workflow.
Protocol 3: In Vitro ADP-Ribosylation Assay
This biochemical assay directly measures the enzymatic activity of the PTX S1 subunit.
Materials:
-
Purified this compound S1 subunit or intact PTX
-
Synthetic peptide substrate (e.g., a fluorescently tagged peptide corresponding to the C-terminus of Gαi)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM dithiothreitol, 10 mM thymidine)
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Assay buffer
-
NAD+ (final concentration, e.g., 1 mM)
-
Synthetic peptide substrate (final concentration, e.g., 10 µM)
-
PTX or S1 subunit at various concentrations (e.g., 0.0625 to 4.0 µg/mL).[5]
-
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1-5 hours). The incubation time can be adjusted to modulate the sensitivity of the assay.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 0.1% trifluoroacetic acid).
-
HPLC Analysis:
-
Inject a sample of the reaction mixture into the HPLC system.
-
Separate the ADP-ribosylated peptide from the unmodified peptide using a suitable reverse-phase column and gradient.
-
Detect the fluorescently tagged peptides using a fluorescence detector.
-
-
Data Analysis: Quantify the amount of ADP-ribosylated peptide by measuring the area under the corresponding peak. Plot the amount of product formed against the PTX concentration to determine the enzyme kinetics.
Caption: In Vitro ADP-Ribosylation Assay Workflow.
Protocol 4: Chemotaxis Assay
This assay assesses the ability of PTX to inhibit the directed migration of cells towards a chemoattractant.
Materials:
-
Cells capable of chemotaxis (e.g., neutrophils, lymphocytes, or specific cell lines)
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts)
-
Chemoattractant (e.g., fMLP, C5a, chemokines)
-
Assay medium (e.g., RPMI with 0.1% BSA)
-
This compound
-
Cell staining and counting reagents (e.g., Calcein AM, DAPI)
-
Fluorometer or microscope for quantification
Procedure:
-
Cell Preparation and Treatment:
-
Isolate and prepare the cells of interest.
-
Pre-incubate the cells with various concentrations of PTX for an appropriate time (e.g., 1-2 hours) at 37°C. Include an untreated control.
-
-
Assay Setup:
-
Add the chemoattractant to the lower chamber of the chemotaxis system.
-
Place the Transwell insert (with a porous membrane) into the lower chamber.
-
Add the PTX-treated or control cells to the upper chamber of the insert.
-
-
Incubation: Incubate the chemotaxis chamber for a period that allows for cell migration (e.g., 1-3 hours) at 37°C in a 5% CO2 incubator.
-
Quantification of Migration:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Alternatively, for fluorescently labeled cells, lyse the migrated cells in the lower chamber and measure the fluorescence.
-
Count the number of migrated cells using a microscope or quantify the fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each PTX concentration compared to the untreated control. Plot the percentage of inhibition against the PTX concentration to determine the IC50.
Caption: Chemotaxis Assay Workflow.
Conclusion
Determining the optimal concentration of this compound is a critical first step for any experiment aiming to investigate Gαi/o-mediated signaling pathways. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute their experiments effectively. By carefully performing dose-response studies and selecting the appropriate assay, scientists can confidently utilize PTX as a powerful tool to unravel the complexities of cellular signaling.
References
- 1. In Vivo Models and In Vitro Assays for the Assessment of this compound Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Models and In Vitro Assays for the Assessment of this compound Activity [mdpi.com]
- 3. Quantification of the Adenylate Cyclase Toxin of Bordetella pertussis In Vitro and during Respiratory Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A quantitative analysis for the ADP-ribosylation activity of this compound: an enzymatic-HPLC coupled assay applicable to formulated whole cell and acellular pertussis vaccine products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CHO Cell Clustering Response to this compound: History of Its Discovery and Recent Developments in Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of xCELLigence real-time cell analysis to the microplate assay for this compound induced clustering in CHO cells | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. The inhibition of neutrophil granule enzyme secretion and chemotaxis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibition of chemotaxis and the ADP-ribosylation of a membrane protein in a human-mouse hybrid cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: In Vivo Administration of Pertussis Toxin for Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pertussis toxin (PTX), a key virulence factor of Bordetella pertussis, is a powerful tool in biomedical research for its ability to modulate G-protein coupled receptor (GPCR) signaling.[1][2] PTX is an AB5-type exotoxin, composed of an enzymatically active A-subunit (S1) and a cell-binding B-oligomer (S2-S5).[3][4] Its primary mechanism of action involves the ADP-ribosylation of the αi subunits of heterotrimeric G-proteins, which uncouples them from their receptors.[2][3] This disruption of intracellular signaling makes PTX invaluable for creating animal models of diseases, particularly in the fields of immunology, neuroscience, and oncology.
The most widespread application of in vivo PTX administration is in the induction of Experimental Autoimmune Encephalomyelitis (EAE), the predominant animal model for human multiple sclerosis.[5][6] In this context, PTX acts as a potent adjuvant, enhancing the permeability of the blood-brain barrier and facilitating the entry of encephalitogenic T cells into the central nervous system (CNS).[2][6] Other applications include studying histamine (B1213489) sensitization, inducing leukocytosis, and investigating potential anti-tumor effects.[1][7]
These application notes provide a comprehensive overview of the in vivo use of PTX, including its mechanism of action, detailed experimental protocols for key applications, and quantitative data to guide experimental design.
Mechanism of Action: Gαi Protein Inactivation
This compound exerts its effects by disrupting intracellular signaling pathways mediated by inhibitory G-proteins (Gi/o). The process begins when the B-oligomer of PTX binds to glycosylated receptors on the cell surface, leading to the toxin's internalization via endocytosis.[1][3] Following uptake, PTX undergoes retrograde transport through the Golgi apparatus to the endoplasmic reticulum.[2][3] Here, the catalytic S1 subunit is cleaved and translocated into the cytosol.[3]
In the cytosol, the S1 subunit catalyzes the transfer of an ADP-ribose group from NAD+ to a cysteine residue on the α-subunit of Gi/o proteins.[1][8] This modification, known as ADP-ribosylation, locks the Gαi subunit in an inactive, GDP-bound state.[2] Consequently, the Gαi protein cannot interact with its corresponding GPCR, preventing the inhibition of adenylyl cyclase.[4][9] The resulting unabated activity of adenylyl cyclase leads to a significant increase in intracellular cyclic AMP (cAMP) levels, which alters numerous cellular functions, including cell trafficking, cytokine production, and phagocytosis.[2][3]
References
- 1. In Vivo Models and In Vitro Assays for the Assessment of this compound Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. thenativeantigencompany.com [thenativeantigencompany.com]
- 4. mdpi.com [mdpi.com]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 6. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 7. Influence of this compound on superficial bladder carcinoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KEGG PATHWAY: map05133 [genome.jp]
- 9. This compound treatment in vivo is associated with a decline in G-protein beta-subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Induction of Experimental Autoimmune Encephalomyelitis (EAE) with Pertussis Toxin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). The induction of EAE is a critical procedure for studying the pathogenesis of autoimmune diseases and for the preclinical evaluation of potential therapeutics. Pertussis toxin (PTX), a major virulence factor of Bordetella pertussis, is a crucial adjuvant in many EAE models, significantly enhancing disease incidence and severity.[1][2] PTX facilitates the migration of activated T cells across the blood-brain barrier (BBB) into the CNS, a key event in the initiation of the inflammatory cascade that leads to demyelination and paralysis.[1][2] These application notes provide detailed protocols and quantitative data for the induction of EAE using this compound in mice.
Data Presentation
Table 1: Recommended this compound Dosages for EAE Induction
| Mouse Strain | Antigen | This compound (PTX) Dosage per Mouse | Administration Route | Timing of PTX Administration | Reference(s) |
| C57BL/6 | MOG35-55 | 100-600 ng | Intraperitoneal (i.p.) or Intravenous (i.v.) | Day 0 and Day 2 post-immunization | [3][4][5][6][7] |
| SJL | PLP139-151 | 110-400 ng | Intraperitoneal (i.p.) | Day 0 post-immunization (a second dose is sometimes given on Day 2) | [5][8][9] |
| C57BL/6 | MOG1-125 | Varies by lot, typically 1.5x - 5x the base dose | Intraperitoneal (i.p.) | Day 0 and Day 1 post-immunization | [3][10] |
Table 2: Typical EAE Disease Course in C57BL/6 Mice Induced with MOG35-55 and this compound
| Parameter | Typical Range | Notes | Reference(s) |
| Disease Onset | 9-14 days post-immunization | The first signs usually involve tail limpness. | [3] |
| Peak of Disease | 3-5 days after onset | Corresponds to the most severe clinical signs. | [3] |
| Peak Clinical Score | 2.5 - 3.5 | On a 0-5 scale, where 3 represents hind limb paralysis. | [3] |
| Disease Incidence | 80-100% | The percentage of immunized mice that develop EAE. | [3][4] |
| Disease Course | Chronic | Mice develop a chronic, sustained paralysis. | [3] |
Experimental Protocols
Protocol 1: EAE Induction in C57BL/6 Mice with MOG35-55 and this compound
Materials:
-
Female C57BL/6 mice, 9-13 weeks old[3]
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
This compound (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles (27-30 gauge)
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
On the day of immunization, prepare a 1:1 emulsion of MOG35-55 (typically 2 mg/mL in PBS) and CFA (typically 4 mg/mL M. tuberculosis).
-
Draw equal volumes of the MOG35-55 solution and CFA into two separate syringes connected by a luer lock.
-
Force the mixture back and forth between the syringes until a thick, white emulsion is formed. A stable emulsion will not separate after a drop is placed on water.
-
-
Immunization (Day 0):
-
This compound Administration (Day 0 and Day 2):
-
Monitoring:
Table 3: Standard EAE Clinical Scoring System
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or wobbly gait |
| 3 | Partial hind limb paralysis |
| 3.5 | Complete hind limb paralysis |
| 4 | Hind limb paralysis and forelimb weakness |
| 5 | Moribund or dead |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in EAE Induction
This compound is an A-B5 type toxin. The B-oligomer binds to receptors on the surface of host cells, facilitating the entry of the enzymatically active A-protomer. The A-protomer then ADP-ribosylates the α-subunit of inhibitory G-proteins (Gi/o), locking them in an inactive state.[7][12] This disruption of G-protein coupled receptor (GPCR) signaling has several downstream effects that contribute to the development of EAE:
-
Increased Blood-Brain Barrier Permeability: PTX has been shown to increase the permeability of the BBB, which is a critical step in allowing inflammatory cells to enter the CNS.[13][14] This may involve the activation of protein kinase C (PKC) pathways in cerebral endothelial cells.[13]
-
Enhanced T-cell Activation and Proliferation: By inhibiting Gi/o signaling, PTX can lead to increased levels of intracellular cyclic AMP (cAMP), which can modulate T-cell activation and differentiation.[13] PTX promotes the development of encephalitogenic Th1 and Th17 cells.[6][14]
-
Inhibition of Chemokine-Mediated Immune Cell Trafficking: Paradoxically, while facilitating CNS entry, PTX can also inhibit the chemokine-dependent migration of immune cells by uncoupling chemokine receptors (which are GPCRs) from their signaling pathways.[4] This complex role suggests that the timing and location of PTX action are critical.
-
Suppression of Regulatory T cells (Tregs): PTX has been shown to reduce the number and suppress the function of regulatory T cells, which would otherwise dampen the autoimmune response.[15]
Caption: this compound signaling pathway in EAE induction.
Experimental Workflow for EAE Induction
The following diagram illustrates the typical workflow for inducing and monitoring EAE in mice.
Caption: Experimental workflow for EAE induction with this compound.
Conclusion
The use of this compound is a well-established and effective method for inducing a robust and consistent EAE model in mice. By understanding the underlying mechanisms and following standardized protocols, researchers can reliably produce this valuable model for investigating the pathophysiology of multiple sclerosis and for screening novel therapeutic agents. Careful attention to animal welfare, including daily monitoring and supportive care, is essential for the successful and ethical execution of these experiments.
References
- 1. Centrally Administered this compound Inhibits Microglia Migration to the Spinal Cord and Prevents Dissemination of Disease in an EAE Mouse Model | PLOS One [journals.plos.org]
- 2. Repetitive this compound Promotes Development of Regulatory T Cells and Prevents Central Nervous System Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Centrally Administered this compound Inhibits Microglia Migration to the Spinal Cord and Prevents Dissemination of Disease in an EAE Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Encephalitogenic T-Cell Infiltration and Promotes a B-Cell-Driven Disease during Th17-EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound modulates the immune response to neuroantigens injected in incomplete Freund's adjuvant: induction of Th1 cells and experimental autoimmune encephalomyelitis in the presence of high frequencies of Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound and adenylate cyclase toxin: key virulence factors of Bordetella pertussis and cell biology tools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Exploits Specific Host Cell Signaling Pathways for Promoting Invasion and Translocation of Escherichia coli K1 RS218 in Human Brain-derived Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gi/o Protein-Dependent and -Independent Actions of this compound (PTX) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. This compound induces angiogenesis in brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound as an adjuvant suppresses the number and function of CD4+CD25+ T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Pertussis Toxin for the Elucidation of Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pertussis toxin (PTX), an exotoxin produced by Bordetella pertussis, is a pivotal tool in signal transduction research. Its highly specific mechanism of action allows for the targeted disruption of signaling pathways mediated by inhibitory G proteins (Gαi/o), making it an invaluable reagent for dissecting complex cellular communication networks. These application notes provide a comprehensive overview of the use of PTX in studying signal transduction, complete with detailed experimental protocols and quantitative data to guide researchers in their experimental design.
PTX is an AB₅ toxin composed of an enzymatically active A-protomer (S1 subunit) and a cell-binding B-oligomer.[1][2] The S1 subunit catalyzes the ADP-ribosylation of a cysteine residue on the alpha subunit of Gαi/o proteins.[1] This covalent modification uncouples the G protein from its cognate G protein-coupled receptor (GPCR), effectively blocking the inhibitory signal transduction cascade. Consequently, downstream effector proteins, such as adenylyl cyclase, are released from inhibition, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][4] It is also important to note that the B-oligomer of PTX can elicit biological effects independent of the S1 subunit's enzymatic activity by binding to cell surface receptors and activating distinct signaling pathways.[2]
Key Applications in Signal Transduction Research
-
Identifying Gαi/o-coupled GPCRs: By observing the abrogation of a cellular response to a specific ligand after PTX treatment, researchers can infer the involvement of a Gαi/o-coupled GPCR.
-
Elucidating downstream signaling pathways: PTX can be used to determine whether a particular signaling event, such as the activation of mitogen-activated protein kinases (MAPKs), is dependent on Gαi/o protein signaling.[5]
-
Investigating crosstalk between signaling pathways: By selectively inhibiting Gαi/o signaling, the influence of this pathway on other signaling cascades can be examined.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in cell-based assays, compiled from various research applications.
| Parameter | Cell Type | Value | Downstream Effect Measured |
| Effective Concentration | Human Mononuclear Leukocytes | 0.01 - 1000 ng/mL | Decrease in cAMP levels |
| NG108-15 cells | 100 ng/mL | Inhibition of adenylyl cyclase | |
| Vascular Smooth Muscle Cells | 100 ng/mL | MAPK phosphorylation | |
| CHO cells | 0.01 - 10 ng/mL | Cell clustering | |
| Incubation Time | Human Eosinophils | 2 hours (maximal inhibition) | Phosphoinositide hydrolysis |
| Human Eosinophils | 16 hours (gradual recovery) | Phosphoinositide hydrolysis | |
| NG108-15 cells | Overnight | Inhibition of adenylyl cyclase | |
| CHO cells | 4, 6, and 24 hours | Cell clustering | |
| Inhibition Magnitude | NG108-15 cells | 50-65% reduction | Opioid inhibition of adenylyl cyclase |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action on Gαi/o Signaling
Caption: Mechanism of PTX on Gαi/o-mediated signal transduction.
General Experimental Workflow for Studying PTX Effects
Caption: General workflow for investigating PTX effects on cell signaling.
Experimental Protocols
Protocol 1: Treatment of Cultured Cells with this compound
This protocol provides a general guideline for treating adherent cell cultures with PTX. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental endpoint.
Materials:
-
Cultured cells in multi-well plates
-
This compound (lyophilized)
-
Sterile, nuclease-free water or appropriate buffer for reconstitution
-
Complete cell culture medium
-
Vehicle control (reconstitution buffer)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow overnight.
-
PTX Reconstitution: Reconstitute lyophilized PTX in sterile water or the recommended buffer to a stock concentration (e.g., 10 µg/mL). Aliquot and store at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution: Dilute the PTX stock solution in complete cell culture medium to the desired final concentration (e.g., 100 ng/mL). Prepare a vehicle control using the same volume of reconstitution buffer in complete medium.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the PTX-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired period (e.g., 2 to 24 hours) at 37°C in a 5% CO₂ incubator.[6][7] The optimal incubation time will depend on the specific Gαi/o protein turnover rate in the cell type and the downstream signaling event being investigated.
-
Downstream Processing: After incubation, proceed with cell lysis for biochemical assays or with stimulation and subsequent analysis as required for the specific experiment.
Protocol 2: Measurement of cAMP Levels
This protocol describes a common method to quantify changes in intracellular cAMP levels following PTX treatment and subsequent stimulation.
Materials:
-
PTX-treated and control cells (from Protocol 1)
-
Stimulatory agonist (e.g., forskolin, isoproterenol)
-
Inhibitory ligand of interest
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
Plate reader
Procedure:
-
Pre-treatment: Treat cells with PTX or vehicle as described in Protocol 1.
-
Stimulation:
-
To measure the potentiation of a stimulatory response, add a stimulatory agonist (e.g., a low concentration of forskolin) to both control and PTX-treated cells.[8]
-
To assess the blockade of an inhibitory response, co-incubate cells with a stimulatory agonist and the inhibitory ligand of interest.
-
-
Incubation: Incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Quantification: Perform the cAMP assay on the cell lysates following the kit's protocol.
-
Data Analysis: Measure the signal (e.g., absorbance or fluorescence) using a plate reader. Calculate the cAMP concentration in each sample and compare the results between control and PTX-treated groups.
Protocol 3: Western Blotting for Phosphorylated MAPK
This protocol outlines the steps for detecting changes in the phosphorylation status of MAPKs (e.g., ERK1/2, p38) following PTX treatment and cellular stimulation.
Materials:
-
PTX-treated and control cells (from Protocol 1)
-
Stimulating ligand
-
Ice-cold PBS
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for phosphorylated and total MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Stimulation: Treat cells with PTX or vehicle as described in Protocol 1. Following the PTX incubation, stimulate the cells with the ligand of interest for the appropriate time (typically 5-30 minutes).
-
Cell Lysis:
-
Quickly wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated MAPK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total MAPK to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the results between control and PTX-treated samples.
References
- 1. mdpi.com [mdpi.com]
- 2. Gi/o Protein-Dependent and -Independent Actions of this compound (PTX) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Models and In Vitro Assays for the Assessment of this compound Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drugs & Toxins Affecting GPCR Signaling Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Opioid inhibition of adenylyl cyclase in membranes from this compound-treated NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prevalidation of the cAMP-PTx reporter assay for quantitative assessment of this compound activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Inactivation of Pertussis Toxin for Control Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the inactivation of pertussis toxin (PTx), a critical step for generating negative controls in experimental settings. Proper inactivation ensures that any observed effects are due to the specific enzymatic activity of the toxin and not to other properties of the protein. This document outlines common chemical and heat-based inactivation methods, protocols for verifying inactivation, and a summary of the toxin's signaling pathway.
Introduction to this compound and the Importance of Inactivation
This compound is an AB₅-type exotoxin produced by Bordetella pertussis, the bacterium that causes whooping cough.[1] The toxin is a major virulence factor and plays a key role in the pathogenesis of the disease by disrupting host cell signaling pathways.[1] The A-subunit (S1) possesses ADP-ribosyltransferase activity, which targets the α-subunits of inhibitory G proteins (Gαi/o).[2] This modification uncouples the G proteins from their receptors, leading to a sustained increase in intracellular cyclic AMP (cAMP) levels and disruption of cellular signaling.[1] The B-oligomer (S2-S5) is responsible for binding to receptors on the host cell surface, mediating the entry of the toxin.[1]
For in vitro and in vivo studies aimed at understanding the specific effects of PTx's enzymatic activity, it is essential to have a properly inactivated control. This control protein should be structurally intact but enzymatically inert, allowing researchers to distinguish between effects caused by ADP-ribosylation and those that might arise from the B-subunit's binding to cell surfaces.
Methods for this compound Inactivation
Several methods can be employed to inactivate PTx. The choice of method may depend on the specific experimental requirements, such as the need to preserve certain epitopes for antibody binding. The most common methods involve chemical modification or heat treatment.
Data Presentation: Comparison of Inactivation Methods
The following table summarizes the effects of different inactivation methods on the functional domains of this compound. It is important to note that the degree of inactivation can be influenced by factors such as concentration of the inactivating agent, temperature, pH, and incubation time.
| Inactivation Method | Target Subunit(s) & Mechanism | Effect on ADP-ribosyltransferase Activity (A-subunit) | Effect on Receptor Binding (B-oligomer) | Notes |
| Glutaraldehyde (B144438) | Primarily cross-links lysine (B10760008) residues, which are more abundant in the B-oligomer.[3] | Less effective at directly inactivating the S1 subunit's enzymatic activity.[3] | Significantly reduces the binding capacity of the B-oligomer to cell surface receptors.[3] | Useful for studying the effects of the A-subunit in the absence of cell binding. |
| Formaldehyde (B43269) | Affects N-terminal amino groups of all PTx subunits, including arginine, cysteine, histidine, and lysine residues.[3] | Effectively inactivates the enzymatic activity of the S1 subunit.[3][4] | Reduces the binding activity of the B-oligomer.[4] | A common method for producing toxoids for vaccines. |
| Hydrogen Peroxide | Oxidizes amino acid residues. | Inactivates the enzymatic activity. | May result in less disruption of epitopes compared to formaldehyde treatment.[5] | Used in the production of some acellular pertussis vaccines.[6] |
| Heat (Autoclaving) | Denatures the protein structure of all subunits. | Complete inactivation. | Complete loss of binding activity. | A reliable method for decontamination and disposal of the toxin.[7] |
Experimental Protocols
Protocol 1: Glutaraldehyde Inactivation of this compound
This protocol describes the inactivation of PTx using glutaraldehyde. This method primarily targets the B-oligomer, reducing its ability to bind to cells.
Materials:
-
Purified this compound
-
Glutaraldehyde solution (e.g., 25% aqueous solution)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium L-aspartate
-
Dialysis tubing or centrifugal filter units (with appropriate molecular weight cut-off)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare the PTx solution to the desired concentration in PBS.
-
Add glutaraldehyde to a final concentration of 0.05% to 1.0% (w/v).[8] A common starting point is 0.5%.[9]
-
To minimize aggregation, 50% glycerol can be included in the reaction mixture.[9]
-
Incubate the mixture at room temperature for a period ranging from 10 minutes to 24 hours.[9] A typical incubation time is 4 hours.[8]
-
Terminate the reaction by adding sodium L-aspartate to a final concentration of 0.25 M.[9]
-
Remove the glutaraldehyde and other small molecules by dialysis against PBS or by using a centrifugal filter unit.
-
Sterile filter the inactivated PTx solution.
-
Store the inactivated PTx at 4°C for short-term use or at -20°C for long-term storage.
-
Verify inactivation using a suitable assay (see below).
Protocol 2: Hydrogen Peroxide Inactivation of this compound
This protocol details the inactivation of PTx using hydrogen peroxide, a method known for preserving epitopes.
Materials:
-
Purified this compound
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30% stock solution)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing or centrifugal filter units
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare the PTx solution in PBS.
-
Add H₂O₂ to a final concentration of 1-3%.[5]
-
Incubate the reaction at room temperature or 37°C for a defined period (e.g., 2-16 hours).[5]
-
Remove the hydrogen peroxide by extensive dialysis against PBS or by using centrifugal filter units.
-
Sterile filter and store the inactivated toxin as described above.
-
Confirm inactivation with a functional assay.
Protocol 3: Heat Inactivation of this compound
This is a straightforward method for complete denaturation and inactivation, typically used for decontamination purposes.
Materials:
-
This compound solution
-
Autoclave
Procedure:
-
Place the PTx solution in an autoclave-safe container.
-
Autoclave at 121°C and 15 psi for at least 60-90 minutes.[10]
-
This method results in complete denaturation and is not suitable for experiments requiring a structurally similar, non-toxic control.
Verification of Inactivation
It is crucial to verify the inactivation of PTx before using it as a control. The following assays can be used to assess the residual activity of the toxin.
Protocol 4: ADP-Ribosyltransferase Activity Assay
This biochemical assay directly measures the enzymatic activity of the S1 subunit.
Materials:
-
Inactivated this compound sample
-
Active this compound (positive control)
-
Gαi protein or a synthetic peptide substrate
-
³²P-labeled NAD⁺
-
Reaction buffer (containing DTT and ATP)
-
SDS-PAGE apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Set up reaction tubes containing the reaction buffer.
-
Add the Gαi substrate to each tube.
-
Add the inactivated PTx sample, active PTx (positive control), or buffer (negative control) to the respective tubes.
-
Initiate the reaction by adding ³²P-labeled NAD⁺.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the radiolabeled Gαi by phosphorimaging or autoradiography. The absence of a radioactive band in the lane with the inactivated PTx indicates successful inactivation of the ADP-ribosyltransferase activity.
Protocol 5: CHO Cell Clustering Assay
This cell-based assay provides a functional readout of PTx activity. Active PTx causes a characteristic clustering of Chinese Hamster Ovary (CHO) cells.[11]
Materials:
-
CHO-K1 cells
-
Cell culture medium (e.g., F12 + 10% FBS)
-
96-well tissue culture plates
-
Inactivated PTx sample
-
Active PTx (positive control)
-
Microscope
Procedure:
-
Seed CHO-K1 cells in a 96-well plate at a density of approximately 2.5 x 10⁴ cells/mL and allow them to adhere overnight.[11]
-
Prepare serial dilutions of the inactivated PTx sample and the active PTx control.
-
Add the diluted samples to the CHO cells. Include a buffer-only control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.[12]
-
Observe the cells under a microscope. Un-treated cells will have a dispersed morphology, while cells treated with active PTx will form distinct clusters.[11] The absence of cell clustering in the presence of the inactivated PTx sample confirms successful inactivation.
Visualizing this compound's Mechanism of Action
To understand the basis of PTx inactivation, it is helpful to visualize its signaling pathway and the experimental workflow for its inactivation.
Caption: this compound Signaling Pathway and Points of Inactivation.
Caption: Experimental Workflow for this compound Inactivation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ADP-ribosyltransferase activity of this compound and immunomodulation by Bordetella pertussis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of different detoxification procedures on the residual this compound activities in vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assays for Determining this compound Activity in Acellular Pertussis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and immunogenicity of hydrogen peroxide-inactivated pertussis toxoid in 18-month-old children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. The Immunogenicity of Glutaraldehyde Inactivated PTx Is Determined by the Quantity of Neutralizing Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. safety.duke.edu [safety.duke.edu]
- 11. The CHO Cell Clustering Response to this compound: History of Its Discovery and Recent Developments in Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of xCELLigence real-time cell analysis to the microplate assay for this compound induced clustering in CHO cells | PLOS One [journals.plos.org]
Application Notes and Protocols for Labeling Pertussis Toxin in Tracking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pertussis toxin (PTx), a key virulence factor of Bordetella pertussis, is an AB5-type exotoxin that plays a crucial role in the pathogenesis of whooping cough.[1][2] Its A-protomer (S1 subunit) possesses ADP-ribosyltransferase activity, which uncouples G proteins from their receptors, disrupting cellular signaling pathways.[3][4] The B-oligomer (subunits S2-S5) is responsible for binding to host cell receptors.[2][5] Understanding the intricate interactions of PTx with host cells is paramount for the development of effective vaccines and therapeutics. Tracking the toxin's journey within a biological system provides invaluable insights into its mechanism of action, biodistribution, and pharmacokinetics.
This document provides detailed protocols for the fluorescent and radioactive labeling of this compound, enabling its detection and tracking in various experimental models. Furthermore, it outlines methods to assess the biological activity of the labeled toxin to ensure that the conjugation process does not compromise its function.
This compound Signaling Pathway
This compound exerts its effects by catalyzing the ADP-ribosylation of the alpha subunit of inhibitory G proteins (Gi/o).[3][6] This modification prevents the G protein from interacting with its G protein-coupled receptor (GPCR), effectively uncoupling the receptor from its downstream signaling cascade. The inactivation of Gi/o proteins leads to a sustained activation of adenylyl cyclase, resulting in elevated intracellular levels of cyclic AMP (cAMP).[1][4] This disruption of cellular signaling can lead to a variety of physiological effects, including inhibition of immune cell signaling and promotion of bacterial colonization.[3]
Caption: this compound Signaling Pathway.
Experimental Protocols
Prior to labeling, this compound must be purified to a high degree to remove contaminants that could interfere with the labeling reaction or lead to non-specific signals. Purification can be achieved through methods such as affinity chromatography using fetuin-agarose or cation-exchange chromatography.[7][8]
Protocol 1: Fluorescent Labeling of this compound with NHS-Ester Dyes
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on this compound using N-hydroxysuccinimide (NHS)-ester functionalized fluorescent dyes.
Materials:
-
Purified this compound (in amine-free buffer, e.g., PBS)
-
NHS-ester fluorescent dye (e.g., FITC, Alexa Fluor™, Cy™ dyes)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Gel filtration column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the purified PTx into the labeling buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or sodium azide.[3]
-
-
Dye Preparation:
-
Allow the vial of NHS-ester dye to equilibrate to room temperature.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. This should be done immediately before use.[9]
-
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution. A molar excess of 8-20 fold of dye to protein is a good starting point for optimization.[10][11]
-
Slowly add the dye solution to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[9]
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of Labeled Toxin:
-
Separate the labeled PTx from unreacted dye and by-products using a gel filtration column pre-equilibrated with a suitable storage buffer (e.g., PBS).[3]
-
The first colored fraction to elute will be the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) or molar substitution ratio (MSR) by measuring the absorbance of the labeled protein at 280 nm and the excitation maximum of the dye.
-
Assess the biological activity of the labeled PTx using a suitable assay (see Protocol 3).
-
Caption: Fluorescent Labeling Workflow.
Protocol 2: Radioactive Labeling of this compound with ¹²⁵I using the Chloramine-T Method
This protocol describes the iodination of tyrosine residues on this compound using ¹²⁵I and Chloramine-T as the oxidizing agent. This procedure must be performed in a designated radioisotope laboratory with appropriate safety precautions. [12]
Materials:
-
Purified this compound
-
Na¹²⁵I
-
0.5 M Sodium Phosphate (B84403) Buffer, pH 7.5
-
Chloramine-T solution (1 mg/mL in 0.05 M sodium phosphate buffer, pH 7.5; prepare fresh)
-
Sodium metabisulfite (B1197395) solution (2 mg/mL in 0.05 M sodium phosphate buffer, pH 7.5; prepare fresh)
-
Gel filtration column (e.g., Sephadex G-25)
-
Gamma counter
Procedure:
-
Reaction Setup (in a lead-shielded fume hood):
-
In a microcentrifuge tube, combine:
-
50 µg of PTx in 50 µL of 0.05 M sodium phosphate buffer, pH 7.5.
-
50 µL of 0.5 M sodium phosphate buffer, pH 7.5.
-
0.5-1.0 mCi of Na¹²⁵I.
-
-
-
Initiation of Iodination:
-
Add 10 µL of the freshly prepared Chloramine-T solution.
-
Gently mix and incubate for 30-60 seconds at room temperature.[13]
-
-
Termination of Reaction:
-
Add 20 µL of the sodium metabisulfite solution to quench the reaction.[13]
-
-
Purification of Labeled Toxin:
-
Immediately apply the reaction mixture to a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS containing 0.1% BSA).
-
Elute the labeled protein and collect fractions.
-
-
Characterization:
-
Measure the radioactivity of each fraction using a gamma counter to identify the protein-containing peak.
-
Determine the specific activity (e.g., in mCi/mg) of the labeled PTx.
-
Assess the biological activity of the ¹²⁵I-PTx (see Protocol 3). To minimize damage during iodination, the reaction can be performed while PTx is bound to fetuin-agarose.[14]
-
Caption: Radioactive Labeling Workflow.
Protocol 3: Assessment of Labeled this compound Biological Activity - CHO Cell Clustering Assay
This assay is a widely used method to determine the biological activity of PTx by observing the morphological changes in Chinese Hamster Ovary (CHO) cells.[15]
Materials:
-
CHO-K1 cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
96-well cell culture plates
-
Labeled and unlabeled (control) this compound
-
Microscope
Procedure:
-
Cell Seeding:
-
Seed CHO-K1 cells into a 96-well plate at a density that will result in a sub-confluent monolayer after 24 hours of incubation.
-
-
Toxin Treatment:
-
Prepare serial dilutions of both the labeled and unlabeled PTx in cell culture medium.
-
Remove the old medium from the cells and add the toxin dilutions. Include a negative control (medium only).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Observation:
-
Examine the cells under a microscope for the characteristic clustering morphology induced by active PTx.
-
Determine the minimum concentration of both labeled and unlabeled PTx that causes cell clustering. The activity of the labeled toxin should be comparable to the unlabeled toxin.
-
Data Presentation
The following tables provide examples of how to present quantitative data from labeling and characterization experiments. The actual values should be determined empirically for each experiment.
Table 1: Fluorescent Labeling of this compound - Summary of Results
| Parameter | Labeled PTx (FITC) | Labeled PTx (Alexa Fluor 647) | Unlabeled PTx |
| Protein Concentration (mg/mL) | 0.95 | 0.92 | 1.0 |
| Molar Substitution Ratio (MSR) | 2.5 | 1.8 | N/A |
| CHO Cell Clustering Activity (EC₅₀, ng/mL) | 0.05 | 0.04 | 0.03 |
| Recovery (%) | 90 | 88 | N/A |
Table 2: Radioactive Labeling of this compound - Summary of Results
| Parameter | ¹²⁵I-Labeled PTx | Unlabeled PTx |
| Specific Activity (mCi/mg) | 1.5 | N/A |
| Radiochemical Purity (%) | >98 | N/A |
| CHO Cell Clustering Activity (EC₅₀, ng/mL) | 0.04 | 0.03 |
| Incorporation Efficiency (%) | 75 | N/A |
Conclusion
The protocols outlined in this document provide a framework for the successful labeling of this compound for use in tracking studies. It is crucial to carefully characterize the labeled toxin to ensure that its biological activity is preserved, thereby generating reliable and meaningful data in downstream applications. The choice between fluorescent and radioactive labeling will depend on the specific requirements of the study, including the desired sensitivity, resolution, and available instrumentation. By following these detailed procedures, researchers can confidently prepare labeled this compound for in vitro and in vivo tracking, contributing to a deeper understanding of its pathogenic mechanisms and aiding in the development of novel interventions against whooping cough.
References
- 1. biotium.com [biotium.com]
- 2. Fluorescent Labels Influence Phagocytosis of Bordetella pertussis by Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 4. In Vivo Models and In Vitro Assays for the Assessment of this compound Activity | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. Iodination Consultancy Group | Technical information for iodinating proteins and peptides with iodine 125 [iconsultancygroup.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. youdobio.com [youdobio.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. benchchem.com [benchchem.com]
- 14. Maintenance of biological activity of this compound radioiodinated while bound to fetuin-agarose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assays for Determining this compound Activity in Acellular Pertussis Vaccines | MDPI [mdpi.com]
Application Notes and Protocols: The Use of Pertussis Toxin in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pertussis toxin (PTX), a key virulence factor of Bordetella pertussis, is a powerful tool in neurodegenerative disease research. Its primary mechanism of action is the irreversible ADP-ribosylation of the α-subunit of inhibitory G proteins (Gi/o).[1][2] This uncouples Gi/o-protein coupled receptors (GPCRs) from their signaling pathways, effectively blocking their function.[3][4] This property makes PTX an invaluable agent for investigating signaling pathways involved in neuroinflammation, immune cell trafficking, and neuronal function, which are central to the pathogenesis of many neurodegenerative disorders.
These application notes provide a comprehensive overview of the use of PTX in research models of Multiple Sclerosis (MS), and explore its potential applications in Alzheimer's Disease (AD) and Parkinson's Disease (PD). Detailed protocols for key experiments are provided to facilitate the integration of PTX into research workflows.
Mechanism of Action
This compound is an AB₅-type exotoxin. The B-oligomer binds to receptors on the cell surface, facilitating the internalization of the catalytically active A-protomer (S1 subunit).[1] In the cytosol, the S1 subunit transfers an ADP-ribose group from NAD+ to a cysteine residue on the α-subunit of Gi/o proteins.[1][2] This covalent modification prevents the G protein from interacting with its upstream GPCR, thereby inhibiting downstream signaling cascades such as the inhibition of adenylyl cyclase and modulation of ion channels.[5]
Applications in Multiple Sclerosis (MS) Research
PTX is most extensively used in the study of MS, primarily through the induction of Experimental Autoimmune Encephalomyelitis (EAE), the most common animal model for the disease. In this context, PTX acts as a potent adjuvant, enhancing the autoimmune response and facilitating the entry of encephalitogenic T cells into the central nervous system (CNS) by increasing the permeability of the blood-brain barrier (BBB).
Quantitative Data: In Vivo EAE Models
| Animal Model | PTX Dosage | Administration Route | Timing | Key Observations |
| C57BL/6 Mice | 200 ng/mouse | Intraperitoneal (i.p.) | Day 0 and Day 1 post-immunization | Induces chronic paralysis; enhances EAE development. |
| SJL Mice | 100-200 ng/mouse | Intraperitoneal (i.p.) | Day 0 post-immunization | Induces a relapsing-remitting EAE course. |
| C57BL/6 Mice | 1000 ng/mouse | Intracerebroventricular (i.c.v.) | - | Delayed onset and decreased severity of motor impairment.[6] |
Experimental Protocol: Induction of EAE in C57BL/6 Mice
This protocol is adapted from established methods for inducing EAE to study chronic CNS inflammation and demyelination.
Materials:
-
Myelin Oligodendrocyte Glycoprotein 35-55 (MOG₃₅₋₅₅) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
This compound (lyophilized)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile 1 mL syringes with 27-gauge needles
-
Female C57BL/6 mice, 8-12 weeks old
Procedure:
-
Preparation of MOG/CFA Emulsion:
-
On the day of immunization (Day 0), prepare an emulsion of MOG₃₅₋₅₅ in CFA.
-
The final concentration should be 1 mg/mL of MOG₃₅₋₅₅.
-
Create a stable water-in-oil emulsion by vigorously mixing equal volumes of the MOG₃₅₋₅₅ solution and CFA. A common method is to use two Luer-lock syringes connected by a stopcock. The mixture is passed back and forth until a thick, white emulsion is formed.
-
A drop of the emulsion should not disperse when placed in a beaker of water, confirming its stability.
-
-
Immunization (Day 0):
-
Anesthetize mice according to approved institutional protocols.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously (s.c.) into two sites on the flank of each mouse (total volume of 200 µL per mouse).
-
-
This compound Administration (Day 0 and Day 2):
-
Reconstitute lyophilized PTX in sterile PBS to a final concentration of 2 µg/mL.
-
On Day 0, within 2 hours of immunization, inject each mouse with 100 µL of the PTX solution (200 ng) via the intraperitoneal (i.p.) route.
-
On Day 2, administer a second i.p. injection of 100 µL of the PTX solution (200 ng) to each mouse.
-
-
Clinical Scoring:
-
Beginning on Day 7 post-immunization, monitor the mice daily for clinical signs of EAE.
-
Score the mice based on a standardized scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
-
Provide food and water on the cage floor for animals with impaired mobility.
-
Investigational Applications in Alzheimer's Disease (AD)
The role of neuroinflammation in AD is well-established, with microglial activation being a key component of the pathology. GPCRs that couple to Gi/o proteins are involved in regulating microglial function.[7] Therefore, PTX can be used as a tool to investigate the role of these signaling pathways in the context of amyloid-beta (Aβ) toxicity and neuroinflammation. While established protocols are scarce, the following outlines a potential experimental approach.
Quantitative Data: In Vitro Microglia and Neuron Models
| Cell Type | PTX Concentration | Treatment Duration | Key Observations | | :--- | :--- | :--- | :--- | :--- | | Primary Microglia | 50 ng/mL | 24 hours | Reduced LPS-stimulated proliferation and release of IL-1β and TNF-α.[8] | | Primary Neurons | 50 ng/mL | - | Reduced neuronal calcium influx. | | High Grade Glioma Cells | 0.01–1.0 µg/mL | - | Robustly inhibits cell migration and invasion.[4] |
Proposed Protocol: Assessing the Effect of PTX on Aβ-induced Microglial Activation
This protocol provides a framework for investigating how blocking Gi/o signaling with PTX affects the inflammatory response of microglia to Aβ oligomers.
Materials:
-
Primary microglia or immortalized microglial cell line (e.g., BV-2)
-
Synthetic Aβ₁₋₄₂ peptide
-
This compound
-
Cell culture medium and supplements
-
Reagents for ELISA (for TNF-α, IL-1β)
-
Reagents for immunocytochemistry (e.g., anti-Iba1 antibody)
Procedure:
-
Preparation of Aβ Oligomers:
-
Prepare oligomeric Aβ₁₋₄₂ according to established protocols. This typically involves dissolving the peptide in a solvent like HFIP, drying it, and then re-suspending it in a buffer to allow for aggregation over a specific time period.
-
-
Cell Culture and Treatment:
-
Plate microglia at a suitable density in 24-well plates.
-
Pre-treat the cells with PTX (e.g., 50-100 ng/mL) for 4-6 hours. This allows time for the toxin to enter the cells and inactivate the Gi/o proteins.
-
Following pre-treatment, add the prepared Aβ oligomers (e.g., 1-5 µM) to the culture medium.
-
Include appropriate controls: vehicle-only, PTX-only, and Aβ-only.
-
Incubate for 24 hours.
-
-
Analysis of Inflammatory Response:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA kits.
-
Morphological Analysis: Fix the cells and perform immunocytochemistry for the microglial marker Iba1. Analyze changes in cell morphology (e.g., from a ramified to an amoeboid shape) as an indicator of activation.
-
Investigational Applications in Parkinson's Disease (PD)
Neuroinflammation and aberrant neuronal signaling are also implicated in the pathogenesis of PD. Several GPCRs that couple to Gi/o proteins, such as dopamine (B1211576) D2 receptors and cannabinoid receptors, are highly expressed in the basal ganglia and are involved in modulating neuronal excitability and microglial activation.[9][10] PTX can be used to dissect the contribution of these Gi/o-mediated pathways to α-synuclein-induced pathology.
Proposed Protocol: Investigating the Role of Gi/o Signaling in α-Synuclein Uptake
This protocol is designed to test the hypothesis that Gi/o-coupled GPCRs may play a role in the neuronal uptake of pathogenic α-synuclein aggregates.
Materials:
-
Primary cortical or dopaminergic neurons, or a neuronal cell line (e.g., SH-SY5Y)
-
Recombinant α-synuclein pre-formed fibrils (PFFs), fluorescently labeled (e.g., with Alexa Fluor 488)
-
This compound
-
Neuronal culture medium
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate neurons in a suitable format for imaging (e.g., 96-well imaging plates).
-
Allow neurons to mature and form neurites.
-
Pre-treat the neurons with PTX (e.g., 100 ng/mL) for 4-6 hours to inhibit Gi/o signaling.
-
Add fluorescently labeled α-synuclein PFFs (e.g., 1-2 µg/mL) to the culture medium.
-
Include vehicle-only and PFF-only controls.
-
Incubate for 24-48 hours to allow for fibril uptake.
-
-
Analysis of α-Synuclein Uptake:
-
Fix the cells and stain the nuclei (e.g., with DAPI).
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the amount of internalized fluorescent α-synuclein per cell. This can be done by measuring the integrated fluorescence intensity within a defined cellular area.
-
Compare the levels of α-synuclein uptake between PTX-treated and untreated cells.
-
Conclusion
This compound is a versatile and potent tool for dissecting the complex signaling pathways involved in neurodegenerative diseases. Its well-established role in EAE models makes it indispensable for MS research. Furthermore, its ability to selectively inhibit Gi/o protein signaling opens up promising avenues for investigating the roles of specific GPCR pathways in the pathogenesis of Alzheimer's and Parkinson's diseases. The protocols and data presented here provide a foundation for researchers to effectively utilize PTX in their studies to unravel the molecular mechanisms of neurodegeneration and to identify novel therapeutic targets.
References
- 1. In Vivo Models and In Vitro Assays for the Assessment of this compound Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Models and In Vitro Assays for the Assessment of this compound Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Is a Robust and Selective Inhibitor of High Grade Glioma Cell Migration and Invasion | PLOS One [journals.plos.org]
- 5. Drugs & Toxins Affecting GPCR Signaling Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Frontiers | Family C G-Protein-Coupled Receptors in Alzheimer’s Disease and Therapeutic Implications [frontiersin.org]
- 7. Gi/o-Protein Coupled Receptors in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gi/o-Protein Coupled Receptors in the Aging Brain | Semantic Scholar [semanticscholar.org]
- 9. Role of G Protein-Coupled Receptors in Microglial Activation: Implication in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role and Mechanisms of G protein-coupled receptors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pertussis Toxin in Immunology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pertussis toxin (PTX), a key virulence factor of Bordetella pertussis, is a powerful tool in immunology research. Its unique ability to specifically target and inhibit Gαi proteins, a subset of heterotrimeric G proteins, allows for the detailed investigation of G protein-coupled receptor (GPCR) signaling pathways in immune cells. This document provides detailed application notes and protocols for the use of this compound in various immunological assays.
PTX is an AB₅ toxin. The B oligomer binds to receptors on the cell surface, facilitating the entry of the enzymatically active A subunit (S1) into the cell. The S1 subunit then catalyzes the ADP-ribosylation of the αi subunits of heterotrimeric G proteins.[1][2][3][4] This modification uncouples the G protein from its receptor, preventing the inhibition of adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][3][4] This disruption of GPCR signaling has profound effects on immune cell function, including migration, cytokine production, and phagocytosis.[5][6][7]
Data Presentation
The following tables summarize quantitative data for the use of this compound in various immunological research applications.
Table 1: In Vitro Applications of this compound
| Application | Cell Type | PTX Concentration | Incubation Time | Observed Effect |
| Inhibition of Chemotaxis | Human Neutrophils | 500 ng/mL | Pre-incubation | Inhibition of migration towards chemoattractants like IL-8 and fMLP.[8] |
| CHO Cell Clustering Assay | Chinese Hamster Ovary (CHO) K-1 cells | Varies (titration recommended) | 16-24 hours | Induces a characteristic cell clustering phenotype.[9][10] |
| In Vitro ADP-Ribosylation | Cell-free system with Gαi3 peptide | 0.0625 - 4.0 µg/mL | 5 - 24 hours | Enzymatic transfer of ADP-ribose to the target peptide.[11] |
| Cytokine Production Modulation | Murine Alveolar Macrophages | MOI of 50 (with B. pertussis) | 1 hour (infection) | Induction of pro-inflammatory cytokines like TNF.[12] |
Table 2: In Vivo Applications of this compound
| Application | Animal Model | PTX Dosage | Administration Route | Observed Effect |
| Induction of EAE | C57BL/6 Mice | 100 - 600 ng/mouse | Intraperitoneal (i.p.) or Intravenous (i.v.) | Facilitates the development of experimental autoimmune encephalomyelitis.[1][13] |
| Leukocytosis Promotion | Mice | 20 - 4000 ng | Varies (e.g., injection) | Dose-dependent increase in leukocyte counts.[2] |
| Histamine Sensitization | Mice | Varies | Varies | Increased sensitivity to histamine.[3][4] |
Experimental Protocols
This compound Signaling Pathway
This compound exerts its effects by disrupting Gαi protein-coupled receptor signaling. The following diagram illustrates this pathway.
In Vitro CHO Cell Clustering Assay
This assay is a sensitive method to determine the biological activity of this compound.
Workflow:
Methodology:
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) K-1 cells in F-12K Medium supplemented with 10% fetal bovine serum (FBS).
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Assay Procedure:
-
Seed CHO-K1 cells into a 96-well flat-bottom plate at a density of 2.5 x 10⁴ cells/mL in F-12K medium with 1% heat-inactivated FBS.[9]
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the PTX dilutions to the wells in duplicate. Include a negative control (medium only).
-
Incubate the plate for 16-24 hours at 37°C with 5% CO₂.[9][10]
-
-
Scoring:
-
Examine the cells under an inverted microscope.
-
Score the wells for cell clustering. A positive result is the formation of distinct cell clusters, while negative wells will show a confluent monolayer.[9]
-
The endpoint is the highest dilution of PTX that induces clustering.
-
In Vitro Neutrophil Chemotaxis Assay
This protocol details the inhibition of neutrophil migration by this compound using a Boyden chamber assay.
Workflow:
Methodology:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
-
Assay Procedure:
-
Pre-incubate the isolated neutrophils with this compound (e.g., 500 ng/mL) or a vehicle control for 1-2 hours at 37°C.[8]
-
Add a chemoattractant such as Interleukin-8 (IL-8) or f-Met-Leu-Phe (fMLP) to the lower wells of a Boyden chamber.
-
Place a porous membrane (e.g., 3-5 µm pore size) over the lower wells.
-
Add the pre-treated neutrophils to the upper chamber.
-
Incubate the chamber at 37°C with 5% CO₂ for 1-2 hours to allow for cell migration.
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Alternatively, quantify migrated cells using a fluorescent dye and a plate reader.
-
In Vivo Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This compound is a critical component for inducing EAE in mice, a model for multiple sclerosis.
Workflow:
Methodology:
-
Animals:
-
Use female C57BL/6 mice, 8-12 weeks old.
-
-
Induction Protocol:
-
On day 0, immunize mice subcutaneously with an emulsion containing 100-200 µg of Myelin Oligodendrocyte Glycoprotein (MOG)₃₅₋₅₅ peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[1]
-
On the day of immunization (day 0) and again 48 hours later (day 2), administer 100-200 ng of this compound in sterile phosphate-buffered saline (PBS) via intraperitoneal (i.p.) injection.[1][14]
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE, starting around day 7 post-immunization.
-
Score the disease severity based on a standard scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No effect of PTX in vitro | Inactive toxin | Use a fresh, properly stored aliquot of PTX. Confirm activity with a CHO cell clustering assay. |
| Insufficient incubation time | Ensure adequate incubation time for the toxin to enter the cells and exert its effect. | |
| Cell type is not sensitive to PTX | Confirm that the target cells express Gαi-coupled receptors. | |
| High variability in EAE induction | Improper emulsification of MOG/CFA | Ensure a stable emulsion is formed before injection. |
| Inconsistent PTX dosage | Prepare PTX dilutions fresh and administer a precise volume. | |
| Mouse strain or age differences | Use mice of the same strain, sex, and age range. | |
| Cytotoxicity in cell-based assays | High concentration of PTX | Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Contamination of reagents | Use sterile techniques and reagents. |
Conclusion
This compound is an invaluable reagent for dissecting Gαi-mediated signaling in the immune system. The protocols and data presented here provide a foundation for researchers to effectively utilize PTX in their immunological studies, from in vitro mechanistic analyses to in vivo disease models. Careful attention to experimental detail and appropriate controls are essential for obtaining reliable and reproducible results.
References
- 1. Centrally Administered this compound Inhibits Microglia Migration to the Spinal Cord and Prevents Dissemination of Disease in an EAE Mouse Model | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. In Vivo Models and In Vitro Assays for the Assessment of this compound Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Models and In Vitro Assays for the Assessment of this compound Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Early Chemokine Production To Delay Neutrophil Recruitment in Response to Bordetella pertussis Respiratory Tract Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Key Component in Pertussis Vaccines? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays for Determining this compound Activity in Acellular Pertussis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The CHO Cell Clustering Response to this compound: History of Its Discovery and Recent Developments in Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A quantitative analysis for the ADP-ribosylation activity of this compound: an enzymatic-HPLC coupled assay applicable to formulated whole cell and acellular pertussis vaccine products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined regulation of pro-inflammatory cytokines production by STAT3 and STAT5 in a model of B. pertussis infection of alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: CHO Cell Clustering Assay for Pertussis Toxin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chinese Hamster Ovary (CHO) cell clustering assay is a widely utilized in vitro method for the detection and quantification of biologically active pertussis toxin (PTx).[1][2][3] This assay is a critical tool for monitoring the residual toxicity of PTx in acellular pertussis vaccines and for research applications involving the study of PTx and its neutralizing antibodies.[4][5] The principle of the assay is based on the characteristic morphological change of CHO cells from a dispersed monolayer to distinct clusters in the presence of active PTx.[6][7] This phenomenon is a result of the toxin's enzymatic activity, which disrupts the cells' normal growth pattern.[6]
This document provides detailed protocols for the CHO cell clustering assay, information on the underlying signaling pathway, and a summary of quantitative data from validation studies.
Principle of the Assay
This compound is an A/B type exotoxin. The B-oligomer (subunits S2-S5) binds to receptors on the cell surface, facilitating the entry of the enzymatically active A-protomer (S1 subunit) into the cell.[8] Inside the cytosol, the S1 subunit catalyzes the ADP-ribosylation of the alpha subunit of inhibitory G-proteins (Gi/o).[8][9] This modification uncouples the G-proteins from their receptors, leading to a constitutive activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[6][10] The elevated cAMP is associated with the morphological changes observed as cell clustering.[6]
This compound Signaling Pathway in CHO Cells
The following diagram illustrates the signaling cascade initiated by this compound in CHO cells, leading to the characteristic cell clustering.
Caption: this compound signaling pathway in CHO cells.
Experimental Protocols
Materials and Reagents
-
Chinese Hamster Ovary (CHO-K1) cells
-
Cell culture medium (e.g., Ham's F12) supplemented with 1-10% Fetal Bovine Serum (FBS)
-
This compound reference standard
-
Test samples containing unknown PTx activity
-
96-well flat-bottom tissue culture plates
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Giemsa stain or other suitable cell stain
-
Inverted microscope
Cell Culture and Maintenance
-
Culture CHO-K1 cells in a T-75 flask with appropriate culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency.
-
For the assay, harvest cells using Trypsin-EDTA and resuspend in fresh medium to the desired concentration.
CHO Cell Clustering Assay Protocol
The following diagram outlines the general workflow for the CHO cell clustering assay.
Caption: General workflow of the CHO cell clustering assay.
Detailed Steps:
-
Cell Seeding: Prepare a CHO cell suspension at a concentration of approximately 2.5 x 10^4 cells/mL in culture medium.[1][11] Seed 200 µL of the cell suspension into each well of a 96-well plate (resulting in 5 x 10^3 cells/well).[12] Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.[1][11]
-
Preparation of PTx Standard and Samples: Prepare a series of two-fold dilutions of the PTx reference standard and the test samples in culture medium.
-
Treatment: Carefully remove the culture medium from the wells. Add 25 µL of the prepared dilutions of the PTx standard and test samples to the respective wells.[12] Include negative control wells containing only culture medium.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C with 5% CO2.[1][12]
-
Scoring of Clustering:
-
Microscopic Examination: Observe the cell morphology in each well using an inverted light microscope.[6] Score the degree of clustering based on a defined scoring system. A common semi-quantitative method involves identifying the highest dilution of the sample that still induces a clear clustering effect.[6] For a more quantitative approach, a scoring system can be used (e.g., 0 = no clustering, 1 = equivocal, 2 = definite clustering).[1]
-
Fixing and Staining (Optional): The cells can be fixed with a suitable fixative (e.g., methanol) and stained with 2% Giemsa stain for 20 minutes for better visualization and documentation.[1][11]
-
Automated Readout: For a more objective and high-throughput analysis, an impedance-based system like the xCELLigence Real-Time Cell Analysis (RTCA) system can be used.[13][14] This system measures the change in electrical impedance as cells cluster, providing a quantitative readout.[13][14] A decrease in the cell index is correlated with PTx-induced clustering.[13]
-
Data Presentation and Analysis
The endpoint of the assay is typically expressed as the highest dilution of the test sample that causes a positive clustering response.[6] This can be compared to the endpoint of the reference standard to determine the relative potency of the test sample. For quantitative analysis using a scoring system or impedance measurement, a dose-response curve can be generated to calculate the concentration of PTx that induces a 50% effect (EC50).
Table 1: Summary of Quantitative Data from Collaborative Studies
| Parameter | Value | Reference |
| Limit of Detection (LOD) - Standard CHO Assay | As low as 1-4 IU/mL in spiked vaccines (Indirect Method) | [6] |
| LOD - CHO-CRE Reporter Assay | 0.2 IU/mL for pure PTx | [6] |
| LOD - ATP and cAMP-PTx Assay | 23 mIU/mL | [10] |
| Linear Range - ATP and cAMP-PTx Assay | 23–136 mIU/mL | [10] |
| Assigned Potency of BRP Batch 1 (CHO Assay) | 1360 IU per vial | [5] |
| Assigned Potency of 2nd WHO IS (15/126) (CHO Assay) | 680 IU/ampoule | [10] |
Limitations and Considerations
-
Subjectivity: The traditional microscopic scoring of cell clustering can be subjective and lead to inter-operator variability.[1][2][3] The use of standardized scoring criteria and trained personnel is crucial. Automated systems can mitigate this issue.[13][14]
-
Interference: Components in vaccine formulations, such as aluminum adjuvants, can be cytotoxic to CHO cells and interfere with the assay.[6] Modified protocols, such as the "Direct Method" (dilution) or the "Indirect Method" (transwell inserts), have been developed to overcome this interference.[4][6]
-
Incubation Time: The assay typically requires a 24-48 hour incubation period for the clustering to become apparent.[1][2][3]
-
Standardization: The use of a standardized protocol, including cell source, passage number, and defined reagents, is essential for achieving good inter-laboratory reproducibility.[6] The European Directorate for the Quality of Medicines & HealthCare (EDQM) has been instrumental in developing such standardized methods.[6]
Conclusion
The CHO cell clustering assay remains a cornerstone for assessing the biological activity of this compound. Its advantages include high sensitivity and the ability to reflect the entire intoxication process, from cell binding to enzymatic activity.[6] While the traditional method has limitations regarding subjectivity, the development of standardized protocols and the adoption of automated, objective readout systems have significantly improved its reliability and throughput. This makes the CHO cell clustering assay a valuable tool in both quality control of vaccines and in fundamental research.
References
- 1. The CHO Cell Clustering Response to this compound: History of Its Discovery and Recent Developments in Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CHO Cell Clustering Response to this compound: History of Its Discovery and Recent Developments in Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Transferability study of CHO cell clustering assays for monitoring of this compound activity in acellular pertussis vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calibration of this compound BRP batch 1 in a standardised CHO cell-based clustering assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Signalling functions and biochemical properties of this compound-resistant G-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Application of xCELLigence real-time cell analysis to the microplate assay for this compound induced clustering in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of xCELLigence real-time cell analysis to the microplate assay for this compound induced clustering in CHO cells | PLOS One [journals.plos.org]
- 14. Application of xCELLigence real-time cell analysis to the microplate assay for this compound induced clustering in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Pertussis Toxin-Induced ADP-Ribosylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pertussis toxin (PTX), a key virulence factor of Bordetella pertussis, is an ABngcontent-ng-c4139270029="" class="ng-star-inserted">5 exotoxin that plays a critical role in the pathogenesis of whooping cough.[1][2] The enzymatic A-protomer (S1 subunit) of PTX possesses ADP-ribosyltransferase activity, which is central to its toxic effects.[3][4][5][6] This subunit catalyzes the transfer of an ADP-ribose group from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to a conserved cysteine residue on the alpha subunit of inhibitory heterotrimeric G-proteins (Gαi/o).[1][7] This covalent modification uncouples the G-protein from its corresponding G-protein-coupled receptor (GPCR), disrupting downstream signaling pathways.[8] Specifically, the inhibition of Gαngcontent-ng-c4139270029="" class="ng-star-inserted">i/o proteins leads to a loss of inhibition of adenylyl cyclase, resulting in an accumulation of intracellular cyclic AMP (cAMP).[9][10][11][12]
The measurement of PTX-induced ADP-ribosylation is crucial for various applications, including the safety testing of acellular pertussis vaccines, the study of G-protein signaling, and the screening of potential therapeutic inhibitors.[9][11][12][13] These application notes provide an overview of the key methodologies and detailed protocols for quantifying PTX's enzymatic activity.
Signaling Pathway of this compound
PTX exerts its effects through a multi-step process involving binding, internalization, and enzymatic activity. The B-oligomer of the toxin binds to glycan receptors on the host cell surface, facilitating endocytosis.[14] Following internalization, the toxin undergoes retrograde transport to the endoplasmic reticulum, where the catalytic S1 subunit is translocated into the cytosol.[10] In the cytosol, the S1 subunit catalyzes the ADP-ribosylation of Gαi/o proteins, leading to the disruption of signal transduction.
Caption: this compound signaling pathway.
Methodologies for Measuring ADP-Ribosylation
Several in vitro and cell-based assays have been developed to measure PTX-induced ADP-ribosylation. These methods vary in their complexity, sensitivity, and the specific aspect of toxin activity they measure.
Biochemical Assays
Biochemical assays directly measure the enzymatic activity of the PTX S1 subunit in a cell-free system.
-
HPLC-Based Assay: This method utilizes a synthetic peptide substrate, often fluorescently labeled, that corresponds to the C-terminal sequence of a Gα
isubunit.[8] The ADP-ribosylation of this peptide by PTX results in a product that can be separated and quantified using high-performance liquid chromatography (HPLC).[8] -
Radiometric Assay: This classic approach uses radiolabeled [³²P]NAD+ as the ADP-ribose donor. The incorporation of ³²P-ADP-ribose into a protein substrate, such as purified transducin or Gα
i/osubunits, is detected by SDS-PAGE and autoradiography.[15] -
NAD+ Consumption Assay: The enzymatic activity of PTX can also be quantified by measuring the depletion of the NAD+ substrate over time.[13] This can be achieved using various colorimetric or fluorometric methods.
Cell-Based Assays
Cell-based assays measure the downstream consequences of PTX activity in intact cells, providing a more physiologically relevant assessment.
-
CHO Cell Clustering Assay: Chinese Hamster Ovary (CHO) cells undergo a characteristic morphological change, forming clusters when treated with active PTX.[14] This effect is a result of the disruption of the cytoskeleton due to the ADP-ribosylation of Gα
i/oproteins.[14] -
cAMP Accumulation Assay: As PTX-mediated ADP-ribosylation leads to increased intracellular cAMP, assays that quantify cAMP levels serve as a reliable measure of toxin activity.[16] These can be performed using reporter cell lines or through direct measurement of cAMP.
-
Western Blot Analysis: The ADP-ribosylation of endogenous Gα
iproteins within cells can be directly visualized by Western blot.[17] This method employs antibodies that specifically recognize the mono-ADP-ribose modification.[17]
Quantitative Data Summary
The sensitivity and dynamic range of different assays for measuring PTX activity are summarized below. These values can vary depending on the specific experimental conditions and reagents used.
| Assay Type | Method | Typical Limit of Quantification (LOQ) | Reference |
| Biochemical | Enzymatic-HPLC | 0.0625 - 4.0 µg/mL | [8] |
| Radiometric (Transducin) | ~0.5 ng | [15] | |
| NAD+ Consumption | IC50 values in low µM range for inhibitors | [13] | |
| Cell-Based | CHO Cell Clustering | More sensitive than HIST | [14] |
| cAMP Reporter Assay | ~0.2 IU/mL for pure PTX | [14] | |
| Western Blot (MAR antibody) | Detects modification with ng/mL of PTX | [17] |
Experimental Protocols
Protocol 1: In Vitro ADP-Ribosylation Assay using HPLC
This protocol is adapted from the method described by Cyr et al. and is suitable for quantifying the enzymatic activity of purified PTX or PTX in vaccine preparations.[8]
Caption: Workflow for the HPLC-based ADP-ribosylation assay.
Materials:
-
Purified this compound or sample containing PTX
-
Fluorescently-labeled synthetic peptide substrate (e.g., homologous to the C-terminus of Gα
i3) -
β-Nicotinamide adenine dinucleotide (NAD+)
-
Reaction Buffer (e.g., Tris-HCl, pH 7.5, containing DTT and ATP)
-
Stop Solution (e.g., Trifluoroacetic acid)
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Procedure:
-
Activate PTX: Pre-incubate PTX with Dithiothreitol (DTT) to reduce the S1 subunit.
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, NAD+, and the fluorescent peptide substrate.
-
Initiate Reaction: Add the activated PTX to the reaction mixture to a final volume.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 20°C or 37°C) for a set period (e.g., 1-5 hours). The incubation time can be adjusted to increase sensitivity.[8]
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
HPLC Analysis:
-
Inject a defined volume of the reaction mixture onto the HPLC system.
-
Separate the unreacted peptide from the ADP-ribosylated product using a suitable gradient of acetonitrile (B52724) in water with trifluoroacetic acid.
-
Monitor the elution profile using a fluorescence detector set to the appropriate excitation and emission wavelengths for the fluorescent label.
-
-
Quantification:
-
Identify the peaks corresponding to the unreacted and ADP-ribosylated peptide.
-
Calculate the amount of product formed by integrating the peak area of the ADP-ribosylated peptide.
-
A standard curve can be generated using a known amount of purified ADP-ribosylated peptide to quantify the results.
-
Protocol 2: Cell-Based cAMP Accumulation Assay
This protocol describes a general method for measuring PTX-induced cAMP accumulation in a suitable cell line (e.g., CHO-K1).
Caption: Workflow for the cell-based cAMP accumulation assay.
Materials:
-
CHO-K1 cells (or another suitable cell line)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound
-
Forskolin (or another adenylyl cyclase activator)
-
Cell lysis buffer
-
cAMP detection kit (e.g., ELISA, HTRF, or other immunoassay)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
PTX Treatment: Prepare serial dilutions of PTX in cell culture medium. Remove the old medium from the cells and add the PTX dilutions. Include a vehicle-only control.
-
Incubation: Incubate the cells with PTX for a sufficient duration to allow for toxin uptake and ADP-ribosylation (typically 18-24 hours).
-
Adenylyl Cyclase Stimulation: After the PTX incubation, add a low concentration of forskolin to all wells to stimulate adenylyl cyclase. This step amplifies the signal by increasing the overall cAMP production, making the inhibitory effect of Gα
i/o(and its reversal by PTX) more apparent. -
Cell Lysis: Lyse the cells according to the protocol provided with the cAMP detection kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using the chosen detection method.
-
Data Analysis: Plot the cAMP concentration against the PTX concentration. The data can be fitted to a sigmoidal dose-response curve to determine the EC
50value of the toxin.
Conclusion
The measurement of this compound-induced ADP-ribosylation is a fundamental tool in pertussis research and vaccine development. The choice of assay depends on the specific research question, required throughput, and available resources. Biochemical assays offer a direct measure of enzymatic activity, while cell-based assays provide a more comprehensive assessment of the toxin's biological effects. The protocols and data presented here provide a foundation for researchers to effectively quantify PTX activity in their respective applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Utilizes Proximal Components of the T-Cell Receptor Complex To Initiate Signal Transduction Events in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Gi/o Protein-Dependent and -Independent Actions of this compound (PTX) [ouci.dntb.gov.ua]
- 7. Structure–function analyses of a pertussis-like toxin from pathogenic Escherichia coli reveal a distinct mechanism of inhibition of trimeric G-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative analysis for the ADP-ribosylation activity of this compound: an enzymatic-HPLC coupled assay applicable to formulated whole cell and acellular pertussis vaccine products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Models and In Vitro Assays for the Assessment of this compound Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thenativeantigencompany.com [thenativeantigencompany.com]
- 11. In Vivo Models and In Vitro Assays for the Assessment of this compound Activity [mdpi.com]
- 12. In Vivo Models and In Vitro Assays for the Assessment of this compound Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Compounds Inhibiting the ADP-Ribosyltransferase Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assays for Determining this compound Activity in Acellular Pertussis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A sensitive method for measuring neutralizing antibodies to Bordetella this compound: optimized ADP-ribosylation of transducin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prevalidation of the cAMP-PTx reporter assay for quantitative assessment of this compound activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
Pertussis Toxin: A Powerful Tool for Investigating Chemokine Receptor Signaling
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pertussis toxin (PTX), an exotoxin produced by Bordetella pertussis, is an indispensable tool in the study of chemokine receptor signaling.[1] Chemokine receptors, a class of G-protein coupled receptors (GPCRs), play a crucial role in immune cell trafficking, inflammation, and development.[2][3] The majority of these receptors couple to inhibitory G-proteins (Gi/o).[4][5] PTX specifically and irreversibly inactivates these Gi/o proteins through ADP-ribosylation, thereby uncoupling the receptor from its downstream signaling cascade.[6][7][8] This unique property allows researchers to dissect the intricacies of chemokine receptor signaling and to identify Gi/o-dependent and -independent pathways.
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate chemokine receptor signaling, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is an AB5-type toxin composed of an enzymatically active A-protomer (S1 subunit) and a cell-binding B-oligomer.[1][6] The B-oligomer binds to receptors on the cell surface, facilitating the translocation of the S1 subunit into the cytoplasm.[9] Inside the cell, the S1 subunit catalyzes the ADP-ribosylation of a cysteine residue on the alpha subunit of Gi/o proteins.[7][8] This modification locks the Gαi/o subunit in an inactive GDP-bound state, preventing its interaction with the chemokine receptor and subsequent signal transduction.[6][10]
The primary consequence of PTX treatment is the abrogation of Gi/o-mediated signaling pathways, including the inhibition of adenylyl cyclase, prevention of intracellular calcium mobilization, and blockage of chemotaxis.[6][11][12] It is important to note that PTX can also have effects independent of its enzymatic activity, mediated by the B-subunit, which can influence signaling in the short term.[13][14]
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data from various studies on the effects of this compound on chemokine receptor signaling.
| Table 1: Effective Concentrations of this compound in Cellular Assays | |
| Assay Type | Effective PTX Concentration Range |
| Inhibition of Chemotaxis | 10 - 250 ng/mL[9] |
| Inhibition of Calcium Mobilization | Concentration-dependent, similar to chemotaxis inhibition[12] |
| CHO Cell Clustering Assay | 0.01 - 10 ng/mL[15] |
| Inhibition of High-Grade Glioma Cell Migration | 0.01 - 1.0 µg/mL[16] |
| Table 2: Incubation Times for this compound Treatment | |
| Cell Type/Assay | Recommended Incubation Time |
| Human Polymorphonuclear Leukocytes (PMNLs) | Varies, time-dependent effect observed[17] |
| T cells (for CXCR4 desensitization) | Short-term (minutes) for B-subunit effects, longer-term for A-subunit effects[13][14] |
| CHO Cells (Clustering Assay) | 24 hours[15] |
| Human Brain-derived Microvascular Endothelial Cells | 6 hours[18] |
| Table 3: Observed Effects of this compound on Signaling Events | |
| Signaling Event | Observed Effect |
| ADP-ribosylation of 41 kDa protein (Gαi) | Reduced by 59% after pretreatment of intact PMNLs[11][12] |
| High-affinity LTB4 Receptor Number on PMNLs | Decreased by 60%[11][12] |
| CXCL12-induced Calcium Flux | Decreased response after pretreatment[19] |
| High-Grade Glioma Cell Invasion (Matrigel) | Almost completely blocked[16] |
| Vimentin Expression in HGG cells | Inhibited[16] |
Experimental Protocols
Protocol 1: this compound Treatment of Cells for Signaling Studies
This protocol describes the general procedure for treating cells with this compound to inhibit Gi/o-mediated signaling.
Materials:
-
Cells of interest (e.g., leukocytes, transfected cell lines)
-
Complete cell culture medium
-
This compound (List Biological Laboratories or other reputable supplier)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture cells to the desired confluency or density in a suitable culture vessel.
-
Prepare a stock solution of this compound in a buffer recommended by the supplier (e.g., sterile water or PBS). Aliquot and store at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot of PTX and dilute it to the desired final concentration in pre-warmed complete cell culture medium. Typical working concentrations range from 10 to 200 ng/mL, but should be optimized for each cell type and assay.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the medium containing this compound to the cells.
-
Incubate the cells for a sufficient period to allow for toxin uptake and enzymatic activity. Incubation times can range from 2 to 24 hours, depending on the cell type and the specific G-protein being targeted.[15][18]
-
After incubation, wash the cells with PBS to remove any remaining toxin before proceeding with downstream assays such as chemotaxis or calcium mobilization.
Protocol 2: Chemotaxis Assay (Transwell Migration Assay)
This assay measures the ability of cells to migrate towards a chemoattractant, a process typically inhibited by this compound.
Materials:
-
PTX-treated and control cells
-
Transwell inserts (with appropriate pore size for the cells being studied)
-
24-well companion plates
-
Chemoattractant (e.g., CXCL12, fMLP)
-
Assay buffer (e.g., serum-free medium with 0.1% BSA)
-
Cell viability stain (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Detection reagent (e.g., Calcein-AM) or method for cell counting
Procedure:
-
Treat cells with this compound as described in Protocol 1.
-
Harvest and resuspend the PTX-treated and control cells in assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Add the chemoattractant diluted in assay buffer to the lower chamber of the 24-well plate. Add assay buffer alone to control wells.
-
Place the Transwell inserts into the wells of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a humidified incubator for a period sufficient for cell migration (typically 1-4 hours).
-
After incubation, carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the top surface of the membrane by gently wiping with a cotton swab.
-
Quantify the migrated cells on the bottom side of the membrane. This can be done by:
-
Staining the cells with a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence.
-
Fixing and staining the cells (e.g., with Giemsa or DAPI) and counting under a microscope.
-
Lysing the cells and quantifying a cellular component (e.g., using a CyQuant assay).
-
-
Calculate the percentage of migration relative to the total number of cells added. Compare the migration of PTX-treated cells to control cells.
Protocol 3: Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration upon chemokine receptor activation, a response that is blocked by this compound.
Materials:
-
PTX-treated and control cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Probenecid (optional, to prevent dye leakage)
-
Chemokine ligand
-
Fluorometer or fluorescence plate reader capable of kinetic reads
Procedure:
-
Treat cells with this compound as described in Protocol 1.
-
Harvest and wash the PTX-treated and control cells with HBSS.
-
Resuspend the cells in loading buffer (HBSS containing the calcium-sensitive dye, e.g., 1-5 µM Fluo-4 AM, and 0.02% Pluronic F-127).
-
Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.
-
Wash the cells twice with HBSS to remove excess dye.
-
Resuspend the cells in HBSS (with probenecid, if used) and transfer to a cuvette or a 96-well black-walled plate suitable for fluorescence measurement.
-
Place the sample in the fluorometer and record a stable baseline fluorescence for 30-60 seconds.
-
Add the chemokine ligand to the cells and immediately begin recording the change in fluorescence over time (typically for 2-5 minutes).
-
The increase in fluorescence corresponds to an increase in intracellular calcium. Compare the response of PTX-treated cells to control cells. A significant reduction or complete absence of a calcium peak in PTX-treated cells indicates that the chemokine receptor signals through a Gi/o-dependent pathway.[19]
Mandatory Visualizations
Caption: Canonical Chemokine Receptor Signaling Pathway.
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for PTX Studies.
Conclusion
This compound is a powerful and specific inhibitor of Gi/o protein-coupled receptor signaling, making it an invaluable tool for studying chemokine receptor function. By uncoupling these receptors from their downstream effectors, PTX allows for the definitive identification of Gi/o-dependent signaling pathways. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of chemokine biology and the development of novel therapeutics targeting these important receptors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A guide to chemokines and their receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Signalling functions and biochemical properties of this compound-resistant G-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ADP-Ribosylation of α-Gi Proteins by this compound | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibition of chemotactic factor-induced calcium mobilization and function in human polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibition of chemotactic factor-induced calcium mobilization and function in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Signals through the TCR to Initiate Cross-Desensitization of the Chemokine Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound signals through the TCR to initiate cross-desensitization of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The CHO Cell Clustering Response to this compound: History of Its Discovery and Recent Developments in Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Is a Robust and Selective Inhibitor of High Grade Glioma Cell Migration and Invasion | PLOS One [journals.plos.org]
- 17. This compound inhibition of chemotaxis and the ADP-ribosylation of a membrane protein in a human-mouse hybrid cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Exploits Specific Host Cell Signaling Pathways for Promoting Invasion and Translocation of Escherichia coli K1 RS218 in Human Brain-derived Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pertussis Toxin (PTX) In Vitro Applications
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of pertussis toxin (PTX) effect in their in-vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: this compound Activity & Handling
Question: I'm not observing any effect of my PTX. Could the toxin itself be inactive?
Answer: This is a common and critical first question. The activity of PTX can be compromised by several factors:
-
Improper Storage: PTX should be stored as recommended by the manufacturer, typically at 2°C to 8°C for lyophilized powder and in aliquots at -20°C or -80°C after reconstitution to avoid repeated freeze-thaw cycles.
-
Incorrect Reconstitution: Use the recommended sterile, distilled water or buffer for reconstitution. Avoid vigorous vortexing, which can denature the protein. Gentle mixing is advised.[1]
-
Inactivation: PTX is sensitive to certain chemicals and conditions. Exposure to 10% bleach solution for at least 30 minutes or standard autoclaving conditions will inactivate the toxin.[2][3][4][5] Ensure that no inactivating agents have contaminated your toxin stock. Ethanol is not an effective disinfectant for inactivating PTX.[2][3]
-
Lack of Activation (for specific assays): For assays using purified G proteins, the toxin's enzymatic S1 subunit may require activation by reduction of its disulfide bond, for example, by incubation with DTT.[6][7] However, for use with intact cells, this pre-activation is generally not necessary as it occurs intracellularly.[1][8]
Question: How can I confirm that my batch of PTX is active?
Answer: The most reliable method is to use a well-established bioassay. The Chinese Hamster Ovary (CHO) cell clustering assay is a highly sensitive and specific in-vitro test for PTX activity.[9][10] Active PTX induces a characteristic morphological change in CHO cells, causing them to round up and form clusters.[10][11][12] A positive result in this assay confirms the biological activity of your toxin.
Category 2: Cell-Specific Factors & Experimental Design
Question: Why are my cells not responding to PTX treatment?
Answer: Cell-specific factors are a primary reason for a lack of PTX effect.
-
Absence of Target G-proteins: PTX specifically ADP-ribosylates the alpha subunits of the Gi/o family of heterotrimeric G-proteins (except Gαz).[13] If your cell line does not express PTX-sensitive Gi/o proteins, you will not observe an effect. The presence of these proteins can be confirmed by immunoblotting.[6]
-
Cellular Uptake Mechanism: PTX enters the cell after binding to cell surface receptors, followed by retrograde transport to the endoplasmic reticulum, where the active S1 subunit is translocated to the cytosol.[8][14][15][16] Differences in cell surface glycoproteins or trafficking machinery could potentially limit toxin uptake in certain cell types.
-
Cell Permeability: While PTX is known to increase the permeability of endothelial cell layers, its own ability to permeate dense tissues or specific cell types might vary.[17][18][19]
Question: What concentration of PTX and incubation time should I use?
Answer: The optimal concentration and incubation time are highly dependent on the cell type and the specific endpoint being measured.
-
Concentration: Effects can be seen at concentrations ranging from picograms to hundreds of nanograms per milliliter. For instance, the CHO cell clustering assay is sensitive to concentrations as low as 0.03 ng/mL.[1] Other cell types may require higher concentrations. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
-
Incubation Time: The onset of PTX's G-protein-dependent effects is typically slow, requiring at least 1-2 hours and often much longer (16-24 hours) to observe a maximal response.[12][20][21] This is due to the time needed for toxin binding, internalization, and enzymatic action. Assays measuring downstream signaling events may require different incubation periods.
Quantitative Data Summary
The following table summarizes typical experimental parameters for PTX treatment in vitro, derived from various studies. These values should be used as a starting point for optimization.
| Parameter | Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| Concentration | Chinese Hamster Ovary (CHO) | 0.01 - 10 ng/mL | 16 - 24 hours | Cell Clustering | [21][22] |
| Chinese Hamster Ovary (CHO) | Starting at 0.03 ng/mL | 24 hours | Cell Clustering | [1] | |
| Rat Tail Artery | 30 - 1000 ng/mL | 1 hour (loading) | Reduced Vasoconstriction | [6] | |
| Incubation Time | General Cell Culture | > 1-2 hours | > 1-2 hours | Onset of ADP-ribosylation | [20] |
| Chinese Hamster Ovary (CHO) | 16 - 24 hours | 16 - 24 hours | Clear Cell Clustering | [21] |
Experimental Protocols
Protocol 1: General Procedure for Treating Cultured Cells with PTX
-
Cell Seeding: Plate cells at a density that will result in a sub-confluent monolayer (typically 60-80% confluency) at the time of treatment. Allow cells to adhere and recover overnight.
-
PTX Preparation: Reconstitute lyophilized PTX in sterile, distilled water or a recommended buffer to create a concentrated stock solution. Gently mix to dissolve. Do not vortex.
-
Working Dilution: On the day of the experiment, dilute the PTX stock solution to the desired final concentrations in pre-warmed, complete cell culture medium.
-
Cell Treatment: Remove the old medium from the cultured cells and replace it with the PTX-containing medium. Include a vehicle-only control (medium without PTX).
-
Incubation: Incubate the cells for the desired period (e.g., 2 to 24 hours) at 37°C in a humidified CO₂ incubator.
-
Downstream Analysis: After incubation, proceed with your specific assay to measure the effect of PTX (e.g., cAMP measurement, western blot for downstream signaling, morphological analysis, or a functional assay).
Protocol 2: CHO Cell Clustering Assay for PTX Activity
This assay is used to confirm the biological activity of PTX.
-
Cell Seeding: Seed CHO cells in a 96-well tissue culture plate at a density of approximately 2.5 x 10⁴ cells/mL and grow overnight.[12][21][22]
-
PTX Dilutions: Prepare serial dilutions of your PTX sample and a known active PTX reference standard in complete culture medium. Final concentrations should typically range from 0.01 to 10 ng/mL.[22]
-
Treatment: Add the PTX dilutions and a vehicle control to duplicate wells of the CHO cell plate.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[12][21]
-
Visualization & Scoring:
-
Examine the cells under a light microscope. Untreated cells will be spread out in a monolayer, while cells treated with active PTX will appear rounded and clumped together in clusters.[12][22]
-
For a more permanent record, the medium can be removed, and the cells can be fixed and stained with Giemsa stain.[12][22]
-
The degree of clustering can be scored visually to determine the minimum concentration of PTX that causes a positive effect.[21]
-
Visualizations: Pathways and Workflows
Caption: Mechanism of this compound action.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. research.wayne.edu [research.wayne.edu]
- 3. sc.edu [sc.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. safety.duke.edu [safety.duke.edu]
- 6. This compound-sensitive Gi-proteins and intracellular calcium sensitivity of vasoconstriction in the intact rat tail artery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The History of this compound | MDPI [mdpi.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. [Trial of this compound activity in vitro on CHO cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assays for Determining this compound Activity in Acellular Pertussis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Gi/o Protein-Dependent and -Independent Actions of this compound (PTX) | MDPI [mdpi.com]
- 14. In Vivo Models and In Vitro Assays for the Assessment of this compound Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thenativeantigencompany.com [thenativeantigencompany.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Permeabilization in a cerebral endothelial barrier model by this compound involves the PKC effector pathway and is abolished by elevated levels of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. This compound Exploits Specific Host Cell Signaling Pathways for Promoting Invasion and Translocation of Escherichia coli K1 RS218 in Human Brain-derived Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The CHO Cell Clustering Response to this compound: History of Its Discovery and Recent Developments in Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The CHO Cell Clustering Response to this compound: History of Its Discovery and Recent Developments in Its Use | MDPI [mdpi.com]
Technical Support Center: Pertussis Toxin (PTx) Activity Confirmation
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming the biological activity of a new lot of Pertussis Toxin (PTx).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an AB₅-type exotoxin where the 'A' subunit (S1) possesses enzymatic activity and the 'B' subunit (S2-S5) is responsible for binding to the host cell.[1][2][3] The S1 subunit catalyzes the ADP-ribosylation of the αi subunits of heterotrimeric G proteins.[1][4][5] This modification locks the Gαi subunit in an inactive, GDP-bound state, preventing it from inhibiting adenylyl cyclase.[1] The resulting accumulation of intracellular cyclic AMP (cAMP) disrupts normal cellular signaling pathways.[1][6]
Caption: this compound (PTx) signaling pathway.
Q2: Why is it crucial to confirm the activity of a new lot of PTx?
Confirming the activity of a new lot of PTx is essential for experimental consistency and data reliability. Manufacturing processes, storage conditions, and handling can affect the toxin's biological activity. Validating each new lot ensures that the observed experimental effects are due to a known level of toxin activity, allowing for accurate interpretation and comparison of results across experiments. This is particularly important in vaccine development to ensure proper detoxification and safety.[7][8]
Q3: What are the standard methods for testing PTx activity?
The most common methods for assessing PTx activity are cell-based assays and biochemical assays.[7]
-
CHO Cell Clustering Assay: This is a widely used in vitro bioassay that measures the full biological activity of PTx (cell binding, internalization, and enzymatic activity).[7][9] Chinese Hamster Ovary (CHO) cells exhibit a characteristic clustering morphology when exposed to active PTx.[7][10]
-
ADP-Ribosylation Assay: This is a biochemical assay that directly measures the enzymatic activity of the PTx S1 subunit.[5][11][12] It quantifies the transfer of ADP-ribose from NAD+ to a Gαi protein substrate.
-
In Vivo Assays: Methods like the Histamine-Sensitization Test (HIST) and the Leukocytosis-Promotion test in mice are also used, particularly for vaccine safety testing, but are less common for routine lab use due to complexity and animal welfare considerations.[7][9]
Q4: Which assay should I choose for my experiment?
The choice of assay depends on your specific research needs:
-
Choose the CHO Cell Clustering Assay if you need to confirm the toxin's overall biological activity, including its ability to enter cells. This assay reflects the complete intoxication process.[7]
-
Choose the ADP-Ribosylation Assay if you need to specifically quantify the enzymatic activity of the toxin's active subunit or if you are screening for inhibitors of this activity.[11][12]
Experimental Protocols & Troubleshooting
CHO Cell Clustering Assay
This assay is a sensitive method to determine PTx bioactivity by observing the morphological changes in Chinese Hamster Ovary (CHO) cells.[7][9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. listlabs.com [listlabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ADP-Ribosylation of α-Gi Proteins by this compound | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. Assays for Determining this compound Activity in Acellular Pertussis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays for Determining this compound Activity in Acellular Pertussis Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The CHO Cell Clustering Response to this compound: History of Its Discovery and Recent Developments in Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Discovery of Compounds Inhibiting the ADP-Ribosyltransferase Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pertussis Toxin (PTX) in Experimental Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Pertussis Toxin (PTX) in experiments, with a focus on mitigating its non-specific effects.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving PTX.
| Issue | Possible Cause(s) | Recommended Action(s) |
| High cell death or cytotoxicity | 1. PTX concentration is too high.2. Contamination of PTX stock with other bacterial components (e.g., endotoxins).3. Cell line is particularly sensitive.4. Off-target effects of the B-subunit at high concentrations. | 1. Perform a dose-response curve to determine the optimal concentration that inhibits Gi/o signaling without significant cell death. Start with a lower concentration range (e.g., 10-100 ng/mL).2. Ensure you are using a highly purified preparation of PTX. If unsure, consider purchasing from a different vendor or purifying your stock.3. Review the literature for protocols using your specific cell line. If information is unavailable, conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to find the optimal incubation time.4. Include a control with the PTX B-subunit alone to assess its contribution to cytotoxicity. |
| Incomplete or no inhibition of Gi/o signaling | 1. Insufficient PTX concentration or incubation time.2. Inactive PTX.3. Incorrect storage or handling of PTX.4. The signaling pathway under investigation is not Gi/o-dependent. | 1. Increase the PTX concentration and/or incubation time. Overnight incubation (16-24 hours) is often required for complete ADP-ribosylation.[1]2. Verify the activity of your PTX stock using a functional assay (see Experimental Protocols section).3. Store PTX at 2-8°C and avoid freeze-thaw cycles. Reconstitute as per the manufacturer's instructions.[2]4. Confirm that your receptor of interest couples to Gi/o proteins. Run a positive control with a known Gi/o-coupled receptor in your system. |
| Unexpected or off-target effects observed | 1. Non-specific effects of the PTX B-subunit.2. PTX-induced changes in gene expression.3. Contamination of the PTX preparation. | 1. The B-subunit of PTX can activate signaling pathways independently of the A-subunit's enzymatic activity, particularly in immune cells like T-cells.[3][4] Use a genetically inactivated PTX mutant (e.g., PTX-9K/129G) as a negative control to distinguish between enzymatic and B-subunit effects.2. PTX has been shown to upregulate the expression of immune and inflammatory genes.[5] Consider performing transcriptomic analysis to identify PTX-induced gene expression changes in your model system.3. Ensure the purity of your PTX preparation. Endotoxin contamination can be a significant confounding factor. |
| Inconsistent results between experiments | 1. Variability in cell passage number or health.2. Inconsistent PTX preparation and handling.3. Subjectivity in assay readout. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.2. Prepare fresh dilutions of PTX for each experiment from a properly stored stock solution. Ensure consistent incubation times and conditions.3. For assays like the CHO cell clustering assay, have the scoring performed by multiple blinded observers to ensure objectivity.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an AB5-type exotoxin. The B-subunit (B-oligomer) binds to glycoconjugates on the cell surface, facilitating the entry of the enzymatically active A-subunit (A-protomer or S1). Inside the cell, the S1 subunit catalyzes the ADP-ribosylation of the alpha subunit of inhibitory G-proteins (Gi/o). This modification uncouples the G-proteins from their receptors, preventing them from inhibiting adenylyl cyclase and leading to an increase in intracellular cAMP levels.[8][9]
Q2: What are the common non-specific effects of PTX?
A2: Non-specific effects can be due to the enzymatic activity of the A-subunit on unintended pathways or the independent actions of the B-subunit. These can include leukocytosis (an increase in white blood cells), histamine (B1213489) sensitization, hypoglycemia due to increased insulin (B600854) secretion, and modulation of the immune system.[9] The B-subunit can also trigger signaling cascades in certain cell types, such as T-cells, independent of Gi/o inhibition.[3][4]
Q3: How can I be sure the effects I am observing are due to Gi/o inhibition?
A3: The best approach is to use appropriate controls. A genetically inactivated PTX mutant, which has a non-functional A-subunit but an intact B-subunit, is an excellent negative control. This will help you differentiate between effects caused by the enzymatic ADP-ribosylation of Gi/o proteins and those caused by the B-subunit's binding to the cell surface. Additionally, you can perform rescue experiments by expressing a PTX-resistant mutant of the Gαi subunit.[1]
Q4: What is the recommended concentration and incubation time for PTX treatment?
A4: The optimal concentration and incubation time are cell-type dependent. A common starting point is 50-200 ng/mL for 16-24 hours.[1] However, it is crucial to perform a dose-response and time-course experiment for your specific cell line and endpoint to determine the optimal conditions.
Q5: Is the effect of PTX reversible?
A5: The ADP-ribosylation of the Gαi/o subunit is a covalent modification and is considered irreversible. Cellular recovery from PTX treatment requires the synthesis of new Gαi/o proteins. This process can take hours to days, depending on the cell type's protein synthesis rate. For most experimental timelines, the effect of PTX can be considered permanent.
Q6: How should I store and handle PTX?
A6: PTX should be stored at 2-8°C. Do not freeze the reconstituted toxin.[2] It is a potent toxin and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat, in a biosafety cabinet.[10][11] Always consult your institution's safety guidelines for handling potent biological toxins.
Q7: Are there any alternatives to PTX for inhibiting Gi/o signaling?
A7: Yes, a recently identified toxin called OZITX has been shown to inhibit Gαi/o proteins as well as Gαz, which is insensitive to PTX.[12][13][14][15] Using PTX and OZITX in parallel can help to dissect the specific roles of different inhibitory G-protein subunits.[12][13][14][15]
Quantitative Data Summary
Table 1: In Vitro Effective Concentrations of this compound
| Assay | Cell Type | Effective Concentration | Observation | Reference |
| CHO Cell Clustering | Chinese Hamster Ovary (CHO) | 0.01 - 10 ng/mL | Morphological clustering | [6][7] |
| cAMP Accumulation | CHO-CRE reporter cells | ~0.2 IU/mL | Increased cAMP levels | [16] |
| Cell Viability | CHO cells | 0.01 - 10 ng/mL | No effect on viability or proliferation | [7] |
Table 2: In Vivo Effective Doses of this compound in Mice
| Effect | Administration Route | Effective Dose | Observation | Reference |
| Histamine Sensitization | Intraperitoneal (i.p.) | 0.5 ng/mouse | 50% sensitization to histamine | [11] |
| Leukocytosis | Intraperitoneal (i.p.) | 8 - 40 ng/mouse | Increased white blood cell count | [11] |
| Increased Insulin Secretion | Intraperitoneal (i.p.) | 2 ng/mouse | Potentiation of insulin secretion | [11] |
| Lethal Dose (LD50) | Intraperitoneal (i.p.) | 18 µg/kg | 50% mortality | [10] |
Experimental Protocols
Protocol 1: Chinese Hamster Ovary (CHO) Cell Clustering Assay
This assay is a sensitive method to determine the biological activity of PTX.
Materials:
-
Chinese Hamster Ovary (CHO-K1) cells
-
F-12K Medium with 10% Fetal Bovine Serum (FBS) for routine culture
-
F-12K Medium with 1% heat-inactivated FBS for the assay
-
This compound (PTX) stock solution
-
96-well tissue culture plates
-
Giemsa stain
-
Methanol for fixing
Procedure:
-
Culture CHO-K1 cells in F-12K medium with 10% FBS.
-
Plate the cells in a 96-well plate at a density of 2.5 x 10^4 cells/mL in F-12K medium containing 1% heat-inactivated FBS.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of your PTX sample and a reference standard in the assay medium.
-
Add the PTX dilutions to the wells in duplicate. Include a negative control (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the medium and fix the cells with methanol.
-
Stain the cells with a 2% Giemsa stain solution for 20 minutes.
-
Observe the cells under a light microscope. PTX-treated cells will form distinct clusters, while control cells will be evenly dispersed.[6][7]
-
Score the clustering response. A common scoring system is: 2 for a strong clustering effect, 1 for a partial effect, and 0 for no clustering. The scores from duplicate wells can be summed. A score of 3 or 4 is typically considered positive.[6][7]
Protocol 2: In Vitro ADP-Ribosylation Assay
This biochemical assay directly measures the enzymatic activity of the PTX S1 subunit.
Materials:
-
Purified Gi/o alpha subunit or a peptide containing the PTX ADP-ribosylation site
-
Recombinant PTX S1 subunit
-
[32P]NAD+ (radioactive nicotinamide (B372718) adenine (B156593) dinucleotide)
-
ADP-ribosylation buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM dithiothreitol, 10 mM thymidine)
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Set up the ADP-ribosylation reaction in a microcentrifuge tube. A typical reaction might contain:
-
Purified Gi/o alpha subunit (e.g., 1-5 µg)
-
Activated PTX S1 subunit (pre-incubation with ATP and DTT may be required for some preparations)
-
[32P]NAD+ (e.g., 1-10 µCi)
-
ADP-ribosylation buffer to a final volume of 20-50 µL.
-
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
A band corresponding to the molecular weight of the Gi/o alpha subunit will indicate successful ADP-ribosylation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action.
Caption: General workflow for a this compound experiment.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. This compound Utilizes Proximal Components of the T-Cell Receptor Complex To Initiate Signal Transduction Events in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound utilizes proximal components of the T-cell receptor complex to initiate signal transduction events in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. The CHO Cell Clustering Response to this compound: History of Its Discovery and Recent Developments in Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. thenativeantigencompany.com [thenativeantigencompany.com]
- 10. sc.edu [sc.edu]
- 11. unthsc.edu [unthsc.edu]
- 12. researchgate.net [researchgate.net]
- 13. OZITX, a this compound-like protein for occluding inhibitory G protein signalling including Gαz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.monash.edu [research.monash.edu]
- 15. Item - OZITX, a this compound-like protein for occluding inhibitory G protein signalling including Gαz. - La Trobe - Figshare [opal.latrobe.edu.au]
- 16. mdpi.com [mdpi.com]
Navigating Lot-to-Lot Variability of Commercial Pertussis Toxin: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The inherent variability between different lots of commercially available pertussis toxin (PTx) presents a significant challenge in experimental reproducibility and data interpretation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers navigate these challenges, ensuring more consistent and reliable experimental outcomes.
Frequently Asked questions (FAQs)
Q1: What is this compound and why is lot-to-lot variability a concern?
A1: this compound is a key virulence factor of Bordetella pertussis, the bacterium that causes whooping cough.[1][2] It is an AB5-type toxin, composed of an enzymatically active A-subunit (S1) and a cell-binding B-oligomer.[3] The S1 subunit ADP-ribosylates the α-subunit of inhibitory G-proteins (Gi/o), disrupting downstream signaling pathways.[4][5] This activity is crucial for its pathogenic effects and its use as a research tool.[6][7]
Lot-to-lot variability is a major concern because inconsistencies in toxin activity can lead to significant variations in experimental results, making it difficult to compare data across experiments and laboratories. This variability can arise from differences in purification methods, storage conditions, and the inherent biological nature of the toxin.
Q2: What are the common assays to measure this compound activity?
A2: The most common assays for determining PTx activity are:
-
Chinese Hamster Ovary (CHO) cell clustering assay: This is a widely used in vitro bioassay based on the morphological change (clustering) of CHO cells in response to active PTx.[6][8][9]
-
ADP-ribosylation assay: This biochemical assay directly measures the enzymatic activity of the S1 subunit by quantifying the transfer of ADP-ribose to a substrate.[4]
-
In vivo histamine (B1213489) sensitization test (HIST): This in vivo assay measures the ability of PTx to sensitize mice to the lethal effects of histamine.[10][11]
Q3: How are the activity units of this compound determined and what do they mean?
A3: this compound activity is often expressed in International Units (IU). These units are typically calibrated against an international reference standard, such as those provided by the World Health Organization (WHO).[6][12] The unitage can differ depending on the assay used for calibration (e.g., CHO cell clustering assay vs. HIST).[12][13] It is crucial to note the specific assay and reference standard used when comparing the activity of different lots.
Troubleshooting Guides
CHO Cell Clustering Assay
Issue: High variability or inconsistent results in the CHO cell clustering assay.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Line Health and Passage Number | Ensure CHO cells are healthy, free from contamination, and within a consistent, low passage number range. High passage numbers can lead to altered cell morphology and response to PTx. |
| Inconsistent Seeding Density | Precisely control the number of cells seeded per well. Uneven cell distribution can lead to variable clustering patterns. |
| Subjective Scoring of Clustering | Develop a standardized, objective scoring system with clear visual criteria for different levels of clustering. Blinded scoring by a second individual is recommended to reduce bias.[6] |
| Reagent Variability (e.g., serum) | Use a single, pre-tested lot of fetal bovine serum (FBS) for the duration of a study to minimize variability in growth factors and other components that could affect cell growth and clustering. |
| Interference from Non-Toxin Materials | If testing samples other than purified PTx (e.g., vaccine preparations), be aware of potential interference from adjuvants or other components that can be cytotoxic to CHO cells.[14] |
ADP-Ribosylation Assay
Issue: Low or no detectable ADP-ribosylation activity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Toxin | Verify the activity of the PTx lot using a positive control with known activity. Improper storage or handling can lead to loss of enzymatic function. |
| Sub-optimal Assay Conditions | Optimize assay parameters such as incubation time, temperature, and concentrations of NAD+ and the substrate peptide. The sensitivity of the assay can be increased by extending the incubation time.[4] |
| Degradation of Reagents | Ensure the integrity of all reagents, particularly NAD+ and the peptide substrate, which can be prone to degradation. Store reagents at the recommended temperatures. |
| Presence of Inhibitors | Ensure that buffers and solutions used are free from inhibitors of ADP-ribosyltransferases. |
General Troubleshooting
Issue: Discrepancy between the stated activity on the vial and observed experimental results.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Different Assay Used for Potency Determination | The manufacturer may have used a different assay (e.g., HIST) to determine the activity, which may not directly correlate with the activity in your specific in vitro assay.[13] |
| Improper Reconstitution and Storage | Reconstitute the lyophilized toxin precisely according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Aliquot the reconstituted toxin for single-use to maintain activity. |
| Adsorption to Surfaces | This compound can adsorb to plastic and glass surfaces. Use low-protein-binding tubes and pipette tips to minimize loss of toxin. |
Quantitative Data on Lot-to-Lot Variability
The following table summarizes representative data illustrating the variability in this compound activity across different reference preparations and assays. This highlights the importance of using a consistent reference standard and assay for reliable results.
| Reference Preparation | Assay | Assigned Potency (IU/ampoule) | Source |
| JNIH-5 (1st WHO IS) | HIST & CHO cell assay | 10,000 | [13] |
| 15/126 (2nd WHO IS) | HIST | 1,881 | [12] |
| 15/126 (2nd WHO IS) | CHO cell clustering assay | 680 | [12] |
| Ph. Eur. BRP batch 2 | CHO cell clustering assay | 130 | [15] |
Note: IS = International Standard, BRP = Biological Reference Preparation.
Experimental Protocols
CHO Cell Clustering Assay Protocol
This protocol provides a general framework. Specific details may need to be optimized for your laboratory conditions.
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO-K1) cells in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Trypsinize and resuspend CHO cells in fresh medium. Count the cells and adjust the concentration to 2.5 x 10^4 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight to allow for cell attachment.
-
Toxin Preparation and Addition: Prepare serial dilutions of the this compound lot and a reference standard of known activity in the cell culture medium. Remove the old medium from the cells and add 100 µL of the toxin dilutions to the respective wells. Include a negative control (medium only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Scoring: Observe the cells under an inverted microscope. Score the degree of cell clustering in each well based on a pre-defined scoring system (e.g., 0 = no clustering, 4 = maximal clustering). The endpoint is typically the highest dilution of the toxin that causes a defined level of clustering.[8]
ADP-Ribosylation Assay Protocol (HPLC-based)
This protocol is based on the principle of measuring the enzymatic transfer of ADP-ribose from NAD+ to a synthetic peptide substrate.[4]
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM DTT). Add the synthetic peptide substrate (e.g., a peptide corresponding to the C-terminus of Giα) and NAD+ to the buffer.
-
Enzyme Reaction: Add a known amount of the this compound lot to the reaction mixture. For a standard curve, use serial dilutions of a reference standard. Incubate the reaction at 30°C for a defined period (e.g., 1-4 hours).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
HPLC Analysis: Analyze the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC). The ADP-ribosylated peptide will have a different retention time than the unmodified peptide.
-
Quantification: Quantify the amount of ADP-ribosylated peptide by measuring the area under the corresponding peak in the chromatogram. Calculate the activity of the toxin lot relative to the reference standard.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits G-protein signaling.
Experimental Workflow for Assessing PTx Lot-to-Lot Variability
Caption: Workflow for comparing the activity of different PTx lots.
Troubleshooting Logic for Inconsistent CHO Cell Clustering
Caption: Troubleshooting logic for the CHO cell clustering assay.
References
- 1. Assays for Determining this compound Activity in Acellular Pertussis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays for Determining this compound Activity in Acellular Pertussis Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A quantitative analysis for the ADP-ribosylation activity of this compound: an enzymatic-HPLC coupled assay applicable to formulated whole cell and acellular pertussis vaccine products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADP-Ribosylation of α-Gi Proteins by this compound | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. In Vivo Models and In Vitro Assays for the Assessment of this compound Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The CHO Cell Clustering Response to this compound: History of Its Discovery and Recent Developments in Its Use | MDPI [mdpi.com]
- 9. The CHO Cell Clustering Response to this compound: History of Its Discovery and Recent Developments in Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved protocols for histamine sensitization testing of acellular pertussis vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Progress and challenges in the replacement of the Histamine Sensitisation Test (HIST) | NC3Rs [nc3rs.org.uk]
- 12. In Vivo Models and In Vitro Assays for the Assessment of this compound Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Establishment of this compound BRP batch 2 for CHO clustering assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Pertussis Toxin Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of pertussis toxin (PTx) in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (PTx)?
This compound is an AB-type toxin. The B-oligomer of PTx binds to carbohydrate-containing receptors on the cell surface, facilitating the entry of the enzymatically active A-protomer into the cytosol.[1] The A-protomer then ADP-ribosylates the α-subunits of inhibitory G-proteins (Gi/o), preventing them from interacting with their G-protein coupled receptors (GPCRs). This uncoupling disrupts the normal signaling cascade, leading to a variety of cellular effects.[1]
Q2: What are the common cytotoxic effects of PTx in primary cell cultures?
The cytotoxic effects of PTx can vary depending on the cell type and the concentration of the toxin. Common effects include changes in cell morphology, detachment from the culture surface, and ultimately, cell death. For example, in some cell types, PTx can induce rounding and clustering.
Q3: What are the recommended working concentrations of PTx for different primary cell types?
Determining the optimal, non-cytotoxic concentration of PTx is critical for successful experiments. The table below summarizes some reported concentrations from the literature. It is important to note that the ideal concentration should be determined empirically for each specific primary cell type and experimental condition.
| Primary Cell Type | Toxin Concentration | Observed Effect | Citation |
| Mixed Brain Cells (Neuronal & Glial) | 7 ng/ml | IC50 for inhibition of norepinephrine-stimulated inositol (B14025) phosphate (B84403) formation | |
| Primary Microglia | 50 ng/ml | Not toxic; inhibits LPS-stimulated proliferation | [2] |
| Primary Microglia | 125 pg/ml | Minimal morphological changes | [2] |
Q4: How can I reduce the cytotoxicity of PTx in my experiments?
Several strategies can be employed to minimize PTx-induced cytotoxicity:
-
Detoxification: Chemical detoxification methods can reduce the toxicity of PTx. Common methods include treatment with glutaraldehyde, formaldehyde, or hydrogen peroxide. These treatments cross-link amino acid residues, primarily in the B-oligomer, which can reduce the toxin's ability to bind to and enter cells.
-
Genetically Detoxified PTx: Recombinant forms of PTx with mutations in the catalytic A-subunit are available. These mutants lack ADP-ribosyltransferase activity and are therefore significantly less toxic.
-
Titration of Toxin Concentration: Perform a dose-response curve to determine the lowest effective concentration of PTx that achieves the desired biological effect without causing significant cytotoxicity.
-
Incubation Time: Minimize the incubation time with PTx to the shortest duration necessary to achieve the desired effect.
-
High-Quality Reagents: Use highly purified PTx to avoid confounding effects from other bacterial components.
Q5: Are there alternatives to PTx for inhibiting Gi/o protein signaling?
While PTx is a widely used tool, other pharmacological inhibitors of Gi/o signaling pathways can be considered, depending on the specific research question. These may include small molecule inhibitors targeting specific downstream effectors of Gi/o signaling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of cell death observed even at low PTx concentrations. | - Primary cells are highly sensitive to the specific batch of PTx.- Contamination of the PTx stock with other cytotoxic substances.- Suboptimal cell culture conditions (e.g., unhealthy cells are more susceptible to toxins). | - Perform a new titration with a wider range of dilutions (e.g., starting from pg/ml concentrations).- Use a fresh, certified high-purity vial of PTx.- Ensure primary cells are healthy and in a logarithmic growth phase before treatment.- Pre-screen different lots of PTx for the lowest cytotoxicity. |
| Inconsistent results between experiments. | - Variability in the health and density of primary cell cultures.- Inconsistent incubation times with PTx.- Freeze-thaw cycles of the PTx stock, leading to loss of activity or aggregation. | - Standardize cell seeding density and ensure consistent cell health across experiments.- Precisely control the duration of PTx exposure.- Aliquot PTx upon receipt and avoid repeated freeze-thaw cycles. |
| No observable effect of PTx, even at high concentrations. | - Inactivation of the PTx due to improper storage or handling.- The specific primary cell type may be resistant to PTx.- The downstream signaling pathway being measured is not regulated by Gi/o proteins in that cell type. | - Verify the activity of the PTx stock using a sensitive cell line known to respond to PTx (e.g., CHO cells).- Confirm the expression of PTx receptors and Gi/o proteins in your primary cell type.- Use a positive control to ensure the assay for the downstream effect is working correctly. |
| Difficulty in reproducing published results. | - Differences in primary cell isolation and culture protocols.- Variations in the source and purity of PTx.- Subtle differences in experimental conditions (e.g., media composition, serum concentration). | - Carefully review and replicate the cell culture and experimental protocols from the original publication.- If possible, obtain PTx from the same supplier as the original study.- Contact the authors of the original publication for clarification on their methods. |
Experimental Protocols
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Treat the cells with a range of PTx concentrations for the desired incubation period. Include untreated control wells.
-
Following incubation, add MTT reagent (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
During this time, viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
2. LDH (Lactate Dehydrogenase) Assay
This assay quantifies the amount of lactate (B86563) dehydrogenase released into the culture medium from damaged cells, which is an indicator of cytotoxicity.
Protocol:
-
Plate primary cells in a 96-well plate and treat with various concentrations of PTx as described for the MTT assay.
-
Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well.
-
Incubate the plate at room temperature for the time specified in the manufacturer's protocol (typically 30 minutes), protected from light.
-
The reaction produces a colored formazan product.
-
Measure the absorbance of the formazan at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.
This compound Activity Assay
ADP-Ribosylation Assay
This assay directly measures the enzymatic activity of the PTx A-subunit.
Protocol:
-
Prepare cell lysates from primary cells that have been treated with PTx.
-
Incubate the cell lysates with a reaction mixture containing a source of radiolabeled NAD (e.g., [³²P]NAD+) and a suitable substrate for ADP-ribosylation (e.g., a peptide corresponding to the C-terminus of a Giα subunit).
-
The active PTx in the lysate will catalyze the transfer of the radiolabeled ADP-ribose from NAD+ to the substrate.
-
Separate the reaction products using SDS-PAGE.
-
Visualize the radiolabeled, ADP-ribosylated substrate by autoradiography.
-
The intensity of the radioactive signal is proportional to the amount of active PTx in the sample.
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
Technical Support Center: Optimizing Pertussis Toxin Incubation Time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pertussis toxin (PTX). The following information will help you optimize incubation times for your experiments and address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it relate to incubation time?
Q2: What is a typical incubation time for this compound treatment?
A2: The optimal incubation time for PTX treatment can vary significantly depending on the cell type, the concentration of the toxin, and the specific downstream effect being measured. However, a general range is between 16 to 24 hours for many cell lines, such as Chinese Hamster Ovary (CHO) cells, to observe significant effects like cell clustering or changes in cAMP levels.[7][8][9] Some studies have reported effects as early as 3-4 hours, while others may require incubations up to 72 hours to achieve a complete block of Gi/o signaling.[8][10]
Q3: How can I determine the optimal incubation time for my specific cell line and experiment?
A3: To determine the optimal incubation time, it is highly recommended to perform a time-course experiment. This involves treating your cells with a fixed concentration of PTX and then measuring the desired downstream effect at several time points (e.g., 4, 8, 12, 16, 24, 48 hours). The optimal time will be the point at which you observe a maximal and stable effect. For example, if you are measuring the inhibition of a Gi-coupled receptor response, you would look for the incubation time that results in the most significant reduction of this response.
Troubleshooting Guide
Q1: I treated my cells with PTX, but I don't see any effect. What could be the problem?
A1: There are several potential reasons for a lack of PTX effect:
-
Insufficient Incubation Time: The incubation period may have been too short for the toxin to exert its full effect. Consider extending the incubation time based on the typical ranges mentioned and what is known for your specific cell type.
-
Toxin Concentration: The concentration of PTX used might be too low. It is advisable to perform a dose-response curve to determine the optimal concentration for your experimental system.
-
Cell Type Resistance: Some cell lines may be less sensitive to PTX.
-
Inactive Toxin: Ensure that the PTX is active and has been stored correctly.
-
Downstream Assay Sensitivity: The assay used to measure the PTX effect may not be sensitive enough to detect the changes.
Q2: I am observing cell death after PTX treatment. What should I do?
A2: While PTX is generally not considered cytotoxic, high concentrations or very long incubation times could potentially lead to adverse effects in some cell types.[8] If you observe significant cell death:
-
Reduce PTX Concentration: Titrate the toxin to a lower effective concentration.
-
Shorten Incubation Time: Determine the minimum time required to achieve the desired effect.
-
Check for Contaminants: Ensure your PTX preparation is pure and free of other toxic substances.
-
Cell Health: Confirm that your cells are healthy and not overly confluent before treatment.
Q3: The effect of PTX seems to be diminishing over time in my long-term experiment. Why is this happening?
A3: The effect of PTX can be transient in actively dividing cells. As cells proliferate, the ADP-ribosylated Gi/o proteins are diluted out, and newly synthesized proteins will be functional. For long-term studies, it may be necessary to re-administer PTX or use a cell line with a slower division rate.
Data Presentation
Table 1: Time-Course of this compound Effects on Cellular Responses
| Time Point | Effect on Gi/o Proteins | Effect on cAMP Levels | Observable Cellular Response (e.g., CHO cell clustering) | Reference |
| 2-4 hours | Partial ADP-ribosylation | Initial increase in basal or agonist-stimulated cAMP | Minimal to no clustering | [8] |
| 6-12 hours | Significant ADP-ribosylation | Substantial increase in cAMP | Onset of cell clustering | [8][11] |
| 16-24 hours | Near-complete ADP-ribosylation | Maximal cAMP accumulation | Pronounced cell clustering | [7][8][9] |
| 48-72 hours | Complete ADP-ribosylation of susceptible Gi/o proteins | Sustained high levels of cAMP | Stable, complete clustering | [10] |
Experimental Protocols
Protocol 1: Determination of Optimal PTX Incubation Time using a cAMP Accumulation Assay
This protocol provides a framework for determining the optimal incubation time of PTX by measuring its effect on forskolin-stimulated cAMP accumulation.
Materials:
-
Cell line of interest (e.g., CHO cells)
-
Cell culture medium and supplements
-
This compound (PTX)
-
cAMP assay kit (e.g., ELISA or TR-FRET based)
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
PTX Treatment (Time-Course):
-
Prepare a working solution of PTX at a concentration known to be effective (e.g., 100 ng/mL).[7]
-
Treat separate sets of wells with PTX for varying durations (e.g., 4, 8, 12, 16, 24, 48 hours) prior to the assay. Include a set of untreated control wells for each time point.
-
-
cAMP Accumulation Assay:
-
At each time point, wash the cells with a serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period as recommended by your cAMP assay kit manufacturer.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for a defined period (e.g., 15-30 minutes).[7]
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Calculate the fold-change in cAMP levels in PTX-treated cells compared to untreated controls at each time point.
-
Plot the fold-change in cAMP as a function of incubation time. The optimal incubation time is the point at which the potentiation of forskolin-stimulated cAMP accumulation reaches a plateau.
-
Protocol 2: CHO Cell Clustering Assay for PTX Activity
This assay is a qualitative or semi-quantitative method to assess the biological activity of PTX.
Materials:
-
Chinese Hamster Ovary (CHO) cells
-
F-12K Medium with 10% Fetal Bovine Serum
-
This compound (PTX)
-
96-well tissue culture plates
-
Microscope
Procedure:
-
Cell Seeding: Plate CHO cells in a 96-well plate at a density of approximately 2.5 x 10^4 cells/mL and allow them to adhere overnight.[9]
-
PTX Treatment:
-
Prepare serial dilutions of your PTX sample.
-
Add the PTX dilutions to the wells containing the CHO cells. Include a negative control (vehicle only).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.[8][9]
-
Observation:
-
Examine the cells under an inverted microscope.
-
Untreated CHO cells will appear spread out and evenly distributed across the well.
-
CHO cells treated with active PTX will exhibit a characteristic clustered or clumped morphology.[12]
-
-
Scoring (Semi-quantitative): The degree of clustering can be scored visually. The endpoint is often the highest dilution of PTX that still causes observable clustering.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Figure 3 from Gi/o Protein-Dependent and -Independent Actions of this compound (PTX) | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. thenativeantigencompany.com [thenativeantigencompany.com]
- 6. In Vivo Models and In Vitro Assays for the Assessment of this compound Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The CHO Cell Clustering Response to this compound: History of Its Discovery and Recent Developments in Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Time course of action of this compound to block the inhibition of stimulated insulin release by norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Exploits Specific Host Cell Signaling Pathways for Promoting Invasion and Translocation of Escherichia coli K1 RS218 in Human Brain-derived Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
troubleshooting inconsistent results in pertussis toxin experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in pertussis toxin (PTX) experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
Proper storage and handling are critical for maintaining the stability and activity of PTX. Upon receipt, lyophilized PTX should be stored at -20°C.[1] Once reconstituted, it should be apportioned into working aliquots and stored at 2°C to 8°C for up to six months.[2] Crucially, do not freeze reconstituted PTX suspensions. [2] When preparing solutions, it's important to note that PTX is relatively insoluble, so gentle mixing is required to ensure a uniform suspension before taking aliquots.[2] Avoid sterile filtering the suspension.[2] For safety, always handle PTX in a certified biosafety cabinet or chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[3][4]
Q2: I'm observing significant lot-to-lot variability with my PTX. Why is this happening and what can I do?
Lot-to-lot variability in the activity of commercially available PTX is a known issue.[5] This variability can stem from differences in the purification and manufacturing processes. To mitigate the impact of this on your experiments, it is recommended to determine the optimal dosage for each new lot before beginning your main experiments.[5] Additionally, using an international reference standard, such as those provided by the National Institute for Biological Standards and Control (NIBSC), can help in calibrating your assays and ensuring consistency across experiments.[6][7]
Q3: What are the primary safety precautions I should take when working with PTX?
This compound is a potent biological toxin and requires careful handling.[8] All work with PTX should be performed in a certified biosafety cabinet or fume hood to avoid aerosol exposure.[4] Appropriate PPE, including a lab coat, gloves, and safety glasses, must be worn.[3] It is highly recommended that all personnel handling PTX have a current immunization for pertussis.[9] In case of a spill, the area should be decontaminated with a 10% bleach solution for at least 30 minutes.[4][8] Ethanol and some other common disinfectants are not effective at inactivating PTX.[4][8] All contaminated waste should be disposed of as hazardous waste.[3]
Troubleshooting Guides
CHO Cell Clustering Assay
The Chinese Hamster Ovary (CHO) cell clustering assay is a widely used method for determining PTX activity.[6] However, it is prone to variability.[6][10]
Q4: My CHO cells are not showing the expected clustering pattern after PTX treatment. What could be the issue?
Several factors could lead to a lack of clustering:
-
Inactive Toxin: The PTX may have lost activity due to improper storage or handling. Ensure you are following the recommended storage conditions (2-8°C for reconstituted toxin, no freezing).[2]
-
Incorrect Toxin Concentration: The concentration of PTX may be too low. The lowest concentration that typically produces a clustered growth pattern is around 0.03 ng/mL, but this can vary.[2] It's advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and toxin lot.
-
Cell Culture Conditions: The health and density of your CHO cells are crucial. Ensure cells are healthy and seeded at a consistent density. The assay is typically performed on a monolayer of CHO cells.[11]
-
Interfering Substances: If you are testing vaccine formulations, components like aluminum adjuvants can be cytotoxic to CHO cells and interfere with the assay.[12] Modified protocols, such as the "Indirect Method" which uses a porous barrier, may be necessary.[12]
Q5: I'm seeing inconsistent clustering results between replicate wells and experiments. How can I improve reproducibility?
Inconsistency is a common challenge with the CHO cell clustering assay.[13][14][15] Here are some ways to improve reproducibility:
-
Standardize Scoring: The subjective nature of visually scoring cell clustering is a major source of variability.[13][14][15] To mitigate this, it is recommended that at least two technicians score the clustering, with one being blinded to the sample identity.[6]
-
Automated Imaging and Analysis: To eliminate subjectivity, consider using automated imaging systems and software to quantify cell clustering. An alternative is to use an impedance-based instrument which can provide an objective measurement of the PTX-induced effect in as little as 3-4 hours.[13][14]
-
Consistent Protocols: Ensure all experimental parameters, such as cell seeding density, incubation times, and media composition, are kept consistent between experiments.[10]
-
Use of Reference Standards: Include a calibrated PTX reference standard in every assay to normalize the results and account for inter-assay variability.[11]
ADP-Ribosylation Assay
This biochemical assay measures the enzymatic activity of the S1 subunit of PTX, which involves the transfer of an ADP-ribose group to a target G-protein.[16][17]
Q6: My ADP-ribosylation assay is showing low or no signal. What are the possible causes?
-
Inactive Toxin: As with other assays, improper storage can lead to a loss of PTX activity.
-
Substrate Issues: The G-protein substrate may be degraded or in a conformation that is not accessible to the toxin. Ensure the purity and integrity of your substrate. The S1 subunit of PTX specifically recognizes the C-terminal cysteine of Gαi/o subunits.[16]
-
Need for Activation: For assays using purified G-proteins, the PTX may need to be activated.[2]
-
Assay Conditions: The buffer conditions, NAD+ concentration, and incubation time can all affect the efficiency of the reaction. Optimize these parameters for your specific assay setup.
Q7: There is high background signal in my negative control for the ADP-ribosylation assay. How can I reduce it?
High background can be caused by non-specific binding or the presence of other enzymes with ADP-ribosyltransferase activity in your sample. Consider including inhibitors of other ADP-ribosyltransferases if you are using complex samples like cell lysates.[18] Ensure that your detection reagents are specific for ADP-ribosylation.
In Vivo Experiments
In vivo assays, such as the histamine (B1213489) sensitization test (HIST) and the leukocytosis promotion test, are used to assess the biological activity of PTX.[16] These assays are known for their high variability.[16][19][20]
Q8: My in vivo experiment results are highly variable between animals and experimental groups. What are the contributing factors?
The inherent biological variability in animal models is a significant contributor to inconsistent results.[20] Key factors include:
-
Animal Characteristics: The species, strain, age, and sex of the animals can all influence their response to PTX.[16]
-
Experimental Protocol: Differences in the experimental protocol, such as the dose of histamine, the timing of challenges, and the inclusion of controls, can lead to different outcomes.[16]
-
Environmental Factors: The housing conditions and health status of the animals can also impact the results.
To improve consistency, it is crucial to standardize the animal model and experimental protocol as much as possible. Using a sufficient number of animals per group is also important to achieve statistical significance.
Data Presentation
Table 1: Troubleshooting Common Issues in the CHO Cell Clustering Assay
| Issue | Possible Cause | Recommended Solution |
| No cell clustering | Inactive PTX | Verify storage and handling. Perform a dose-response with a new vial or lot. |
| Incorrect PTX concentration | Optimize PTX concentration for your cell line and toxin lot. | |
| Unhealthy cells | Ensure cells are in the exponential growth phase and seeded at a consistent density. | |
| Inconsistent clustering | Subjective scoring | Implement a blinded scoring system with multiple observers or use an automated imaging system.[6][13] |
| Edge effects in plate | Avoid using the outer wells of the microplate or ensure proper humidification during incubation. | |
| Pipetting errors | Use calibrated pipettes and ensure proper mixing of reagents. | |
| Cell death | Cytotoxic components | If testing vaccines, use modified protocols to avoid adjuvant-induced cytotoxicity.[11][12] |
| High PTX concentration | Perform a dose-response curve to find a non-toxic, effective concentration. |
Table 2: Factors Contributing to Variability in In Vivo PTX Experiments
| Factor | Source of Variability | Mitigation Strategy |
| Animal Model | Species, strain, age, sex | Standardize the animal model used across all experiments.[16] |
| Protocol | Dosing, timing, challenge agents | Adhere to a strict, standardized experimental protocol.[16] |
| Environment | Housing, diet, health status | Maintain consistent and optimal animal husbandry conditions. |
| PTX Reagent | Lot-to-lot variability | Characterize each new lot of PTX and use a reference standard.[5] |
Experimental Protocols
Protocol 1: Standardized CHO Cell Clustering Assay
-
Cell Seeding: Seed CHO cells in a 96-well microplate at a density of 1 x 10^4 cells per well in 200 µL of culture medium. Incubate for 24 hours to allow for cell attachment and formation of a monolayer.[21]
-
Toxin Preparation: Prepare serial dilutions of the PTX standard and test samples in culture medium.
-
Toxin Addition: Remove the old medium from the wells and add 25 µL of the diluted PTX or control samples to the appropriate wells.[21]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.[21]
-
Observation: Examine the cells under a microscope for the characteristic clustering pattern. The endpoint is the highest dilution of the toxin that causes clustering.[21]
-
Scoring: Score the clustering effect. A common scoring system is a scale from 0 (no clustering) to 4 (maximum clustering).[13]
Protocol 2: In Vitro ADP-Ribosylation Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the G-protein substrate (e.g., a synthetic peptide corresponding to the C-terminus of Gαi3), NAD+, and reaction buffer.[17]
-
PTX Activation (if necessary): If using purified G-proteins, pre-activate the PTX according to established protocols.[2]
-
Initiate Reaction: Add the PTX sample to the reaction mixture to initiate the ADP-ribosylation reaction.
-
Incubation: Incubate the reaction at 20°C for a set period (e.g., 5 hours). The assay is linear over this time for PTX concentrations between 0.0625 and 4.0 µg/mL.[17]
-
Stop Reaction: Stop the reaction by adding a suitable reagent, such as a solution containing a PARP inhibitor.
-
Detection: Detect the ADP-ribosylated product. This can be done using various methods, such as HPLC with a fluorescently tagged substrate, or by Western blot using an antibody that recognizes ADP-ribose.[17][22]
Mandatory Visualization
Caption: this compound Signaling Pathway.
Caption: CHO Cell Assay Troubleshooting Workflow.
Caption: Decision Tree for Inconsistent Results.
References
- 1. nibsc.org [nibsc.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. unthsc.edu [unthsc.edu]
- 4. research.wayne.edu [research.wayne.edu]
- 5. knowledge base and cases [listlabsinc-preview.my.site.com]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. sc.edu [sc.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Assays for Determining this compound Activity in Acellular Pertussis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Transferability study of CHO cell clustering assays for monitoring of this compound activity in acellular pertussis vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The CHO Cell Clustering Response to this compound: History of Its Discovery and Recent Developments in Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The CHO Cell Clustering Response to this compound: History of Its Discovery and Recent Developments in Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. In Vivo Models and In Vitro Assays for the Assessment of this compound Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A quantitative analysis for the ADP-ribosylation activity of this compound: an enzymatic-HPLC coupled assay applicable to formulated whole cell and acellular pertussis vaccine products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. mdpi.com [mdpi.com]
- 20. Variability of in vivo potency assays of whole-cell pertussis, inactivated polio, and meningococcal B vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The standardization of an assay for this compound and antitoxin in microplate culture of Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
Technical Support Center: Measuring Residual Pertussis Toxin Activity
Welcome to the Technical Support Center for challenges in measuring residual pertussis toxin (PTx) activity in acellular pertussis vaccines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the various assays used for PTx activity measurement.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately measuring residual PTx activity in acellular pertussis vaccines?
A1: The primary challenges in measuring residual PTx activity stem from several factors. These include the diversity of vaccine preparations, differences in pertussis antigen composition, and various detoxification and purification processes used by manufacturers.[1] Additionally, the presence of adjuvants, such as aluminum salts, in the final vaccine formulation can interfere with certain in vitro assays.[2][3] Ensuring a balance between sufficient detoxification to ensure safety and maintaining the immunogenicity of the pertussis toxoid (PTd) is a critical manufacturing challenge.[1][4]
Q2: Why is the histamine (B1213489) sensitization test (HIST) being replaced, and what are its main limitations?
A2: The murine histamine sensitization test (HIST) has long been the standard for detecting residual PTx toxicity.[1] However, it is being replaced due to several significant limitations. The test is a source of considerable animal suffering and raises ethical concerns.[5] Furthermore, the HIST is known for its poor reproducibility and variability, which can be influenced by factors such as mouse strain, age, and sex.[5][6] The need for a more reliable and ethical alternative has driven the development of in vitro assays.[5]
Q3: What is the principle of the Chinese Hamster Ovary (CHO) cell clustering assay, and what are its common issues?
A3: The CHO cell clustering assay is a widely used in vitro method that relies on the morphological change of CHO cells from a dispersed to a clustered growth pattern when exposed to active PTx.[7] This cellular response is dependent on the biological activity of the toxin.[8][9] Common issues with this assay include:
-
Subjectivity: The scoring of cell clustering is often observer-dependent, leading to variability.[8][9][10]
-
Incubation Time: The assay typically requires a 16-24 hour incubation period for the clustering to become clearly detectable.[8][9][10]
-
Interference: Non-toxin materials and vaccine components, particularly adjuvants, can interfere with the assay and cause cytotoxicity to the CHO cells.[2][8][9][10]
Q4: How can adjuvant interference in the CHO cell clustering assay be addressed?
A4: Two primary strategies have been developed to mitigate the cytotoxic effects of adjuvants in the CHO cell clustering assay:
-
Direct Method: This involves diluting the vaccine sample sufficiently to reduce the adverse impact of the adjuvant while ensuring the concentration of any residual PTx remains within the detection limits of the assay.[7]
-
Indirect Method: This method utilizes a porous membrane to create a barrier between the adjuvanted vaccine and the CHO cells, preventing direct contact and cytotoxicity.[3][7]
Q5: What are the advantages of biochemical assays for measuring PTx activity?
A5: Biochemical assays offer several advantages over cell-based and in vivo methods. They are generally more robust and less variable than cellular assays.[7] These assays can be designed to measure specific aspects of PTx activity, such as the enzymatic ADP-ribosyltransferase activity of the S1 subunit or the carbohydrate-binding activity of the B-oligomer.[11] This specificity can provide valuable insights into the mechanism of detoxification. However, it's important to note that measuring only one aspect, like ADP-ribosyltransferase activity, may not always correlate with the overall toxicity observed in vivo.
Troubleshooting Guides
Issue 1: High Variability in Histamine Sensitization Test (HIST) Results
Symptoms: Inconsistent outcomes (lethality or temperature drop) in mice within the same experimental group or between different experiments.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Mouse Strain and Characteristics | Different mouse strains exhibit varying sensitivity to PTx.[6] Ensure the use of a consistent and validated mouse strain, age, and sex for all experiments. Aged male mice of certain strains (e.g., CD1, ddY, C57/BL6) have shown higher sensitivity.[6] |
| Environmental Factors | Less-well-characterized environmental factors can influence the assay.[12] Standardize housing conditions, diet, and handling procedures for all animals. |
| Histamine Challenge Dose | The dose of histamine can significantly impact the outcome.[12] Carefully calibrate and consistently use the same histamine dose for all challenges. |
| Assay Protocol | Variations in the experimental protocol can lead to discrepancies. Adhere strictly to a standardized protocol, including the timing of vaccine administration and histamine challenge.[1][7] |
Issue 2: Cytotoxicity or Uninterpretable Results in the CHO Cell Clustering Assay
Symptoms: Widespread cell death observed in the microplate wells, or inability to discern specific PTx-induced clustering from non-specific cell morphology changes.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Adjuvant Interference | Aluminum-based adjuvants in the final vaccine formulation are cytotoxic to CHO cells.[2] Implement the "Indirect Method" using a porous membrane to separate the vaccine from the cells or use the "Direct Method" by sufficiently diluting the vaccine.[3][7] |
| Contamination | Bacterial or fungal contamination can cause cell death and mimic clustering. Maintain sterile technique throughout the assay. Regularly check cell cultures for signs of contamination. |
| Cell Health and Passage Number | CHO cells that are unhealthy or have been passaged too many times can respond poorly. Use cells from a specific, reliable source and maintain a consistent, limited number of passages.[2] |
| Subjective Scoring | Visual assessment of clustering can be subjective.[8][9][10] Develop a standardized scoring system with clear visual references. Consider alternative, objective readout methods like impedance-based cell analysis.[8][9][10] |
Experimental Protocols
Protocol 1: Histamine Sensitization Test (HIST) - Lethal Endpoint
Objective: To determine the presence of residual active PTx in a vaccine by observing its ability to sensitize mice to a lethal dose of histamine.[1][7]
Materials:
-
Test vaccine
-
Positive control (purified PTx)
-
Negative control (saline)
-
Histamine solution
-
Specific pathogen-free mice of a validated strain, age, and sex
Procedure:
-
Divide mice into groups for the test vaccine, positive control, and negative control.[1]
-
Administer a single dose of the respective sample (vaccine, PTx, or saline) to each mouse via the appropriate route (e.g., intraperitoneal).[7]
-
After 4-5 days, challenge each mouse with a pre-determined lethal dose of histamine.[1][7]
-
Monitor the mice for 24-48 hours and record the number of deaths in each group.[7]
-
Interpretation: Death in the positive control group validates the sensitivity of the mice. The absence of death (or a number below a specified limit) in the test vaccine group indicates an acceptable level of residual PTx activity.[1]
Protocol 2: CHO Cell Clustering Assay
Objective: To semi-quantitatively measure the activity of PTx based on its ability to induce morphological clustering of CHO cells.[2][7]
Materials:
-
Chinese Hamster Ovary (CHO-K1) cells
-
Cell culture medium (e.g., F12 with 1% heat-inactivated FBS)[9]
-
Test sample (e.g., non-adjuvanted bulk PTd)
-
Reference standard of active PTx
-
96-well tissue culture plates
-
Inverted microscope
Procedure:
-
Seed CHO cells into a 96-well plate at a density of approximately 2.5 x 10⁴ cells/mL and incubate overnight at 37°C with 5% CO₂.[8][9]
-
Prepare serial dilutions of the test sample and the PTx reference standard.
-
Add the dilutions to the wells containing the CHO cell monolayer.
-
Incubate the plate for 16-24 hours at 37°C with 5% CO₂.[8][9]
-
Observe the cells under an inverted microscope and score each well for the degree of cell clustering.[2]
-
Interpretation: The titer of PTx activity is determined by the highest dilution of the sample that still induces a positive clustering response, relative to the reference standard.[2]
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for the Histamine Sensitization Test (HIST).
Caption: Logical Relationship of Assay Challenges.
References
- 1. Assays for Determining this compound Activity in Acellular Pertussis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Transferability study of CHO cell clustering assays for monitoring of this compound activity in acellular pertussis vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Progress and challenges in the replacement of the Histamine Sensitisation Test (HIST) | NC3Rs [nc3rs.org.uk]
- 6. Improved protocols for histamine sensitization testing of acellular pertussis vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The CHO Cell Clustering Response to this compound: History of Its Discovery and Recent Developments in Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CHO Cell Clustering Response to this compound: History of Its Discovery and Recent Developments in Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.who.int [cdn.who.int]
Navigating Pertussis Toxin Assay Validation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance and troubleshooting for the validation of new pertussis toxin (PTx) assays. Whether you are developing a novel in-vitro method to replace animal testing or refining an existing protocol, this resource offers detailed experimental procedures, solutions to common challenges, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to evaluate when validating a new this compound assay?
A1: According to the principles of the ICH Q2(R1) guidelines, the validation of a new PTx assay should confirm its specificity, accuracy, precision (repeatability and intermediate precision), linearity, and range.[1] For assays intended to quantify PTx in vaccines, it's also crucial to assess the limit of detection (LOD) and limit of quantification (LOQ).
Q2: What are the most common in-vitro assays for determining this compound activity?
A2: The most established in-vitro assay is the Chinese Hamster Ovary (CHO) cell clustering assay.[2][3][4] Newer methods gaining traction include impedance-based assays that offer more objective quantification and cAMP reporter assays.[1][5][6] Biochemical assays that measure the ADP-ribosylation activity of PTx are also used.[2][7]
Q3: My CHO cells are showing cytotoxicity, not clustering. What could be the cause?
A3: Cytotoxicity in the CHO cell clustering assay is a known issue, particularly when testing final vaccine formulations.[2] Components like alum-based adjuvants can be toxic to the cells.[2] Consider using modified protocols such as the "Direct" and "Indirect" methods developed to overcome these cytotoxic effects, which may involve diluting the sample or using transwell inserts.[6]
Q4: How can I reduce the subjectivity of the CHO cell clustering assay?
A4: The subjective nature of scoring CHO cell clustering is a significant limitation.[4][5][6] To overcome this, consider transitioning to a more quantitative method. The xCELLigence Real-Time Cell Analysis system, for example, measures changes in electrical impedance as cells cluster, providing an objective "cell index" readout.[5][6] This method can detect PTx-induced effects in as little as 3-4 hours.[4][5]
Q5: Are there established reference standards for this compound?
A5: Yes, stable PTx reference preparations are available from the World Health Organization (WHO) and the European Directorate for the Quality of Medicines & HealthCare (EDQM).[2][7] For instance, the WHO International Standard for PTx (NIBSC code: 15/126) and the EDQM Biological Reference Preparation (BRP) have been calibrated in International Units (IU) for both the histamine (B1213489) sensitization test and the standardized CHO cell-clustering assay.[2][3][7]
Troubleshooting Guides
Issue 1: High Variability in Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent cell plating | Ensure a homogenous cell suspension before plating. Use a multichannel pipette for consistency and verify cell density with a cell counter. |
| Operator variability in scoring (CHO assay) | Implement a standardized scoring system with clear visual examples. Have multiple, blinded observers score the plates. Consider transitioning to an automated or impedance-based system for objective measurement.[5][6] |
| Reagent instability | Aliquot and store reagents at the recommended temperatures. Avoid repeated freeze-thaw cycles of the PTx standard and other critical reagents.[8] |
| Edge effects in microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for samples and standards. Fill the outer wells with sterile water or media. |
Issue 2: Low Sensitivity or Failure to Detect PTx
| Possible Cause | Troubleshooting Step |
| Suboptimal assay conditions | Optimize incubation times. While traditional CHO cell assays require 16-24 hours, some protocols may benefit from longer incubations up to 48 hours to enhance the clustering response.[4][5][6] |
| Degraded PTx standard | Use a fresh, properly stored, and calibrated PTx reference standard.[2][7] |
| Interference from vaccine matrix | Components in the vaccine formulation, such as adjuvants, can interfere with the assay.[2] Perform spiking experiments with a known amount of PTx standard into the vaccine matrix to assess recovery and identify matrix effects.[2] Consider sample dilution or purification steps if interference is significant. |
| Incorrect cell line or passage number | Use a validated CHO cell line (e.g., CHO-K1) and maintain a consistent passage number, as cell responsiveness can change over time.[4] |
Experimental Protocols
Standardized CHO Cell Clustering Assay
This protocol is a generalized representation. Specific details may vary based on laboratory-specific standard operating procedures.
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO-K1) cells in F12 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO2 incubator.[4]
-
Cell Plating: Seed CHO cells into a 96-well tissue culture plate at a density of 2.5 x 10^4 cells/mL in F12 medium with 1% heat-inactivated FBS. Incubate overnight to allow for cell attachment.[4]
-
Sample and Standard Preparation: Prepare serial dilutions of the test sample and a calibrated PTx reference standard in the cell culture medium.
-
Incubation: Add the diluted samples and standards to the appropriate wells in duplicate. Include negative control wells with medium only. Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[4]
-
Scoring: Observe the cell morphology under an inverted microscope. Score the degree of cell clustering. A common scoring system involves a scale where "2" represents a definite clustering effect, "1" is an equivocal response, and "0" indicates no clustering.[4] The endpoint is the highest dilution that produces a positive clustering effect.
Quantitative Data Summary: Assay Performance Characteristics
| Assay Type | Typical Range | Reported Precision (%CV) | Key Advantages | Key Limitations |
| CHO Cell Clustering Assay | Varies by lab; endpoint is a titer | Can be high due to subjectivity | Widely established, sensitive | Subjective scoring, interference from adjuvants, long incubation time.[4][5][6] |
| Impedance-Based Assay (xCELLigence) | Linear range can be established | Lower than visual scoring | Objective, real-time, faster (3-4h), higher throughput.[4][5][6] | Requires specialized equipment. |
| cAMP Reporter Assay | Linear response up to certain concentrations | Good precision reported in pre-validation studies[1] | Objective, quantitative, potential to replace in-vivo tests.[1] | Requires engineered cell lines. |
| Fetuin-ADP-Ribosylation Assay | Linear response up to 320 ng/mL[9] | Day-to-day reproducibility of 27.5% CV[9] | Applicable to final vaccine products, 96-well format.[9] | Spike recovery accuracy of 44-50% indicates potential for matrix effects.[9] |
Visualizations
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound, which involves the ADP-ribosylation of the alpha subunit of the inhibitory G-protein (Gi), leading to an increase in intracellular cAMP levels.
Caption: Mechanism of this compound action on the G-protein signaling pathway.
Experimental Workflow for a New PTx Assay Validation
This workflow outlines the key stages in validating a new this compound assay, from initial development to final implementation.
Caption: A four-phase workflow for the validation of a new this compound assay.
Logical Relationship of PTx Assay Types
This diagram illustrates the relationship between different types of this compound assays, moving from traditional in-vivo methods to modern in-vitro techniques.
Caption: Classification and relationship of different this compound assay methodologies.
References
- 1. Prevalidation of the cAMP-PTx reporter assay for quantitative assessment of this compound activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Calibration of this compound BRP batch 1 in a standardised CHO cell-based clustering assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The CHO Cell Clustering Response to this compound: History of Its Discovery and Recent Developments in Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CHO Cell Clustering Response to this compound: History of Its Discovery and Recent Developments in Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of xCELLigence real-time cell analysis to the microplate assay for this compound induced clustering in CHO cells | PLOS One [journals.plos.org]
- 7. Assays for Determining this compound Activity in Acellular Pertussis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nibsc.org [nibsc.org]
- 9. A novel 96-well in vitro assay for assessing this compound activity in the final products of acellular pertussis combination vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent degradation of pertussis toxin during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Pertussis Toxin (PTx) to prevent its degradation during experiments.
Troubleshooting Guide: Preventing this compound Degradation
This compound is a sensitive protein that can lose its activity due to improper handling and storage. The following table outlines common causes of PTx degradation and provides troubleshooting solutions.
| Observation | Potential Cause | Recommended Solution | Preventative Measures |
| Loss of PTx activity in experiments | Improper Storage Temperature | Discard the current stock and use a new, properly stored vial. | Store lyophilized PTx at -20°C or below. Store reconstituted PTx in aliquots at -20°C or below and avoid repeated freeze-thaw cycles.[1] |
| Incorrect Reconstitution | Re-evaluate the reconstitution protocol. Ensure the entire contents of the vial are dissolved gently. | Reconstitute lyophilized PTx in a suitable buffer (e.g., distilled water, saline) and handle it carefully to avoid aerosol generation.[1] Dissolve the entire vial at once rather than weighing out aliquots of the powdered form.[2] | |
| Thermal Instability | Minimize the time PTx is kept at room temperature or 37°C. | The S1 subunit of PTx is thermally unstable.[3][4][5][6] Keep PTx on ice during experimental procedures whenever possible. | |
| Proteolytic Degradation | If protease contamination is suspected, use fresh, sterile reagents and consider adding protease inhibitors. | The unfolded S1 subunit is susceptible to degradation by the 20S proteasome.[3][4][5][6] Work in a sterile environment and use aseptic techniques. | |
| Adsorption to Surfaces | Use low-protein-binding tubes and pipette tips. | PTx can adsorb to glass and plastic surfaces. Using appropriate labware can minimize this loss. | |
| Chemical Inactivation | Ensure that working solutions are free from inactivating agents like bleach. | PTx is readily inactivated by a 10% bleach solution (0.5% sodium hypochlorite) with a contact time of at least 30 minutes.[2][7][8] Standard autoclaving will also inactivate the toxin.[7] Ethanol is not an effective disinfectant for inactivating PTx.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, lyophilized this compound should be stored at -20°C.[1] Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or below to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
Q2: How should I reconstitute lyophilized this compound?
A2: Gently tap the vial to ensure the powder is at the bottom.[1] Reconstitute the entire contents of the vial with a suitable solvent like sterile distilled water, saline, or a buffer.[1] Care should be taken to avoid generating aerosols during this process.[9] It is advisable to handle the toxin within a certified chemical fume hood or biosafety cabinet.[2][8][9]
Q3: My experiment requires incubating cells with PTx at 37°C. How can I minimize toxin degradation?
A3: The catalytic S1 subunit of PTx is known to be thermally unstable at 37°C.[3] While incubation at this temperature is necessary for cellular uptake and activity, you can minimize degradation by:
-
Preparing fresh dilutions of PTx for each experiment.
-
Minimizing the pre-incubation time of the toxin at 37°C before adding it to the cells.
-
Including appropriate controls in your experiment to verify toxin activity.
Q4: Can I use protease inhibitors in my experiments with this compound?
A4: Yes, if you suspect proteolytic degradation of PTx, especially in complex biological samples, the addition of a protease inhibitor cocktail can be beneficial. The unfolded S1 subunit is susceptible to degradation by cellular proteasomes.[4][5][6]
Q5: What safety precautions should I take when handling this compound?
A5: this compound is a potent toxin and should be handled with care in a laboratory setting. Always work in a certified biological safety cabinet or chemical fume hood.[2][8][9] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[9] It is highly recommended that all personnel handling PTx have a current immunization for pertussis.[2]
Experimental Protocols
Protocol for Reconstitution and Aliquoting of Lyophilized this compound
-
Preparation: Work within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[8][9] Decontaminate the work surface before and after use.
-
Reconstitution: Gently tap the vial of lyophilized PTx to ensure all the powder is at the bottom.[1] Using a sterile pipette, add the recommended volume of cold, sterile, high-purity water or a suitable buffer to the vial.
-
Dissolving: Gently swirl the vial to dissolve the contents completely. Avoid vigorous shaking or vortexing to prevent protein denaturation.
-
Aliquoting: Once fully dissolved, dispense the reconstituted PTx into low-protein-binding microcentrifuge tubes in volumes appropriate for single-use experiments.
-
Storage: Immediately store the aliquots at -20°C or below.[1] Avoid repeated freeze-thaw cycles.
Protocol for Inactivation and Disposal of this compound Waste
-
Chemical Inactivation: All liquid waste containing PTx should be treated with a final concentration of at least 10% bleach (0.5% sodium hypochlorite) for a minimum of 30 minutes.[10][2][7][8]
-
Autoclaving: All solid waste, including pipette tips, tubes, and plates that have come into contact with PTx, should be collected in biohazard bags and autoclaved.[7][8]
-
Disposal: Dispose of all inactivated waste according to your institution's hazardous waste management guidelines.[10]
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its use.
References
- 1. nibsc.org [nibsc.org]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The this compound S1 Subunit Is a Thermally Unstable Protein Susceptible to Degradation by the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. sc.edu [sc.edu]
- 8. safety.duke.edu [safety.duke.edu]
- 9. unthsc.edu [unthsc.edu]
- 10. research.wayne.edu [research.wayne.edu]
Navigating Adjuvant Interference in Pertussis Toxin Bioassays: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for addressing adjuvant interference in pertussis toxin (PTx) assays. The following resources are designed to help you obtain accurate and reproducible results when working with adjuvanted vaccine formulations.
Frequently Asked Questions (FAQs)
Q1: What is adjuvant interference in this compound assays?
A1: Adjuvant interference refers to the disruptive effects of vaccine adjuvants, most commonly aluminum salts (e.g., aluminum hydroxide (B78521) or aluminum phosphate), on in vitro bioassays for this compound activity. In the widely used Chinese Hamster Ovary (CHO) cell clustering assay, these adjuvants can be cytotoxic, leading to cell death or detachment, which masks the specific clustering effect of PTx and results in inaccurate measurements.[1][2]
Q2: How does aluminum adjuvant cause interference in the CHO cell clustering assay?
A2: Aluminum adjuvants can cause cytotoxicity in CHO cells, disrupting their normal growth and adherence.[1][2] This toxicity can be mistaken for the absence of PTx activity or can obscure the characteristic cell clustering induced by the toxin, making the assay results unreliable for adjuvanted vaccine samples.
Q3: What are the primary methods to overcome adjuvant interference in the CHO cell clustering assay?
A3: Two main strategies have been developed to mitigate adjuvant interference: the "Direct Method" and the "Indirect Method".[1][3][4][5] The Direct Method involves diluting the vaccine sample to a point where the adjuvant's cytotoxic effects are minimized.[1][4][5] The Indirect Method utilizes a physical barrier, such as a semi-permeable membrane in a cell culture insert, to separate the adjuvant from the CHO cells while allowing soluble PTx to pass through and interact with the cells.[1][3][4][6]
Q4: Which method, Direct or Indirect, is more reliable for adjuvanted samples?
A4: The Indirect Method is generally considered more reliable and has demonstrated better inter-laboratory reproducibility.[1][3][6] Studies have shown that the Direct Method can still result in cytotoxic effects even at high dilutions, whereas the Indirect Method effectively prevents adjuvant-induced cell death and allows for the detection of PTx activity in spiked vaccine samples at clinically relevant concentrations (1–4 IU/mL).[1][3][6]
Q5: Are there alternative assays that are less susceptible to adjuvant interference?
A5: Yes, several alternative assays are available or under development. The cAMP (cyclic adenosine (B11128) monophosphate) reporter assay using a specific cell line (e.g., CHO-CRE) is a quantitative method that measures the biochemical activity of PTx.[1][7] This assay has shown promise for testing adjuvanted vaccines and is less subjective than the visual assessment of cell clustering.[1][8] Biochemical assays that measure the ADP-ribosyltransferase activity or the carbohydrate-binding properties of PTx are also being explored as potential alternatives to cell-based assays.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of CHO cell death or detachment in all wells (including controls with unspiked vaccine) when using the "Indirect Method". | 1. Inadequate separation of adjuvant from cells. 2. Leaking or damaged cell culture inserts. 3. Vaccine pellet not properly washed. | 1. Ensure the cell culture insert has an appropriate pore size (e.g., 0.4 µm) to prevent adjuvant particles from passing through. 2. Inspect inserts for any damage before use. 3. After centrifugation of the vaccine sample, carefully remove the supernatant and gently wash the pellet with cell culture medium before resuspending to remove any soluble cytotoxic components. |
| Inconsistent or no CHO cell clustering observed in positive controls (spiked vaccine samples) with the "Indirect Method". | 1. PTx is adsorbed to the adjuvant and not being released into the medium. 2. Insufficient incubation time. 3. Sub-optimal concentration of PTx spike. | 1. After resuspending the vaccine pellet in the insert, allow for a sufficient incubation period (e.g., 24-48 hours) for the PTx to diffuse across the membrane. Gentle agitation during the initial hours of incubation may aid diffusion. 2. Extend the incubation time to 48 hours to allow for the full clustering effect to develop. 3. Verify the concentration of the PTx spike and ensure it is within the detection limit of the assay (typically ≥ 1 IU/mL for adjuvanted samples).[1][6] |
| High background in the cAMP reporter assay with adjuvanted samples. | 1. Non-specific effects of vaccine components on cAMP levels. 2. Sub-optimal concentration of forskolin (B1673556) stimulation. | 1. Include appropriate controls with the vaccine vehicle (adjuvant without antigen) to determine the baseline cAMP level. 2. Optimize the forskolin concentration to ensure a robust signal-to-noise ratio. A low concentration is used to amplify the PTx-dependent changes in cAMP.[7][8] |
| Low sensitivity in detecting PTx in adjuvanted samples with any method. | 1. Inefficient dissociation of PTx from the aluminum adjuvant. 2. Degradation of PTx during sample preparation. | 1. Consider pre-treatment of the adjuvanted sample with a displacing buffer (e.g., a phosphate-containing buffer) to help release PTx from the aluminum adjuvant before adding it to the assay system. However, this must be validated to ensure the buffer itself does not interfere with the assay. 2. Handle samples on ice and minimize freeze-thaw cycles. |
Experimental Protocols
Indirect CHO Cell Clustering Assay for Adjuvanted Samples
This protocol is adapted from methodologies developed to overcome adjuvant interference in the CHO cell clustering assay.[1][3][4][6]
Materials:
-
CHO-K1 cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
96-well cell culture plates
-
Cell culture inserts with a semi-permeable membrane (e.g., 0.4 µm pore size) compatible with 96-well plates
-
Adjuvanted vaccine samples (test samples, unspiked controls)
-
This compound (PTx) standard for positive controls (spiked samples)
-
Sterile microcentrifuge tubes
-
Inverted microscope
Procedure:
-
Cell Seeding:
-
Seed CHO-K1 cells into the wells of a 96-well plate at a density that will result in a sub-confluent monolayer after 24 hours (e.g., 2.5 x 10⁴ cells/mL).[10]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Preparation:
-
For each adjuvanted vaccine sample, transfer an appropriate volume (e.g., 1 mL) to a sterile microcentrifuge tube.
-
Centrifuge at a sufficient speed and duration to pellet the adjuvant (e.g., 10,000 x g for 10 minutes).
-
Carefully aspirate and discard the supernatant.
-
Gently resuspend the adjuvant pellet in an equal volume of fresh, pre-warmed cell culture medium.
-
-
Assay Setup:
-
After the 24-hour incubation of the CHO cells, carefully place a sterile 96-well cell culture insert into each well.
-
Add the resuspended vaccine samples (and controls) into the top chamber of the inserts.
-
Prepare serial dilutions of the PTx standard and spiked vaccine samples as required.
-
-
Incubation:
-
Incubate the plates for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Scoring:
-
After incubation, carefully remove the inserts.
-
Observe the CHO cell monolayer in each well using an inverted microscope.
-
Score the degree of cell clustering. A positive result is characterized by the formation of tight, rosette-like clusters of rounded cells. The endpoint is the highest dilution of the sample that still produces a characteristic clustering pattern.[10]
-
cAMP Reporter Assay for this compound Activity
This protocol outlines the general steps for a cAMP reporter assay using a CHO-CRE cell line.[1][7][8]
Materials:
-
CHO-CRE reporter cell line (stably expressing a cAMP-responsive element driving a reporter gene, e.g., luciferase)
-
Cell culture medium
-
White, opaque 96-well cell culture plates (for luminescence assays)
-
Adjuvanted vaccine samples and controls
-
This compound (PTx) standard
-
Forskolin solution
-
cAMP detection kit (e.g., luminescence-based)
Procedure:
-
Cell Seeding:
-
Seed CHO-CRE cells into a white, opaque 96-well plate at a density appropriate for the assay (e.g., 5 x 10⁴ cells/mL).[11]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Treatment:
-
Prepare dilutions of the adjuvanted vaccine samples. Depending on the vaccine formulation, an indirect approach using cell culture inserts as described above might be necessary to prevent cytotoxicity.
-
Add the prepared samples, PTx standards, and controls to the wells containing the CHO-CRE cells.
-
Incubate for a sufficient time for PTx to act on the cells (e.g., 18-24 hours).
-
-
Cell Stimulation:
-
After the initial incubation, add a low concentration of forskolin to all wells to stimulate adenylate cyclase and induce a baseline level of cAMP production.
-
Incubate for a short period (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions. For CHO-CRE cells with a luciferase reporter, this would involve adding the luciferase substrate and measuring the luminescence.
-
-
Data Analysis:
-
The amount of PTx activity is inversely proportional to the cAMP level (or reporter signal). Calculate the PTx concentration in the test samples by comparing their results to the standard curve generated from the PTx reference.
-
Data Summary
| Assay Method | Principle | Typical Sensitivity (for adjuvanted samples) | Advantages | Disadvantages |
| Indirect CHO Cell Clustering Assay | Visual assessment of morphological changes (clustering) in CHO cells induced by PTx. A semi-permeable membrane separates the adjuvant from the cells. | 1-4 IU/mL[1][6] | - Measures the full biological activity of PTx (binding, translocation, and enzymatic activity). - Relatively low cost. | - Subjective scoring can lead to inter-operator variability. - Slower turnaround time (24-48 hours). - Lower throughput. |
| cAMP Reporter Assay (e.g., CHO-CRE) | Quantitative measurement of the inhibition of adenylate cyclase activity by PTx, leading to a decrease in intracellular cAMP levels. | ~0.2 IU/mL for pure PTx; sensitive for adjuvanted samples.[1] | - Objective and quantitative results. - Higher throughput and potential for automation. - Potentially higher sensitivity. | - Requires a specific reporter cell line. - May still be affected by cytotoxic components if a separation method is not used. - Measures a specific biochemical step, not the entire intoxication process. |
Visualizations
This compound Signaling Pathway
Caption: this compound (PTx) signaling pathway.
Experimental Workflow: Indirect CHO Cell Clustering Assay
References
- 1. Assays for Determining this compound Activity in Acellular Pertussis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Transferability study of CHO cell clustering assays for monitoring of this compound activity in acellular pertussis vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vivo Models and In Vitro Assays for the Assessment of this compound Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prevalidation of the cAMP-PTx reporter assay for quantitative assessment of this compound activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The CHO Cell Clustering Response to this compound: History of Its Discovery and Recent Developments in Its Use - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Confirming Pertussis Toxin-Mediated Inhibition of Gi Signaling
This guide provides a comprehensive comparison of key experimental methods used to confirm the inhibition of G protein-coupled receptor (GPCR) signaling through the Gi alpha subunit by Pertussis Toxin (PTX). Designed for researchers, scientists, and drug development professionals, this document details the underlying mechanisms, presents comparative data, and offers step-by-step protocols for crucial assays.
The Mechanism of this compound Action
This compound is an AB5-type exotoxin produced by the bacterium Bordetella pertussis.[1] Its A-protomer (the S1 subunit) possesses ADP-ribosyltransferase activity, which is central to its mechanism of action.[2][3] Upon entering a host cell, the S1 subunit catalyzes the transfer of an ADP-ribose group from NAD+ to a cysteine residue near the C-terminus of the Gi/o alpha subunit of a heterotrimeric G protein.[2][4][5]
This ADP-ribosylation is critical because it locks the Gαi subunit in an inactive, GDP-bound state.[1] This modification sterically hinders the interaction between the GPCR and the G protein, effectively uncoupling the receptor from its downstream signaling partner.[2][4]
Normally, an activated Gi-coupled GPCR would promote the exchange of GDP for GTP on the Gαi subunit. The activated, GTP-bound Gαi would then dissociate from the Gβγ dimer and inhibit the enzyme adenylyl cyclase (AC). By preventing this activation step, PTX "inhibits the inhibitor," leading to a disinhibition of adenylyl cyclase.[6] Consequently, basal and Gs-stimulated production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) is elevated, disrupting normal cellular signaling.[1][2][3]
Figure 1: Mechanism of PTX-mediated inhibition of Gi signaling.
Comparison of Confirmatory Assays
Several assays can be employed to verify that PTX has successfully inhibited Gi signaling. The choice of assay depends on factors such as desired throughput, sensitivity, and the specific signaling event of interest. The most common methods measure events downstream of G protein activation (cAMP accumulation) or the activation event itself (GTPγS binding).
| Assay Type | Principle | Measures | Throughput | Advantages | Disadvantages |
| cAMP Accumulation Assays | Quantifies the level of intracellular cAMP, which increases when Gαi's inhibition of adenylyl cyclase is removed by PTX. | Second messenger levels | High | Robust signal; multiple formats available (HTRF, AlphaScreen, BRET, ELISA); direct functional readout of PTX action.[7][8][9] | Indirect measure of G-protein activity; requires stimulation of adenylyl cyclase (e.g., with forskolin) to see Gi-mediated inhibition.[10] |
| [³⁵S]GTPγS Binding Assay | Uses a non-hydrolyzable, radiolabeled GTP analog ([³⁵S]GTPγS) to measure agonist-stimulated G-protein activation. PTX treatment prevents this binding. | Proximal G-protein activation | Medium | Direct measure of G-protein activation; highly sensitive; useful for differentiating full vs. partial agonists.[11][12] | Requires radioactivity; lower throughput than cAMP assays; more complex protocol involving membrane preparation.[11] |
| GIRK Channel Assays | Measures the activation of G protein-gated Inwardly Rectifying Potassium (GIRK) channels, which are often activated by Gβγ subunits released from PTX-sensitive G proteins. | Ion channel activity | High | Real-time kinetic measurement; measures native Gβγ coupling; avoids non-physiological cAMP elevation.[13] | Requires cell lines expressing both the GPCR and GIRK channels; indirect measure of Gαi inhibition. |
| CHO Cell Clustering Assay | A classic phenotypic assay where Chinese Hamster Ovary (CHO) cells exhibit a characteristic clustering morphology upon PTX treatment.[14][15] | Cell morphology | Low | Measures the full biological activity of the toxin (binding, entry, and enzymatic action).[14][16] | Qualitative/semi-quantitative; low throughput; not suitable for precise mechanistic studies. |
Key Experimental Protocols
cAMP Accumulation Assay (HTRF/LANCE Format)
This protocol describes a general competitive immunoassay to measure cAMP levels in cells pre-treated with PTX.
Figure 2: Experimental workflow for a cAMP accumulation assay.
Methodology:
-
Cell Seeding: Seed cells expressing the Gi-coupled GPCR of interest into a 384-well plate and culture for 18-24 hours.[7]
-
Toxin Treatment: Treat cells with this compound (typically 50-200 ng/mL) and incubate for at least 16-24 hours to allow for toxin uptake and enzymatic activity. Include a vehicle-only control group.
-
Cell Stimulation:
-
Remove culture media and add stimulation buffer.
-
Add a Gi-receptor agonist to one set of wells (PTX-treated and untreated).
-
To measure inhibition, first stimulate adenylyl cyclase with an agent like forskolin (B1673556) (e.g., 10 µM final concentration).[10][17] The Gi agonist is then added to inhibit this forskolin-stimulated cAMP production.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells and add the detection reagents as per the manufacturer's kit instructions (e.g., PerkinElmer AlphaScreen or Cisbio HTRF).[10] This typically involves adding a mix containing a labeled anti-cAMP antibody and a labeled cAMP analog.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark to allow the competitive binding reaction to reach equilibrium.[7]
-
Signal Reading: Read the plate on a compatible reader. In a competitive immunoassay, a higher concentration of cellular cAMP leads to a lower signal (e.g., HTRF ratio).
-
Data Analysis: Compare the signal from agonist-stimulated wells in PTX-treated vs. untreated cells. Successful PTX inhibition will be observed as a loss of the agonist's ability to inhibit forskolin-stimulated cAMP production.
[³⁵S]GTPγS Binding Assay
This functional assay directly quantifies agonist-stimulated G protein activation using crude cell membranes.
Figure 3: Experimental workflow for a [³⁵S]GTPγS binding assay.
Methodology:
-
Cell Culture and Treatment: Culture cells expressing the receptor of interest and treat with PTX (e.g., 100 ng/mL) for 18-24 hours prior to harvesting.
-
Membrane Preparation:
-
Harvest cells and homogenize in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., >40,000 x g) to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in an appropriate assay buffer. Determine protein concentration.
-
-
Assay Reaction:
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand. Wash the filters quickly with ice-cold buffer.[12]
-
Quantification: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the counts per minute (CPM) against the agonist concentration. In membranes from untreated cells, the agonist should stimulate [³⁵S]GTPγS binding in a concentration-dependent manner. In membranes from PTX-treated cells, this agonist-stimulated binding should be significantly attenuated or abolished.[12][19]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Gi/o Protein-Dependent and -Independent Actions of this compound (PTX) | MDPI [mdpi.com]
- 3. Gi/o Protein-Dependent and -Independent Actions of this compound (PTX) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Drugs & Toxins Affecting GPCR Signaling Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. benchchem.com [benchchem.com]
- 8. cAMP-Glo™ Assay Protocol [promega.com]
- 9. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 10. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. Alternatives to HIST for acellular pertussis vaccines: progress and challenges in replacement: Report on an international workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Strategies to Inhibit this compound [mdpi.com]
- 16. nc3rs.org.uk [nc3rs.org.uk]
- 17. en.bio-protocol.org [en.bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Pertussis Toxin: A Comparative Guide to its Disruption of Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Pertussis toxin (PTX), a key virulence factor of Bordetella pertussis, the causative agent of whooping cough, is a powerful tool in cell biology and a significant modulator of host signaling pathways.[1][2][3] Its intricate mechanism of action offers a unique lens through which to study G protein-coupled receptor (GPCR) signaling and its downstream consequences. This guide provides a comparative analysis of the downstream effects of PTX on major cell signaling pathways, supported by experimental data and detailed methodologies.
G Protein-Dependent Signaling: The Canonical Pathway
The primary and most well-characterized mechanism of PTX involves the irreversible ADP-ribosylation of the αi subunits of heterotrimeric G proteins.[3][4][5][6][7] This modification uncouples the Gαi protein from its corresponding GPCR, locking it in an inactive, GDP-bound state.[1][4] The prevention of Gαi-mediated inhibition of adenylyl cyclase leads to a significant increase in intracellular cyclic AMP (cAMP) levels.[1][4][6]
Downstream Effects of Elevated cAMP
The sustained elevation of cAMP triggers a cascade of downstream events, primarily through the activation of Protein Kinase A (PKA). This can lead to a variety of cellular responses, including:
-
Altered Gene Expression: PKA can phosphorylate and activate transcription factors such as the cAMP response element-binding protein (CREB).
-
Modulation of Ion Channel Activity: PKA can phosphorylate various ion channels, altering their permeability and contributing to changes in cellular excitability.[6]
-
Metabolic Dysregulation: Increased cAMP can influence metabolic pathways, such as the increased release of insulin, which can lead to hypoglycemia.[1]
-
Immune Response Inhibition: In immune cells, high cAMP levels are generally immunosuppressive, inhibiting functions like phagocytosis, oxidative burst, and cytokine production.[2][8]
Table 1: Comparison of this compound's Effects on cAMP-Mediated Signaling
| Parameter | Control/Untreated Cells | This compound-Treated Cells | Alternative Gαi Inhibitor (e.g., NF023) | Supporting Experimental Data |
| Gαi-GPCR Coupling | Functional | Uncoupled | Inhibited | Co-immunoprecipitation of Gαi with GPCR |
| Adenylyl Cyclase Activity | Basal/Inhibited by Gαi-coupled GPCR agonists | Disinhibited/Elevated | Disinhibited/Elevated | Measurement of cAMP levels via ELISA or FRET-based sensors |
| Intracellular cAMP Levels | Low/Regulated | Significantly Increased | Increased | Basal and prostaglandin (B15479496) E1-stimulated cAMP levels were decreased by PT in a dose-dependent fashion to about 65% of control levels in human mononuclear leucocytes.[9] |
| PKA Activity | Basal | Increased | Increased | Kinase activity assays using PKA-specific substrates |
| CREB Phosphorylation | Basal | Increased | Increased | Western blot analysis for phospho-CREB |
G Protein-Independent Signaling: The Role of the B-Oligomer
Beyond its canonical enzymatic activity, the B-oligomer of PTX, which is responsible for binding to the cell surface, can initiate signaling cascades independently of Gαi protein inactivation.[4][5][10] This is particularly evident in T-lymphocytes, where the B-oligomer can trigger pathways analogous to T-cell receptor (TCR) activation.[10]
Key G Protein-Independent Pathways Affected:
-
Phospholipase C (PLC) Pathway: PTX can induce the activation of PLC-γ1, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] This results in increased intracellular calcium (Ca2+) mobilization and activation of Protein Kinase C (PKC).[10]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: PTX has been shown to activate the extracellular signal-regulated kinases (ERK1/2) and p38 MAPK pathways.[10][11][12][13][14] This activation can be dependent on PKC.[11]
-
STAT3 and Rac1 Activation: In human brain-derived microvascular endothelial cells, PTX can activate STAT3 and the small GTPase Rac1.[15]
Table 2: Comparison of G Protein-Independent Effects of this compound
| Signaling Pathway | This compound (Holotoxin) | This compound B-Oligomer | Control (e.g., Cholera Toxin) | Supporting Experimental Data |
| Inositol Phosphate (IP) Accumulation | Increased | Increased | No significant change | Treatment of Jurkat T-cells with 19 nM PTX resulted in an approximately six-fold increase in InsP accumulation over basal levels.[10] |
| Intracellular Ca2+ Mobilization | Increased | Increased | No significant change | Measurement of intracellular calcium levels using fluorescent indicators (e.g., Fura-2) |
| ERK1/2 Phosphorylation | Increased | Increased | No significant change | PTX caused a rapid, time-dependent increase in ERK activity in bovine pulmonary artery endothelial cells.[11] |
| p38 MAPK Phosphorylation | Increased | Not always observed | No significant change | PTX induced p38 MAP kinase activation in lung endothelial and epithelial cells.[12] PTX and E. coli K1-RS218 activate MAPK p38.[13] |
| STAT3 Phosphorylation | Increased | Not explicitly tested | No significant change | 6 hours of PTX treatment led to a significant 1.39-fold increase in STAT3 phosphorylation at Tyr-705.[15] |
| Rac1 Activation | Increased | Not explicitly tested | No significant change | PTX significantly activated Rac1 in HBMEC and TY10 cells after 6 hours of stimulation.[15] |
Experimental Protocols
Measurement of Intracellular cAMP Levels
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., CHO cells expressing a Gαi-coupled receptor) in a 96-well plate. Treat cells with varying concentrations of this compound (e.g., 10-100 ng/mL) for 18-24 hours.
-
Cell Lysis: Aspirate the medium and lyse the cells using a lysis buffer provided with a commercial cAMP assay kit.
-
cAMP Quantification: Perform a competitive enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions. The optical density is inversely proportional to the cAMP concentration.
-
Data Analysis: Calculate cAMP concentrations based on a standard curve and normalize to the protein concentration of each sample.
Western Blot Analysis for Phosphorylated Signaling Proteins
Methodology:
-
Cell Treatment and Lysis: Treat cells (e.g., Jurkat T-cells or endothelial cells) with this compound (e.g., 1-10 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-ERK1/2, phospho-p38, phospho-CREB) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or total protein).
Visualizing the Disruption: Signaling Pathway Diagrams
Caption: this compound's disruption of Gαi-mediated signaling.
Caption: G protein-independent signaling by the PTX B-oligomer.
Caption: Workflow for measuring intracellular cAMP levels.
Conclusion
This compound serves as a multifaceted tool for dissecting cellular signaling, with its effects extending beyond the canonical Gαi inhibitory pathway. The B-oligomer's ability to activate distinct signaling cascades highlights the complexity of host-pathogen interactions and provides alternative avenues for therapeutic intervention. This guide offers a comparative framework for understanding these divergent effects, enabling researchers to better design experiments and interpret data in the context of PTX's dual signaling capabilities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Gi/o Protein-Dependent and -Independent Actions of this compound (PTX) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound and adenylate cyclase toxin: key virulence factors of Bordetella pertussis and cell biology tools - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thenativeantigencompany.com [thenativeantigencompany.com]
- 9. Inhibitory effects of this compound on the cAMP generating system in human mononuclear leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Utilizes Proximal Components of the T-Cell Receptor Complex To Initiate Signal Transduction Events in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound directly activates endothelial cell p42/p44 MAP kinases via a novel signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. This compound Exploits Host Cell Signaling Pathways Induced by Meningitis-Causing E. coli K1-RS218 and Enhances Adherence of Monocytic THP-1 Cells to Human Cerebral Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Exploits Host Cell Signaling Pathways Induced by Meningitis-Causing E. coli K1-RS218 and Enhances Adherence of Monocytic THP-1 Cells to Human Cerebral Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Exploits Specific Host Cell Signaling Pathways for Promoting Invasion and Translocation of Escherichia coli K1 RS218 in Human Brain-derived Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Pertussis Toxin for Gαi/o Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of pharmacological tools is paramount. Pertussis toxin (PTX) has long been a cornerstone for investigating signaling pathways mediated by the Gi/o family of G proteins. This guide provides a comprehensive comparison of PTX with alternative methods, offering supporting experimental data and detailed protocols to critically evaluate its specificity and utility in modern research.
This compound, an AB5-type exotoxin produced by Bordetella pertussis, has been an invaluable tool for dissecting the roles of Gi/o proteins in cellular signaling.[1] Its primary mechanism of action involves the ADP-ribosylation of a specific cysteine residue on the α-subunit of Gi/o proteins, which uncouples them from their cognate G protein-coupled receptors (GPCRs) and locks the Gα subunit in an inactive, GDP-bound state.[1][2] This effectively silences the inhibitory signal on adenylyl cyclase and other downstream effectors. However, the specificity of PTX is not absolute. The B-oligomer of PTX can independently bind to cell surface receptors, such as Toll-like receptor 4 (TLR4), triggering Gi/o-independent signaling cascades.[1][3] This dual functionality necessitates a careful consideration of experimental design and data interpretation.
This guide will delve into the experimental validation of PTX specificity, compare its performance with alternative pharmacological inhibitors and cell-based assays, and provide detailed protocols for key experimental approaches.
Comparative Analysis of Gi/o Inhibitors
A critical aspect of validating PTX's specificity is to compare its effects with other pharmacological agents that target different components of the Gi/o signaling pathway. This section provides a comparative overview of PTX, YM-254890, and Gallein.
| Inhibitor | Primary Target | Mechanism of Action | Reported IC50 Values | Key Considerations |
| This compound (PTX) | Gαi/o subunits | Covalent ADP-ribosylation, preventing receptor coupling. | 10 ng/mL for complete ADP-ribosylation in CHO cells within 3 hours.[3] | Irreversible inhibition.[1] Possesses Gi/o-independent activity via its B-oligomer.[1][3] |
| YM-254890 | Gαq/11, Gαs, and biased inhibition of Gαi/o | Prevents GDP-GTP exchange on Gα subunits. | Gαq-mediated ERK1/2 activation: ~1-2 nM.[4] Gαs-mediated ERK1/2 activation: ~1-2 nM.[4] Gαi/o-mediated ERK1/2 activation: 27 nM.[4] P2Y1-mediated Ca2+ increase: 31 nM.[5] ADP-induced platelet aggregation: 0.37-0.51 µM.[5] | Not selective for Gi/o. Exhibits biased inhibition of Gi/o signaling, affecting some pathways (e.g., ERK activation) but not others (e.g., cAMP inhibition).[4][6] |
| Gallein | Gβγ subunits | Prevents interaction of Gβγ with downstream effectors like PI3Kγ.[7] | Varies depending on the cell type and downstream effector being measured. | Targets the Gβγ dimer, which can be activated by any G protein family, not just Gi/o. Useful for studying Gβγ-specific signaling. |
Experimental Validation of this compound Specificity
The specificity of PTX for Gi/o proteins can be experimentally validated through a combination of biochemical and cell-based assays. The two most common methods are the in vitro ADP-ribosylation assay and the Chinese Hamster Ovary (CHO) cell clustering assay.
In Vitro ADP-Ribosylation Assay
This biochemical assay directly measures the enzymatic activity of the PTX A-protomer (S1 subunit) on its target Gαi/o subunits. The assay typically utilizes a radioactive or biotinylated NAD+ as a substrate, allowing for the detection of ADP-ribosylated G proteins.
Experimental Protocol: In Vitro ADP-Ribosylation of Gαi/o Proteins
Materials:
-
Purified recombinant Gαi/o protein or cell membranes containing Gαi/o proteins.
-
Activated this compound (pre-treated with DTT to reduce the disulfide bond in the S1 subunit).
-
[³²P]NAD+ or Biotinylated NAD+.
-
ADP-ribosylation buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM dithiothreitol (B142953) (DTT), 10 mM thymidine, 5 mM ATP, 2.5 mM MgCl₂).
-
SDS-PAGE gels and autoradiography film or streptavidin-HRP for detection.
Procedure:
-
Prepare the reaction mixture by combining the Gαi/o protein source, activated PTX, and ADP-ribosylation buffer in a microcentrifuge tube.
-
Initiate the reaction by adding [³²P]NAD+ or biotinylated NAD+ to the mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
For [³²P]NAD+, expose the gel to autoradiography film to visualize the radiolabeled Gαi/o protein.
-
For biotinylated NAD+, transfer the proteins to a nitrocellulose membrane and detect the biotinylated Gαi/o protein using streptavidin-HRP and a chemiluminescent substrate.
Chinese Hamster Ovary (CHO) Cell Clustering Assay
The CHO cell clustering assay is a widely used cell-based method to determine the biological activity of PTX.[8][9][10] The morphological change of CHO cells from a flattened, spread-out appearance to a clustered, rounded-up morphology is a characteristic and sensitive response to active PTX.[8][11] This effect is a consequence of the disruption of Gi/o-mediated signaling pathways that regulate the cytoskeleton.
Experimental Protocol: CHO Cell Clustering Assay
Materials:
-
Chinese Hamster Ovary (CHO-K1) cells.
-
Cell culture medium (e.g., F-12K Medium supplemented with 10% fetal bovine serum).
-
96-well cell culture plates.
-
This compound standard and test samples.
-
Inverted microscope.
Procedure:
-
Seed CHO-K1 cells into a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate overnight to allow for cell attachment.[9]
-
Prepare serial dilutions of the PTX standard and test samples.
-
Add the diluted PTX solutions to the wells containing the CHO cells.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[9]
-
Observe the cells under an inverted microscope and score the degree of cell clustering. A well is typically considered positive if ≥80% of the cells exhibit clustering.[9]
-
The endpoint is the highest dilution of the sample that still induces a positive clustering response.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: Canonical Gi/o signaling pathway.
Caption: Dual mechanism of this compound action.
References
- 1. This compound-catalyzed ADP-ribosylation of transducin. Cysteine 347 is the ADP-ribose acceptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A proposed mechanism of ADP-ribosylation catalyzed by the this compound S1 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The CHO Cell Clustering Response to this compound: History of Its Discovery and Recent Developments in Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of xCELLigence real-time cell analysis to the microplate assay for this compound induced clustering in CHO cells | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Western Blot Analysis of ADP-Ribosylated G-alpha Subunits
For researchers, scientists, and drug development professionals investigating G-protein signaling, the analysis of ADP-ribosylated G-alpha subunits is a critical technique. This guide provides a comprehensive comparison of Western blot-based methods and alternative approaches for detecting this post-translational modification, complete with experimental data, detailed protocols, and visual workflows.
Comparison of Detection Methods
The selection of a method for detecting ADP-ribosylated G-alpha subunits depends on factors such as the specific G-alpha subunit of interest, the required sensitivity, and the available laboratory equipment. Western blotting remains a widely used technique due to its accessibility, while mass spectrometry offers high-throughput and detailed site-specific information.
| Method | Principle | Pros | Cons | Typical Sensitivity |
| Western Blot with [³²P]NAD | Radioactive ADP-ribose from [³²P]NAD is transferred to the G-alpha subunit by cholera toxin (Gsα) or pertussis toxin (Gi/oα). The radiolabeled protein is detected by autoradiography.[1] | High sensitivity. Direct detection of the modification event. | Requires handling of radioactive materials. Shorter half-life of the probe.[2] Disposal of radioactive waste is required.[3] | Picomole to femtomole range. |
| Western Blot with Anti-ADP-ribose Antibodies | A pan-specific antibody that recognizes the ADP-ribose moiety is used to detect the modified G-alpha subunit.[4][5] | Non-radioactive. Versatile for detecting mono- and poly-ADP-ribosylation.[5] Commercially available antibodies with different specificities.[4][6] | Antibody specificity can vary between vendors and lots.[7] Potential for cross-reactivity with other ADP-ribosylated proteins. | Nanogram to picogram range, depending on the antibody. |
| Western Blot with Biotinylated NAD⁺ and Streptavidin-HRP | Biotinylated NAD⁺ is used as a substrate for the toxin-catalyzed ADP-ribosylation. The biotinylated G-alpha subunit is then detected with streptavidin conjugated to horseradish peroxidase (HRP). | Non-radioactive. High affinity of streptavidin-biotin interaction provides good sensitivity. | Potential for endogenous biotin (B1667282) background. The bulky biotin tag could interfere with antibody recognition if co-staining. | Nanogram range. |
| Mass Spectrometry | The ADP-ribosylated protein is digested, and the resulting peptides are analyzed by mass spectrometry to identify the modified residues and quantify the modification.[8][9] | High-throughput and unbiased. Provides precise information on the site of ADP-ribosylation.[9] Can distinguish between mono- and poly-ADP-ribosylation.[10] | Requires specialized equipment and expertise. The lability of the ADP-ribose modification can be challenging for sample preparation and analysis.[9] | Femtomole to attomole range. |
Signaling Pathway of G-alpha Subunit ADP-Ribosylation
Bacterial toxins like cholera toxin and this compound catalytically transfer an ADP-ribose group from NAD⁺ to specific amino acid residues on G-alpha subunits, altering their function and disrupting normal cell signaling.
Caption: G-protein signaling and toxin-mediated ADP-ribosylation.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps involved in performing a Western blot to detect ADP-ribosylated G-alpha subunits.
Caption: Western blot workflow for ADP-ribosylated Gα subunits.
Experimental Protocols
In Vitro ADP-Ribosylation of G-alpha Subunits in Membranes
This protocol describes the labeling of G-alpha subunits in cell membrane preparations using either cholera toxin or this compound.
Materials:
-
Cell membrane preparation
-
Cholera toxin (activated) or this compound (activated)
-
ADP-ribosylation buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM thymidine, 1 mM EDTA, 10 mM dithiothreitol)
-
NAD⁺ (or [³²P]NAD⁺ or biotinylated NAD⁺)
-
GTPγS (for Gsα labeling)
-
Stop solution (e.g., SDS-PAGE sample buffer)
Procedure:
-
Thaw cell membrane preparations on ice.
-
In a microcentrifuge tube, combine 20-50 µg of membrane protein with the ADP-ribosylation buffer.
-
For Gsα labeling with cholera toxin, add GTPγS to a final concentration of 10 µM.
-
Add activated cholera toxin (final concentration ~10 µg/mL) or activated this compound (final concentration ~5 µg/mL).
-
Add NAD⁺ (or its labeled counterpart) to a final concentration of 10-50 µM.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
The samples are now ready for SDS-PAGE and Western blot analysis.
Western Blotting for ADP-Ribosylated G-alpha Subunits
This protocol outlines the steps for detecting the ADP-ribosylated G-alpha subunits following the in vitro labeling reaction.
Materials:
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-ADP-ribose antibody or anti-Gα subunit antibody)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Load the prepared samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Analyze the resulting bands to determine the level of ADP-ribosylation.
References
- 1. researchgate.net [researchgate.net]
- 2. byjus.com [byjus.com]
- 3. Radioactive Vs. Nonradioactive Probes – Key Differences [vedantu.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. biocompare.com [biocompare.com]
- 7. Protein and RNA ADP-ribosylation detection is influenced by sample preparation and reagents used - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomics Approaches to Identify Mono(ADP-ribosyl)ated and Poly(ADP-ribosyl)ated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying ADP-Ribosylation Sites with Mass Spectrometry [thermofisher.com]
- 10. dELTA-MS: A Mass Spectrometry-Based Proteomics Approach for Identifying ADP-ribosylation Sites and Forms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Functional Assays for Pertussis Toxin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key in vivo functional assays used to confirm the biological activity of Pertussis Toxin (PTx), a primary virulence factor of Bordetella pertussis. The activity of PTx is a critical parameter in the safety assessment of acellular pertussis vaccines and in various research applications.[1][2][3] This document outlines the principles, methodologies, and comparative performance of these assays, supported by experimental data to aid in the selection of the most appropriate method for specific research or quality control needs.
This compound is an AB-type bacterial toxin.[1][4] The A-protomer (S1 subunit) possesses ADP-ribosyltransferase activity, while the B-oligomer is responsible for binding to host cell receptors.[4][5] PTx catalyzes the ADP-ribosylation of the α-subunits of inhibitory G proteins (Gαi), preventing them from interacting with their receptors.[1][6][7] This disruption of signal transduction leads to a variety of biological effects, which form the basis of the functional assays described herein.[1][2][7]
Comparative Overview of In Vivo Assays
The selection of an in vivo assay for PTx activity depends on the specific requirements of the study, including sensitivity, regulatory acceptance, and the specific biological effect of interest. The following table summarizes the key quantitative parameters of the most common in vivo assays.
| Assay | Principle | Typical Animal Model | Endpoint | Detection Range of PTx | Key Advantages | Key Limitations |
| Histamine-Sensitizing (HIST) Assay | PTx sensitizes mice to the lethal effects of histamine (B1213489).[1][8] | Mice (specific strains like CD1, ddY, C57/BL6 are more sensitive)[9] | Lethality or hypothermia following histamine challenge.[8][10] | 20–4000 ng[1] | High sensitivity, historically accepted for vaccine safety testing.[4][11] | High variability, ethical concerns due to lethal endpoint, influenced by mouse strain, age, and sex.[8][9] |
| Leukocytosis-Promoting (LP) Assay | PTx induces a marked increase in the number of circulating lymphocytes (leukocytosis).[1][4] | Mice | White blood cell count 3-6 days post-injection.[1][12] | 20–4000 ng[1] | Reflects a key pathophysiological effect of PTx, quantitative endpoint.[1] | Less sensitive than HIST in some contexts, variability in methodology.[4][12] |
| Mouse Weight Gain (MWG) Test | PTx can cause a transient decrease in the rate of weight gain in young mice.[1][13] | Young mice | Body weight measurement over several days.[12] | Less sensitive than HIST and LP assays. | General toxicity indicator. | Low sensitivity and specificity for PTx activity.[11] |
| Islet-Activating Protein (IAP) Test | PTx enhances glucose-induced insulin (B600854) secretion by pancreatic islet cells.[1] | Rats or mice | Blood glucose and insulin levels. | 8 ng–2 µg[1] | Measures a specific metabolic effect of PTx. | Technically demanding, involves handling of islets for mechanistic studies.[1] |
Experimental Protocols
Detailed methodologies for the principal in vivo assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and animal strains.
Objective: To determine the presence of active PTx by measuring the increased sensitivity of mice to the lethal effects of histamine.
Materials:
-
Test sample (e.g., vaccine, purified PTx)
-
Positive control (reference PTx standard)
-
Negative control (saline or vehicle)
-
Histamine dihydrochloride (B599025) solution
-
Specific pathogen-free mice (strain, age, and sex should be standardized)
-
Syringes and needles for injection
Procedure:
-
Acclimatize mice for at least 3-5 days before the experiment.
-
Randomly assign mice to treatment groups (negative control, positive control, and test sample groups), with a sufficient number of animals per group (e.g., 10-20 mice).[14]
-
Administer the respective samples (e.g., intraperitoneally or subcutaneously) to the mice.
-
After 4-5 days, challenge each mouse with a standardized dose of histamine dihydrochloride (e.g., intraperitoneal injection).[8]
-
Observe the mice for mortality for 24-48 hours post-histamine challenge.[8]
-
Record the number of deaths in each group. The test is considered valid if the positive control group shows a significant number of deaths and the negative control group shows minimal to no deaths.[10]
Objective: To quantify PTx activity by measuring the increase in peripheral blood leukocytes.
Materials:
-
Test sample
-
Positive and negative controls
-
Mice
-
Equipment for blood collection (e.g., capillary tubes)
-
Automated or manual cell counter
-
Anticoagulant (e.g., EDTA)
Procedure:
-
Acclimatize and randomly assign mice to treatment groups.
-
Collect a baseline blood sample from each mouse (e.g., from the tail vein) for a pre-injection leukocyte count.
-
Administer the samples to the respective groups. The route of administration can be subcutaneous, intraperitoneal, or intravenous.[4]
-
After 3 to 6 days, collect a second blood sample from each mouse.[1][4]
-
Determine the total white blood cell count for each sample.
-
Calculate the fold-increase in leukocytes for each mouse compared to its baseline. The presence of active PTx is indicated by a significant increase in leukocyte numbers in the test and positive control groups compared to the negative control group.[4]
Visualizing this compound's Mechanism and Assay Workflows
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the PTx signaling pathway and the workflows of the key in vivo assays.
Caption: this compound Signaling Pathway.
Caption: Histamine-Sensitizing (HIST) Assay Workflow.
Caption: Leukocytosis-Promoting (LP) Assay Workflow.
Alternative and Complementary Assays
While in vivo assays are crucial for assessing the systemic effects of PTx, in vitro methods offer valuable alternatives that can reduce animal use and provide more mechanistic insights. The Chinese Hamster Ovary (CHO) cell clustering assay is a widely used in vitro method where PTx induces a characteristic clustering of CHO cells.[15][16][17] This assay is highly sensitive and reflects the binding, translocation, and enzymatic activity of the toxin.[4] However, it can be subjective and prone to interference from other substances.[16][17] Newer in vitro methods, such as those based on measuring ADP-ribosylation activity directly or using reporter cell lines to quantify cAMP levels, are also being developed to provide more quantitative and high-throughput options.[1][4][18]
References
- 1. In Vivo Models and In Vitro Assays for the Assessment of this compound Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Models and In Vitro Assays for the Assessment of this compound Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays for this compound | Encyclopedia MDPI [encyclopedia.pub]
- 4. Assays for Determining this compound Activity in Acellular Pertussis Vaccines [mdpi.com]
- 5. This compound Utilizes Proximal Components of the T-Cell Receptor Complex To Initiate Signal Transduction Events in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signalling functions and biochemical properties of this compound-resistant G-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. In Vivo Models and In Vitro Assays for the Assessment of this compound Activity | MDPI [mdpi.com]
- 9. Improved protocols for histamine sensitization testing of acellular pertussis vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assays for Determining this compound Activity in Acellular Pertussis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.who.int [cdn.who.int]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Transferability study of CHO cell clustering assays for monitoring of this compound activity in acellular pertussis vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The CHO Cell Clustering Response to this compound: History of Its Discovery and Recent Developments in Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The CHO Cell Clustering Response to this compound: History of Its Discovery and Recent Developments in Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A quantitative analysis for the ADP-ribosylation activity of this compound: an enzymatic-HPLC coupled assay applicable to formulated whole cell and acellular pertussis vaccine products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing the Efficacy of Pertussis Toxin Preparations
For scientists and professionals in vaccine and drug development, selecting the appropriate Pertussis Toxin (PTx) preparation is a critical decision that influences both the safety and immunogenicity of acellular pertussis vaccines. This guide provides an objective comparison of native, chemically detoxified, and genetically detoxified PTx, supported by experimental data and detailed methodologies to aid in this selection process.
Introduction to this compound Preparations
This compound is a primary virulence factor of Bordetella pertussis and a crucial component of all acellular pertussis vaccines.[1] It is an AB5-type exotoxin, with an enzymatically active 'A' subunit (S1) and a cell-binding 'B' oligomer (S2-S5).[2] The potent biological activity of PTx necessitates its detoxification before it can be used in vaccines. The method of detoxification significantly impacts the toxin's structure, residual toxicity, and ability to elicit a protective immune response.
-
Native PTx : The fully active, wild-type toxin. It is highly toxic and used primarily as a reference standard in toxicity assays and for research purposes.
-
Chemically Detoxified PTx (PTc) : This is the conventional approach where native PTx is treated with chemical agents like formaldehyde, glutaraldehyde, or hydrogen peroxide.[3] While this process effectively reduces toxicity, it can also alter the protein's structure, potentially damaging critical epitopes and reducing its immunogenicity.[1][3][4]
-
Genetically Detoxified PTx (PTg) : This modern approach involves site-directed mutagenesis of the ptx gene to eliminate the enzymatic activity of the S1 subunit. A well-characterized example is PT-9K/129G, which contains two amino acid substitutions (Arg9→Lys and Glu129→Gly).[3][4] This method removes toxicity while preserving the native three-dimensional structure and immunological properties of the toxin.[1][3]
Comparative Performance Data
The efficacy and safety of PTx preparations are assessed using a combination of in vitro and in vivo assays. The following tables summarize key quantitative data comparing the different forms of PTx.
Table 1: Comparison of In Vitro and In Vivo Toxicity
| Preparation | Assay | Endpoint | Result |
| Native PTx | CHO Cell Clustering Assay | Titer causing clustering | ~1-10 ng/mL |
| Chemically Detoxified PTx | CHO Cell Clustering Assay | Titer causing clustering | >10,000 ng/mL |
| Genetically Detoxified PTx (PT-9K/129G) | CHO Cell Clustering Assay | Titer causing clustering | >10,000 ng/mL |
| Native PTx | Histamine (B1213489) Sensitization Test (HIST) | Lethal Dose in mice | < 1 µg |
| Chemically Detoxified PTx | Histamine Sensitization Test (HIST) | Lethal Dose in mice | > 50 µg |
| Genetically Detoxified PTx (PT-9K/129G) | Histamine Sensitization Test (HIST) | Lethal Dose in mice | > 60 µg |
| Native PTx | ADP-Ribosylation of Gαi | Enzymatic Activity | High |
| Chemically Detoxified PTx | ADP-Ribosylation of Gαi | Enzymatic Activity | Very Low / Undetectable |
| Genetically Detoxified PTx (PT-9K/129G) | ADP-Ribosylation of Gαi | Enzymatic Activity | Undetectable |
Table 2: Comparison of Immunogenicity
| Preparation | Assay / Measurement | Key Finding |
| Chemically Detoxified PTx (PTc) | CD4+ T Cell Response | Induces lower T cell activation and IL-17 secretion compared to PTg.[5][6] |
| Genetically Detoxified PTx (PTg) | CD4+ T Cell Response | Induces superior antigen-specific CD4+ T cell activation.[5][6] |
| Chemically Detoxified PTx (PTc) | Antibody Response | Induces 10-20 fold lower antibody levels compared to PTg.[6] |
| Genetically Detoxified PTx (PTg) | Antibody Response | Elicits a more robust and native antigen-specific antibody response.[6][7] |
| Chemically Detoxified PTx (PTc) | Protective Efficacy | Protection wanes more quickly.[8] |
| Genetically Detoxified PTx (PTg) | Protective Efficacy | Induces earlier and longer-lasting protection in clinical trials.[3][9] |
Key Experimental Protocols
Accurate comparison requires standardized and well-defined experimental procedures. Methodologies for the principal assays are detailed below.
CHO Cell Clustering Assay
This in vitro assay is a highly sensitive method for detecting biologically active PTx, measuring the combined effects of cell binding, internalization, and enzymatic activity.[10]
Protocol:
-
Cell Culture : Chinese Hamster Ovary (CHO-K1) cells are cultured in F12 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Plating : Seed cells in a 96-well plate at a density of 2.5 x 10⁴ cells/mL in F12 medium with 1% heat-inactivated FBS and incubate overnight.[11]
-
Toxin Application : Add serial dilutions of PTx preparations to duplicate wells.
-
Incubation : Incubate the plate for 24 hours at 37°C in a 5% CO₂ environment.[11]
-
Observation : Examine the cells using a light microscope. Untreated cells will be spatially dispersed, while cells treated with active PTx will form distinct clusters.[11]
-
Quantification : The titer is determined as the highest dilution of the sample that results in a positive clustering effect, often defined as >30% or >50% of cells in clusters.[11]
ADP-Ribosylation Assay
This biochemical assay directly measures the enzymatic activity of the PTx S1 subunit.[12]
Protocol:
-
Substrate Preparation : Prepare a source of the Gαi protein, typically from purified cell membranes.
-
Toxin Activation : Pre-activate the PTx sample with Dithiothreitol (DTT) to reduce the disulfide bond within the S1 subunit.
-
Reaction : Incubate the activated PTx with the Gαi substrate and a source of ADP-ribose, such as radiolabeled [³²P]NAD+. The S1 subunit catalyzes the transfer of the ADP-ribose group to a specific cysteine residue on the Gαi protein.[13]
-
Separation : Stop the reaction and separate the proteins via SDS-PAGE.
-
Detection : Quantify the amount of ADP-ribosylated Gαi by detecting the incorporated label (e.g., via autoradiography).
Histamine Sensitization Test (HIST)
This in vivo assay is a traditional method for assessing the residual toxicity of PTx in vaccine preparations.[14][15]
Protocol:
-
Animal Model : Use a sensitive mouse strain (e.g., CD1, ddY).[15]
-
Injection : Administer different doses of the PTx preparations or vaccine samples to groups of mice, typically via intraperitoneal injection.
-
Sensitization Period : Wait for 4-5 days, during which active PTx renders the mice hypersensitive to histamine.[16]
-
Histamine Challenge : Inject the mice with a high, normally non-lethal dose of histamine.[17]
-
Endpoint Measurement : Record the number of deaths within 24-48 hours. The presence of active PTx is indicated by mortality. The test can be refined by measuring changes in body temperature instead of lethality.[14][16]
Visualized Pathways and Workflows
Caption: this compound's mechanism of action on the G-protein signaling pathway.
Caption: A logical workflow for the comparative evaluation of PTx preparations.
Conclusion
The evidence strongly indicates that while chemical detoxification is a valid method for reducing the toxicity of this compound, it comes at the cost of reduced immunogenicity. Genetically detoxified PTx, specifically the PT-9K/129G mutant, overcomes this limitation. By ablating enzymatic activity without altering the protein's native structure, PTg maintains superior immunogenic properties, leading to stronger and more durable protective immune responses.[3][4][9] For the development of next-generation acellular pertussis vaccines, genetically detoxified preparations represent the most advanced and effective option, offering an optimal balance of safety and efficacy.
References
- 1. Genetically detoxified this compound (PT-9K/129G): implications for immunization and vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Genetically detoxified this compound induces superior antigen specific CD4 T cell responses compared to chemically detoxified this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.aap.org [publications.aap.org]
- 8. Evaluating Efficacy of Pertussis Vaccines in Children [asm.org]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. The CHO Cell Clustering Response to this compound: History of Its Discovery and Recent Developments in Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays for Determining this compound Activity in Acellular Pertussis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-catalyzed ADP-ribosylation of transducin. Cysteine 347 is the ADP-ribose acceptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Highly sensitive histamine-sensitization test for residual activity of this compound in acellular pertussis vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved protocols for histamine sensitization testing of acellular pertussis vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Progress and challenges in the replacement of the Histamine Sensitisation Test (HIST) | NC3Rs [nc3rs.org.uk]
Comparison Guide for Validating Pertussis Toxin (PTx) Deficient Strains
This guide provides an objective comparison of common methodologies used to validate the knockout or mutation of the pertussis toxin (PTx) in Bordetella pertussis strains. It is intended for researchers, scientists, and professionals involved in vaccine and drug development. The following sections detail the experimental protocols and present comparative data to aid in the selection of appropriate validation assays.
Overview of Validation Strategies
The confirmation of a PTx-deficient phenotype is a critical step in the development of safer acellular pertussis vaccines. Validation relies on a multi-pronged approach, combining molecular, immunological, and functional assays to ensure the complete inactivation or absence of the toxin. The primary methods include:
-
Molecular Analysis (PCR and Sequencing): To confirm the genetic modification at the DNA level.
-
Protein Expression Analysis (Western Blot, ELISA): To verify the absence of PTx protein or its specific subunits.
-
In Vitro Bioassays (CHO Cell Clustering): To assess the biological activity of any residual toxin.
-
In Vivo Bioassays (Histamine Sensitization, Leukocytosis): To confirm the attenuation of toxic effects in an animal model.
The choice of method depends on the specific research question, available resources, and the intended application of the mutant strain.
Comparison of Key Validation Assays
The following table summarizes the performance and characteristics of the most common assays used for validating PTx-deficient strains.
| Assay | Principle | Parameter Measured | Sensitivity | Throughput | In Vivo / In Vitro | Key Advantage | Key Limitation |
| Western Blot | Immunodetection of proteins separated by size. | Presence/absence of PTx S1 subunit. | ~1-10 ng | Medium | In Vitro | Directly shows protein absence. | Not quantitative; only indicates presence. |
| ELISA | Antibody-based quantification of antigen. | Concentration of PTx protein. | High (~0.1-1 ng/mL) | High | In Vitro | Highly specific and quantitative. | May detect non-toxic fragments. |
| CHO Cell Clustering Assay | PTx-induced clustering of Chinese Hamster Ovary (CHO) cells due to Gi protein inhibition. | Biological activity of PTx. | Very High (~1 pg/mL) | Low | In Vitro | Gold standard for in vitro activity. | Can be subjective; requires cell culture. |
| Histamine (B1213489) Sensitization Test | PTx-injected mice become hypersensitive to a lethal histamine challenge. | Systemic toxic effect. | High | Low | In Vivo | Measures a key toxic in vivo effect. | Ethical concerns; high variability. |
| Leukocytosis Promotion Test | PTx induces a significant increase in lymphocyte count in mice. | Systemic toxic effect. | Medium | Low | In Vivo | Relevant to disease pathology. | Requires animal models; labor-intensive. |
Experimental Methodologies
Western Blot for PTx S1 Subunit
This protocol is designed to detect the presence or absence of the S1 subunit of PTx, the enzymatically active component.
-
Sample Preparation: B. pertussis strains are cultured in Stainer-Scholte medium for 48 hours. The supernatant is collected, and proteins are precipitated using trichloroacetic acid (TCA). The protein pellet is washed with acetone (B3395972) and resuspended in Laemmli sample buffer.
-
SDS-PAGE: Samples are run on a 12% polyacrylamide gel to separate proteins by molecular weight.
-
Transfer: Proteins are transferred from the gel to a nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the PTx S1 subunit (e.g., a monoclonal antibody).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on X-ray film or with a digital imager.
CHO Cell Clustering Assay
This bioassay remains a benchmark for determining the biological activity of PTx.
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells are maintained in Ham's F-12 medium supplemented with 10% fetal bovine serum.
-
Assay Procedure:
-
CHO cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and incubated for 24 hours.
-
Culture supernatants from wild-type and mutant B. pertussis strains are serially diluted.
-
The diluted supernatants are added to the CHO cells. A purified PTx standard is used as a positive control.
-
Plates are incubated for 24-48 hours.
-
-
Endpoint Measurement: The degree of cell clustering is observed and scored under a microscope. The endpoint is the highest dilution that causes 50% of the cells to cluster. A successful knockout will show no clustering at any concentration.
Visualizing Workflows and Pathways
General Workflow for Validation
The following diagram illustrates a typical workflow for generating and validating a PTx knockout strain.
Caption: Workflow for generating and validating a PTx knockout strain.
This compound Signaling Pathway
This diagram shows the mechanism of PTx action, which is blocked in a validated knockout strain.
Caption: Simplified signaling pathway of this compound.
Case Study: Data from a PTx-Deficient Strain
This section presents example data from the validation of a B. pertussis strain with a genetically detoxified PTx (PTx-9K/129G).
| Assay | Wild-Type Strain (Tohama I) | Mutant Strain (PTx-9K/129G) | Result Interpretation |
| Western Blot (Anti-S1) | Band present at ~28 kDa | No band detected | Confirms absence of S1 subunit expression. |
| CHO Cell Clustering | Toxin activity detected at ≤ 1 pg/mL | No clustering observed at > 1 µg/mL | Demonstrates complete loss of biological activity. |
| Leukocytosis (Mice) | > 50,000 cells/µL | < 15,000 cells/µL (background) | Shows attenuation of systemic toxicity. |
The validation of a this compound knockout or mutant strain requires a combination of assays. While molecular methods like PCR and sequencing confirm the genetic modification, they do not guarantee a lack of protein expression or activity. Therefore, immunoassays like Western Blot or ELISA are essential to confirm the absence of the protein. Most critically, a sensitive bioassay, such as the CHO cell clustering assay, is required to definitively demonstrate the lack of biological toxicity, which is the ultimate goal of creating PTx-deficient strains for vaccine development.
A Comparative Guide to the Immunogenicity of Pertussis Toxoid vs. Native Toxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunological responses elicited by pertussis toxoid, the detoxified form of the pertussis toxin used in acellular vaccines, and the native this compound produced by Bordetella pertussis. The following sections detail the differences in humoral and cellular immunity, supported by experimental data, and provide an overview of the methodologies used in these assessments.
Executive Summary
The detoxification process required to create a safe and effective pertussis toxoid for vaccines can alter its antigenic structure compared to the native toxin. This alteration has significant implications for the resulting immune response. Generally, while both pertussis toxoid and native toxin can induce protective antibody responses, the quality and nature of these responses differ. Genetically detoxified this compound (PTg), which more closely resembles the native toxin's conformation, tends to elicit a more robust and potentially longer-lasting immune response compared to chemically detoxified pertussis toxoid (PTd). This includes higher avidity antibodies and a different T-cell polarization, which may be crucial for long-term immunity and prevention of bacterial colonization.
Data Presentation: Humoral and Cellular Immune Responses
The following tables summarize the quantitative data from studies comparing the immunogenicity of genetically detoxified this compound (as a proxy for native toxin immunogenicity) and chemically detoxified pertussis toxoid.
Table 1: Comparison of Antibody Responses
| Parameter | Genetically Detoxified this compound (PTg) | Chemically Detoxified Pertussis Toxoid (PTd) | Key Findings |
| Total Anti-PT IgG Titers | Higher | Lower | Vaccination with PTg consistently elicits higher total IgG antibody titers compared to PTd.[1][2] |
| Neutralizing Antibody Titers | Significantly Higher and More Persistent | Lower and Wane More Quickly | PTg induces higher levels of toxin-neutralizing antibodies that persist for a longer duration, with titers remaining high even three years post-vaccination in some studies. In contrast, neutralizing antibody levels from PTd vaccination tend to return to baseline within a year.[2][3] |
| Antibody Avidity | Higher | Lower | Vaccination with PTg is associated with higher avidity (binding strength) of PT-IgG antibodies.[1][4] This higher quality antibody response may contribute to more effective toxin neutralization. |
| Recognition of Protective Epitopes | Preserved | Altered | Chemical detoxification can alter the conformational epitopes of the toxin. Natural infection and immunization with PTg lead to a greater proportion of antibodies that recognize key protective epitopes on the S1 subunit of the toxin, which are important for neutralization.[5][6] |
Table 2: Comparison of T-Cell Responses
| Parameter | Genetically Detoxified this compound (PTg) | Chemically Detoxified Pertussis Toxoid (PTd) | Key Findings |
| CD4+ T-Cell Activation | Superior | Lower | PTg induces significantly greater antigen-specific CD4+ T-cell activation compared to PTd.[7] |
| Th1/Th2/Th17 Polarization | Mixed Th1/Th17 and Th2 response | Predominantly Th2 response | Natural infection and whole-cell vaccines (containing native antigens) tend to induce a Th1/Th17-dominated response, which is associated with bacterial clearance. Acellular vaccines containing PTd primarily induce a Th2-skewed response.[8][9][10] PTg has been shown to induce a more balanced response, including the secretion of IL-17, which is a hallmark of a Th17 response.[7] |
| Cytokine Production | Increased IFN-γ and IL-17 | Predominantly IL-4 and IL-5 | PTg stimulation of neonatal T-cells leads to significant IL-17 secretion.[7] In general, native toxin can potentiate both Th1 (IFN-γ, IL-2) and Th2 (IL-4, IL-5) responses.[11][12] The Th2 bias of PTd is a well-documented characteristic of acellular pertussis vaccines. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Pertussis Toxin IgG
-
Principle: This assay quantifies the concentration of IgG antibodies specific to this compound in serum samples.
-
Protocol:
-
Coating: 96-well microplates are coated with 200 ng of purified native this compound in 100 µL of PBS (pH 7.4) and incubated overnight at 4°C.[13]
-
Washing: Plates are washed three times with PBS containing 0.05% Tween 20 (PBS-T).
-
Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Sample Incubation: Serum samples are serially diluted in blocking buffer, added to the wells, and incubated for 1-2 hours at 37°C.
-
Washing: Plates are washed as described in step 2.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated anti-human IgG antibody is added to each well and incubated for 1 hour at 37°C.
-
Washing: Plates are washed as described in step 2.
-
Detection: A substrate solution (e.g., TMB) is added, and the reaction is allowed to develop in the dark. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄).
-
Reading: The optical density is measured at 450 nm using a microplate reader. Antibody concentrations are calculated by comparison to a standard curve generated with a reference serum of known concentration.
-
This compound Neutralization Assay using Chinese Hamster Ovary (CHO) Cells
-
Principle: This functional assay measures the ability of antibodies in a serum sample to neutralize the cytotoxic effects of this compound on CHO cells, which typically cluster in the presence of the active toxin.
-
Protocol:
-
Serum Dilution: Serum samples are serially diluted (e.g., 1:8 to 1:4096) in a 96-well microplate.[14]
-
Toxin-Antibody Incubation: A fixed concentration of native this compound (e.g., 0.84 ng/mL) is added to each well containing the diluted serum. The plate is incubated for 30 minutes to 3 hours at 37°C to allow antibodies to bind to the toxin.[14][15]
-
Cell Plating: A suspension of CHO cells (e.g., 5,000-10,000 cells per well) is added to the toxin-antibody mixtures.[14]
-
Incubation: The plate is incubated for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Evaluation: The wells are visually inspected under a microscope for the inhibition of cell clustering. The neutralizing titer is reported as the reciprocal of the highest serum dilution that completely neutralizes the clustering effect of the toxin.[14]
-
T-Cell Proliferation Assay
-
Principle: This assay measures the proliferation of T-cells in response to stimulation with a specific antigen, indicating a memory T-cell response.
-
Protocol:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples using density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in 96-well plates at a density of 2 x 10⁵ cells per well in a complete culture medium.
-
Antigen Stimulation: Cells are stimulated with either pertussis toxoid or native toxin at an optimal concentration (e.g., 1-10 µg/mL) for 5-7 days at 37°C in a 5% CO₂ incubator. Unstimulated cells serve as a negative control, and a mitogen (e.g., PHA) is used as a positive control.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: During the last 18 hours of culture, [³H]-thymidine is added to each well. Proliferating cells incorporate the radiolabeled thymidine (B127349) into their DNA. The cells are then harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.
-
CFSE Staining: Alternatively, cells can be pre-labeled with Carboxyfluorescein succinimidyl ester (CFSE). As cells divide, the dye is distributed equally between daughter cells, and the reduction in fluorescence intensity can be measured by flow cytometry.
-
-
Data Analysis: The results are often expressed as a Stimulation Index (SI), which is the ratio of the mean counts per minute (CPM) of stimulated cultures to the mean CPM of unstimulated cultures.
-
Intracellular Cytokine Staining (ICS) by Flow Cytometry
-
Principle: This technique allows for the identification and quantification of cytokine-producing cells at a single-cell level following antigen stimulation.
-
Protocol:
-
Cell Stimulation: PBMCs are stimulated with the antigen of interest (pertussis toxoid or native toxin) for 6-12 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This causes cytokines to accumulate within the cell.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify specific T-cell populations.
-
Fixation and Permeabilization: Cells are fixed with a fixative (e.g., paraformaldehyde) to preserve their morphology and then permeabilized with a detergent (e.g., saponin) to allow antibodies to enter the cell.
-
Intracellular Staining: Cells are stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, IL-4, IL-17).
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The data is then analyzed to determine the percentage of specific T-cell subsets that are producing particular cytokines in response to the antigen.
-
Mandatory Visualization
Signaling Pathway of Native this compound
The native this compound is an AB₅-type toxin. The B oligomer binds to receptors on the host cell surface, facilitating the entry of the enzymatically active A protomer (S1 subunit). Inside the cell, the S1 subunit ADP-ribosylates the αi subunit of heterotrimeric G-proteins. This modification uncouples the G-protein from its receptor, locking it in an inactive state. As a result, the inhibition of adenylyl cyclase is lifted, leading to an accumulation of cyclic AMP (cAMP) within the cell. This disruption of G-protein signaling interferes with various cellular processes, including immune cell signaling and chemotaxis.
Experimental Workflow for Immunogenicity Assessment
The following diagram illustrates a typical experimental workflow for comparing the immunogenicity of pertussis toxoid and native toxin.
References
- 1. Avidity of this compound antibodies following vaccination with genetically versus chemically detoxified this compound-containing vaccines during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.aap.org [publications.aap.org]
- 3. Long-lived immunity to genetically detoxified pertussis vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avidity of this compound antibodies following vaccination with genetically versus chemically detoxified this compound-containing vaccines during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibodies Recognizing Protective this compound Epitopes Are Preferentially Elicited by Natural Infection versus Acellular Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Key Component in Pertussis Vaccines? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetically detoxified this compound induces superior antigen specific CD4 T cell responses compared to chemically detoxified this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Th1 versus Th2 T cell polarization by whole-cell and acellular childhood pertussis vaccines persists upon re-immunization in adolescence and adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Th1/Th2 cell dichotomy in acquired immunity to Bordetella pertussis: variables in the in vivo priming and in vitro cytokine detection techniques affect the classification of T-cell subsets as Th1, Th2 or Th0 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Th1/Th2 cell dichotomy in acquired immunity to Bordetella pertussis: variables in the in vivo priming and in vitro cytokine detection techniques affect the classification of T-cell subsets as Th1, Th2 or Th0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound potentiates Th1 and Th2 responses to co-injected antigen: adjuvant action is associated with enhanced regulatory cytokine production and expression of the co-stimulatory molecules B7-1, B7-2 and CD28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. tandfonline.com [tandfonline.com]
- 14. utupub.fi [utupub.fi]
- 15. The CHO Cell Clustering Response to this compound: History of Its Discovery and Recent Developments in Its Use - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Pertussis Toxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Pertussis Toxin (PTx), a key virulence factor of Bordetella pertussis. Understanding the differential effects of PTx in cellular and whole-organism models is crucial for research, vaccine development, and toxicological studies. This document outlines the toxin's mechanism of action, compares its activity in various experimental settings, and provides detailed protocols for key assays.
Mechanism of Action: A Tale of Two Environments
This compound is an AB5-type exotoxin. Its B-oligomer binds to glycoconjugates on the cell surface, facilitating the entry of the enzymatically active A-protomer (S1 subunit) into the cell.[1][2] The S1 subunit then catalyzes the ADP-ribosylation of the αi subunits of heterotrimeric G proteins (Gi/o proteins).[3][4] This modification uncouples the G proteins from their receptors, disrupting downstream signaling pathways.[5]
Quantitative Comparison of this compound Effects
The following tables summarize the quantitative data from key in vitro and in vivo assays used to assess the biological activity of this compound.
Table 1: In Vitro Assays
| Assay Name | Cell Line | Endpoint | Effective Concentration | Incubation Time | Citation |
| CHO Cell Clustering Assay | Chinese Hamster Ovary (CHO) | Morphological clustering of cells | 0.1 - 100 pg/mL | 16 - 24 hours | [3][8] |
| ADP-Ribosylation Assay | N/A (Cell-free or cell-based) | Incorporation of labeled ADP-ribose into Giα proteins | Varies (low ng/mL range) | Minutes to hours | [9][10] |
| cAMP Accumulation Assay | Various (e.g., CHO, HEK293) | Increased intracellular cAMP levels | Varies (pg/mL to ng/mL range) | 1 - 4 hours | [7] |
Table 2: In Vivo Assays
| Assay Name | Animal Model | Endpoint | Effective Dose | Observation Period | Citation |
| Histamine Sensitization Test (HIST) | Mice | Increased sensitivity to lethal effects of histamine | 4 - 10 ng/dose | 4 - 5 days | [11][12] |
| Leukocytosis-Promoting Test (LPT) | Mice | Increased white blood cell count (lymphocytosis) | Dose-dependent (ng to µg range) | 3 - 5 days | [1][13][14] |
| Islet-Activating Protein (IAP) Test | Mice, Rats | Hypoglycemia due to increased insulin (B600854) secretion | 0.5 - 1.0 µg/kg (in humans) | Several hours | [1] |
Signaling Pathway and Experimental Workflows
To visually represent the processes involved in PTx activity, the following diagrams have been generated using the DOT language.
References
- 1. In Vivo Models and In Vitro Assays for the Assessment of this compound Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The CHO Cell Clustering Response to this compound: History of Its Discovery and Recent Developments in Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gi/o Protein-Dependent and -Independent Actions of this compound (PTX) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Models and In Vitro Assays for the Assessment of this compound Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A novel 96-well in vitro assay for assessing this compound activity in the final products of acellular pertussis combination vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Compounds Inhibiting the ADP-Ribosyltransferase Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Models and In Vitro Assays for the Assessment of this compound Activity [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Pertussis leukocytosis: mechanisms, clinical relevance and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Association of this compound with Severe Pertussis Disease [mdpi.com]
A Comparative Analysis of Pertussis Toxin's Impact on Gene Expression Versus Other Bacterial Toxins
For researchers, scientists, and drug development professionals, understanding the intricate ways bacterial toxins manipulate host cellular processes is paramount. This guide provides an objective comparison of the effects of Pertussis Toxin (PTx) on gene expression relative to other well-characterized toxins: Cholera Toxin (CTx), Diphtheria Toxin (DTx), and the endotoxin (B1171834) Lipopolysaccharide (LPS). The information presented is supported by experimental data, detailed methodologies, and visual representations of the key signaling pathways and workflows.
Executive Summary
Bacterial toxins exert their pathogenic effects through diverse mechanisms, often culminating in significant alterations to the host cell's gene expression profile. This compound, a key virulence factor of Bordetella pertussis, primarily acts by ADP-ribosylating the αi subunit of heterotrimeric G proteins, thereby disrupting G protein-coupled receptor (GPCR) signaling. This interference leads to a cascade of downstream effects, including the modulation of genes involved in immune and inflammatory responses.
In comparison, Cholera toxin and LPS both lead to the robust activation of inflammatory gene expression, albeit through different initial signaling events. CTx constitutively activates adenylyl cyclase, leading to a surge in cyclic AMP (cAMP) levels, while LPS triggers the Toll-like receptor 4 (TLR4) signaling pathway. Diphtheria toxin presents a starkly different mechanism, directly inhibiting protein synthesis by ADP-ribosylating eukaryotic elongation factor 2 (eEF2). While this immediately halts the production of all proteins, it also induces a secondary stress response that alters the host cell's transcriptional landscape.
This guide will delve into the specific gene expression signatures induced by each of these toxins, providing quantitative data from microarray and RNA-sequencing studies, detailed experimental protocols, and visual diagrams to elucidate their distinct modes of action.
Comparative Analysis of Toxin-Induced Gene Expression
The following tables summarize the quantitative data on gene expression changes induced by this compound, Cholera Toxin, Diphtheria Toxin, and Lipopolysaccharide in various human cell types. The data is compiled from multiple studies and, while not directly comparative due to differing experimental conditions, provides a valuable overview of the magnitude and nature of the transcriptional response to each toxin.
This compound (PTx) Induced Gene Expression Changes in Human Immature Monocyte-Derived Dendritic Cells (iMoDCs)
| Gene | Fold Change (Upregulation) | Function | Reference |
| IL2 | >2 | Cytokine, T-cell proliferation | [1] |
| IFNG | >2 | Cytokine, antiviral and immune responses | [1] |
| XCL1 | >2 | Chemokine, chemoattractant for T-cells | [1] |
| CD69 | >2 | Early activation marker of lymphocytes | [1] |
| CSF2 | >2 | Cytokine, granulocyte/macrophage production | [1] |
| CXCL10 | >2 | Chemokine, chemoattractant for immune cells | [1] |
Cholera Toxin (CTx) Induced Gene Expression Changes in Human Intestinal Epithelial Cells (T84)
| Gene Category | Regulation | Examples | Function | Reference |
| Innate Mucosal Immunity | Upregulated | IL-8, TNF-α, MIP-2 | Pro-inflammatory cytokines and chemokines | [2] |
| Intracellular Signaling | Modulated | Egr-1, ATF3 | Transcription factors, stress response | [2] |
| Cellular Proliferation | Modulated | DIF-2 (up), CLIC1 (down) | Cell development and proliferation regulators | [2] |
Diphtheria Toxin (DTx) Induced Gene Expression Changes in Human Keratinocytes (RNA-Seq Data)
| Gene Category | Regulation | Examples | Function | Reference |
| Ribotoxic Stress Response | Upregulated | ZAKα, p38 | Response to ribosome stalling | [1] |
| Inflammasome Activation | Upregulated | NLRP1 | Pyroptosis pathway | [1] |
| Apoptosis | Upregulated | Fas, Caspase-8 | Programmed cell death | [1] |
Lipopolysaccharide (LPS) Induced Gene Expression Changes in Human Monocytes
| Gene | Fold Change (Upregulation) | Function | Reference |
| IL-6 | >100 | Pro-inflammatory cytokine | [3][4] |
| IL-1α | >100 | Pro-inflammatory cytokine | [3][4] |
| IL-1β | >100 | Pro-inflammatory cytokine | [3][4] |
| TNF-α | >100 | Pro-inflammatory cytokine | [3][4] |
| MIP-1α (CCL3) | >100 | Chemokine | [3][4] |
| MIP-1β (CCL4) | >100 | Chemokine | [3][4] |
| IL-8 (CXCL8) | >100 | Chemokine | [3][4] |
| PAI-2 | Highly elevated | Serine protease inhibitor | [3][4] |
| MMP-9 | Highly elevated | Matrix metalloproteinase | [3][4] |
| COX2 | Highly elevated | Pro-inflammatory enzyme | [3][4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methodologies used to study them, the following diagrams have been generated using Graphviz.
Signaling Pathways
References
- 1. Diphtheria toxin activates ribotoxic stress and NLRP1 inflammasome-driven pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional Responses of Intestinal Epithelial Cells to Infection with Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive gene expression profile of LPS-stimulated human monocytes by SAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
Safety Operating Guide
Proper Disposal Procedures for Pertussis Toxin: A Guide for Laboratory Professionals
The safe handling and disposal of pertussis toxin (PTx) are critical to ensure the safety of laboratory personnel and the environment. Produced by Bordetella pertussis, this potent toxin requires strict adherence to established protocols. This guide provides essential, step-by-step information for the proper inactivation and disposal of PTx and contaminated materials.
Research involving this compound can be conducted safely by following Biosafety Level 2 (BSL-2) practices and procedures, utilizing personal protective equipment (PPE), and working within a certified biosafety cabinet or chemical fume hood.[1][2]
Personal Protective Equipment (PPE)
Before handling this compound or any contaminated materials, it is mandatory to wear the appropriate PPE.
-
Gloves: Chemically resistant gloves.
-
Coat: A standard lab coat.
-
Eye Protection: Safety glasses. In situations with a splash potential, goggles and a face shield are required.[3]
-
Attire: Laboratory-appropriate clothing, including long pants and closed-toe shoes.[4]
Inactivation and Decontamination Protocols
All materials contaminated with this compound must be thoroughly decontaminated before final disposal. The two primary methods for inactivation are chemical treatment and autoclaving. It is important to note that disinfectants such as Cavicide and ethanol (B145695) are not effective for inactivating this compound.[1][3]
| Method | Agent/Parameters | Contact Time / Duration | Application |
| Chemical Inactivation | 5% to 10% Bleach Solution (1:10 dilution of household bleach) | Minimum 30 minutes | Liquid waste, surface decontamination, spill cleanup.[1][3][4][5] |
| Autoclaving | 121°C and 15 psi | 60 to 90 minutes | Solid waste (gloves, lab coats, plasticware), sharps containers, contaminated bedding.[1][5] |
Step-by-Step Disposal Procedures
The proper disposal route for this compound waste depends on its physical state: liquid, solid, or sharps.
Liquid Waste Disposal
-
Inactivation: Decontaminate all liquid waste containing this compound by adding a freshly prepared 1:10 bleach solution. Ensure the final concentration of bleach is between 5% and 10% and allow a minimum contact time of 30 minutes.[4][5]
-
Disposal:
-
Option A (Preferred): Absorb the inactivated liquid toxin onto an absorbent pad or other solid matrix.[1] Place the solidified material into a secondary container clearly labeled as hazardous waste and arrange for incineration.[1]
-
Option B: After the 30-minute inactivation period and while wearing face protection, the solution may be poured down the drain, followed by a large volume of water.[5] This should be done in accordance with local regulations.
-
Solid Waste Disposal
-
Collection: Place all contaminated solid materials, such as gloves, absorbent pads, disposable lab coats, and plasticware, into an autoclavable biohazard bag.[5]
-
Inactivation: Autoclave the collected waste at 121°C and 15 psi for at least 60-90 minutes.[5]
-
Final Disposal: After autoclaving, the material can be disposed of as biomedical or hazardous waste, following institutional and local guidelines.
Sharps Disposal
-
Handling: Do not recap or bend used needles.[4]
-
Collection: Immediately place all used needles, syringes, and other contaminated sharps into a designated puncture-resistant sharps container.[4][5]
-
Inactivation: When the sharps container is two-thirds full, seal it and autoclave it at 121°C and 15 psi for a minimum of 60-90 minutes.[5]
-
Final Disposal: The autoclaved sharps container should be disposed of via incineration.[4]
Experimental Protocol: Spill Decontamination
Immediate and correct response to a spill is crucial to prevent exposure and contamination.
For Liquid Spills:
-
Ensure the area is secure and inform others.[5]
-
Wearing appropriate PPE, cover the spill with absorbent material.[5]
-
Starting from the perimeter and working inwards, apply a freshly prepared 1:10 bleach solution to the absorbent material and the surrounding area.[3][5]
-
Allow a 30-minute contact time to ensure complete inactivation of the toxin.[5]
-
Collect all contaminated materials (absorbent pads, paper towels, gloves) and place them into an autoclavable biohazard bag for disposal as solid waste.[5]
For Powder Spills:
-
To prevent aerosolization, cover the spill with absorbent material that has been wetted with a 10% bleach solution.[3]
-
Allow a 30-minute contact time.[3]
-
Collect the cleanup materials and dispose of them in a hazardous chemical waste container.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
References
Safeguarding Your Research: Essential Protocols for Handling Pertussis Toxin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent biological substances like Pertussis Toxin (PTx). Adherence to strict safety and disposal protocols is not just a matter of compliance but a critical component of responsible research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your vital work while minimizing risk.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or accidental injection.[1][2] The following table summarizes the required PPE for routine handling and in situations with a higher risk of splashes.
| Task | Required Personal Protective Equipment |
| Routine Handling (in a Biosafety Cabinet/Fume Hood) | Lab coat, Safety glasses, Double nitrile gloves |
| Potential for Splash or Aerosol Generation | In addition to routine PPE: Face shield[3] |
| Work with Animals | In addition to routine PPE: Gown/coveralls, Bonnet, Shoe covers[4] |
It is crucial to change gloves at least every two hours or immediately after contamination.[3] Always wash your hands thoroughly with soap and water after removing gloves.[1]
Safe Handling and Operational Procedures
All work with this compound must be conducted within a certified Biosafety Cabinet (BSC) or a chemical fume hood to contain any potential aerosols.[1][3] Laminar flow hoods are not suitable for this work.[3]
Key Operational Steps:
-
Preparation : Before beginning any work, ensure a fresh 10% bleach solution is prepared for decontamination.[3] Line the work area with absorbent, leak-proof bench pads.[3]
-
Minimize Aerosols : Handle the toxin carefully to avoid generating aerosols.[1] When resuspending lyophilized toxin, do so slowly and rinse down the walls of the tube.[3]
-
Sharps Safety : The use of sharps should be minimized.[2] If necessary, use sharps with engineered safety features and have a sharps container readily accessible in the work area.[3] Never recap or bend needles.[1]
-
Transport : When moving the toxin, use sealed, leak-proof, and non-breakable secondary containers.[3] The exterior of the primary container should be decontaminated before being placed in the secondary container.[3]
-
Storage : Store this compound in a secure, locked container (e.g., freezer, refrigerator) that is clearly labeled with a warning sign.[3][4]
Decontamination and Disposal: A Critical Final Step
Proper decontamination and disposal are essential to prevent environmental release and accidental exposure.
Decontamination Procedures:
A 10% bleach solution, freshly prepared, is the recommended disinfectant for inactivating this compound.[3][5] A minimum contact time of 30 minutes is required for effective decontamination.[3][4] It is important to note that disinfectants such as Cavicide™ and ethanol (B145695) are not effective against this compound.[3][6] Standard autoclaving conditions will also effectively inactivate the toxin.[3]
| Method | Agent/Condition | Contact Time/Cycle |
| Chemical Decontamination | 10% Bleach Solution (freshly prepared) | 30 minutes[3][4][5] |
| Autoclaving | 121°C and 15 psi | 60-90 minutes (liquid cycle for liquids)[4] |
Waste Disposal Plan:
All materials that have come into contact with this compound must be treated as hazardous waste.[1][3]
-
Liquid Waste : Chemically inactivate with a 10% bleach solution for at least 30 minutes before disposal according to institutional guidelines.[6]
-
Solid Waste : This includes gloves, lab coats, absorbent pads, and other contaminated disposable items. These should be collected in biohazard bags and autoclaved.[4]
-
Sharps : Dispose of all contaminated sharps immediately in a designated, puncture-resistant sharps container.[1][3]
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to spills and exposures is critical.
Spill Response:
-
Small Spills (inside a BSC/fume hood) :
-
Cover the spill with absorbent material.[3]
-
Saturate the absorbent material with a 10% bleach solution, working from the perimeter inwards.[3]
-
Allow a 30-minute contact time.[3]
-
Wipe up the area and decontaminate the surface again with 10% bleach solution.
-
Dispose of all cleanup materials as hazardous waste.[3]
-
-
Large Spills (or spills outside of containment) :
Exposure Response:
| Route of Exposure | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes.[3] |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes at an eyewash station.[4] |
| Inhalation | Move to a source of fresh air.[3] |
| Accidental Injection | Wash the area with soap and water for 15 minutes.[2] |
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and institutional safety office.[3] It is recommended that all personnel handling PTx have a current Tdap immunization.[2]
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
